Dihydrobenzofuran
Description
2,3-Dihydrobenzofuran has been reported in Trigonella foenum-graecum, Xylaria, and other organisms with data available.
Structure
3D Structure
Propriétés
IUPAC Name |
2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-2-4-8-7(3-1)5-6-9-8/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEDSQVIWPRPAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022040 | |
| Record name | 2,3-Dihydrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2,3-Dihydrobenzofuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013815 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
188.00 to 189.00 °C. @ 760.00 mm Hg | |
| Record name | 2,3-Dihydrobenzofuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013815 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
496-16-2 | |
| Record name | Dihydrobenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coumaran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzofuran, 2,3-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Dihydrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydrobenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.108 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COUMARAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99E861415L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,3-Dihydrobenzofuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013815 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-21.5 °C | |
| Record name | 2,3-Dihydrobenzofuran | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013815 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Dihydrobenzofuran Core: Structure, Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in a myriad of natural products and synthetic compounds of significant biological importance. Its unique structural and electronic properties make it a valuable core for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the dihydrobenzofuran core, encompassing its fundamental physicochemical and spectroscopic properties, established synthetic methodologies with detailed experimental protocols, and a review of its prominent roles in medicinal chemistry, particularly as an anti-inflammatory and anticancer agent. Special emphasis is placed on the underlying signaling pathways modulated by this compound derivatives, illustrated through detailed diagrams to facilitate a deeper understanding of their mechanism of action.
This compound: Core Structure and Properties
The 2,3-dihydrobenzofuran, also known as coumaran, consists of a benzene ring fused to a 2,3-dihydrofuran ring.[1] This fusion imparts a rigid, planar structure with specific electronic characteristics that are conducive to interactions with biological macromolecules.
Physicochemical Properties
The physicochemical properties of the parent 2,3-dihydrobenzofuran molecule are summarized in the table below. These properties are fundamental for its behavior in both chemical reactions and biological systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈O | [2] |
| Molecular Weight | 120.15 g/mol | [2] |
| Boiling Point | 188-189 °C (at 760 mmHg) | [2][3] |
| Melting Point | -21 °C | [4] |
| Density | 1.065 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.549 | [2] |
| LogP | 2.14 | [3] |
| Solubility | Soluble in alcohol, chloroform, diethyl ether, and carbon disulfide. | [2] |
Spectroscopic Data
The structural elucidation of 2,3-dihydrobenzofuran and its derivatives is routinely achieved through various spectroscopic techniques. The characteristic spectral data for the unsubstituted core are presented below.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 4.58 | t | 8.7 |
| H-3 | 3.22 | t | 8.7 |
| Aromatic H | 6.80-6.90 | m | |
| Aromatic H | 7.10-7.20 | m |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) |
| C-2 | 71.3 |
| C-3 | 29.7 |
| C-3a | 120.5 |
| C-4 | 124.9 |
| C-5 | 127.1 |
| C-6 | 120.8 |
| C-7 | 109.4 |
| C-7a | 159.9 |
Note: Chemical shifts are referenced to TMS (Tetramethylsilane). Data compiled from multiple sources.[5][6][7][8]
1.2.2. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3050 | Aromatic C-H stretch |
| ~2900 | Aliphatic C-H stretch |
| ~1600, 1480 | Aromatic C=C stretch |
| ~1220 | C-O-C stretch (aryl ether) |
1.2.3. Mass Spectrometry (MS)
The electron ionization mass spectrum of 2,3-dihydrobenzofuran typically shows a prominent molecular ion peak (M⁺) at m/z = 120.
Synthesis of the this compound Core
The construction of the this compound skeleton has been a subject of extensive research, leading to a variety of synthetic strategies. These methods can be broadly categorized into intramolecular cyclization reactions and multicomponent reactions.
Intramolecular Cyclization Strategies
Intramolecular cyclization is a common and effective method for the synthesis of 2,3-dihydrobenzofurans. These reactions often involve the formation of a C-O or C-C bond to close the dihydrofuran ring.
2.1.1. Experimental Protocol: Synthesis of 2,3-Dihydrobenzofuran via Intramolecular Cyclization of 2-(2-Chloroethoxy)phenol
This protocol describes a classical approach to the synthesis of the unsubstituted 2,3-dihydrobenzofuran core.
Materials:
-
2-(2-Chloroethoxy)phenol
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-(2-chloroethoxy)phenol (1.0 eq) in DMF, add anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2,3-dihydrobenzofuran.
Transition Metal-Catalyzed Syntheses
Modern synthetic organic chemistry has seen the development of numerous transition metal-catalyzed methods for the construction of the this compound ring system. These methods often offer high efficiency, selectivity, and functional group tolerance.[9]
2.2.1. Experimental Protocol: Palladium-Catalyzed Intramolecular C-O Bond Formation
This protocol provides a general procedure for the synthesis of substituted 2,3-dihydrobenzofurans from o-allylphenols.
Materials:
-
o-Allylphenol derivative
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the o-allylphenol derivative (1.0 eq) in acetonitrile.
-
Add Pd(OAc)₂ (0.05 eq), PPh₃ (0.10 eq), and Na₂CO₃ (2.0 eq) to the solution.
-
Seal the tube and heat the reaction mixture at 80 °C for 16 hours.
-
Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 2,3-dihydrobenzofuran derivative.
Biological and Pharmacological Significance
The 2,3-dihydrobenzofuran scaffold is a key pharmacophore in a wide array of biologically active compounds.[10] Derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.
Anti-inflammatory Activity
Many this compound derivatives have been reported to possess potent anti-inflammatory properties.[11] Their mechanism of action often involves the modulation of key inflammatory pathways, such as the inhibition of cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-κB) signaling cascade.[12]
3.1.1. Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the inflammatory response.[13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[14] Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation.[15] This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those encoding for cytokines, chemokines, and COX-2.[16] Certain this compound derivatives have been shown to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.
Caption: this compound inhibition of the NF-κB signaling pathway.
Anticancer Activity
The this compound scaffold is also a constituent of numerous compounds with demonstrated anticancer properties.[17] These derivatives can induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in various cancer cell lines.[18]
3.2.1. Modulation of the Bcl-2 Family of Proteins
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, or programmed cell death.[19] This family includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[20] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows cancer cells to evade apoptosis, contributing to tumor growth and resistance to therapy.[21] Some this compound derivatives have been found to downregulate the expression of anti-apoptotic Bcl-2 proteins, thereby sensitizing cancer cells to apoptotic stimuli.[12]
Caption: Modulation of the Bcl-2 pathway by this compound derivatives.
Experimental Workflow in Drug Discovery
The discovery and development of new drugs based on the this compound scaffold typically follows a structured workflow, from initial library synthesis to preclinical evaluation.
Caption: General workflow for this compound-based drug discovery.
Conclusion
The 2,3-dihydrobenzofuran core represents a versatile and valuable scaffold in medicinal chemistry and drug discovery. Its favorable physicochemical properties, coupled with the availability of diverse synthetic methodologies, have enabled the development of a wide range of biologically active molecules. The demonstrated efficacy of this compound derivatives as anti-inflammatory and anticancer agents, through the modulation of critical signaling pathways such as NF-κB and Bcl-2, underscores their therapeutic potential. Continued exploration of the chemical space around this privileged core, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, is poised to yield novel and effective therapeutic agents for a variety of diseases. This technical guide serves as a foundational resource for researchers dedicated to harnessing the full potential of the this compound scaffold in the pursuit of innovative medicines.
References
- 1. pnas.org [pnas.org]
- 2. 2,3-Dihydrobenzofuran 99 496-16-2 [sigmaaldrich.com]
- 3. This compound | C8H8O | CID 10329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydrobenzofuran | 496-16-2 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. 2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum [chemicalbook.com]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorinated Benzofuran and this compound as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-kB pathway overview | Abcam [abcam.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 17. Isolation of this compound derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bcl-2 - Wikipedia [en.wikipedia.org]
Physical and chemical properties of 2,3-dihydrobenzofuran
An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dihydrobenzofuran For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydrobenzofuran, also known as coumaran, is a heterocyclic organic compound. Its structure consists of a benzene ring fused to a dihydrofuran ring.[1][2] This scaffold is a key structural motif in a wide array of biologically active compounds, including natural products and synthetic pharmaceuticals.[1][3][4] The inherent rigidity and defined spatial arrangement of substituents make the 2,3-dihydrobenzofuran core a privileged structure in medicinal chemistry.[1] Its derivatives have shown a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antifungal, and antibacterial properties.[4][5][6] A thorough understanding of its physical and chemical properties is therefore essential for its application in research and drug development.
This guide provides a comprehensive overview of the core physical and chemical characteristics of 2,3-dihydrobenzofuran, detailed experimental protocols for property determination, and visualizations of its chemical logic and reactivity.
Core Physical and Chemical Properties
The fundamental properties of 2,3-dihydrobenzofuran (CAS Number: 496-16-2) are summarized below. These values are critical for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₈H₈O | [2][7][8] |
| Molecular Weight | 120.15 g/mol | [2][7][8] |
| Appearance | Light yellow, clear liquid | [7] |
| Melting Point | -21 °C to -21.5 °C | [7][8] |
| Boiling Point | 188-189 °C (at 760 mm Hg) | [2][7][8][9] |
| Density | 1.065 g/mL (at 25 °C) | [7][9] |
| Refractive Index (n20/D) | 1.549 | [9] |
| Flash Point | 67 °C (closed cup) | [7] |
| LogP (Octanol/Water) | 2.14 | [8] |
Solubility Profile
| Solvent | Solubility | Source |
| Water | Moderately soluble (cold) | [9] |
| Alcohol | Soluble / Freely soluble | [7][9] |
| Diethyl Ether | Freely soluble | [9] |
| Chloroform | Freely soluble | [9] |
| Carbon Disulfide | Soluble | [9] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and characterization of 2,3-dihydrobenzofuran. Key spectral data are available from various sources.
| Spectroscopic Technique | Availability / Key Features | Source |
| Mass Spectrometry (MS) | Data available, provides fragmentation patterns for structural elucidation. | [10][11][12] |
| Infrared Spectroscopy (IR) | Spectrum available, shows characteristic peaks for aromatic and ether functionalities. | [11] |
| Nuclear Magnetic Resonance (¹H NMR) | Data available, key for determining the proton environment and cis/trans isomerism in derivatives. | [10][13] |
| Nuclear Magnetic Resonance (¹³C NMR) | Data available, provides information on the carbon skeleton. | [10] |
Chemical Properties and Reactivity
The chemical reactivity of 2,3-dihydrobenzofuran is dictated by its fused ring system. The molecule presents two primary sites for chemical modification: the aromatic benzene ring and the saturated dihydrofuran ring.
Reactivity of the Aromatic Ring
The benzene portion of the molecule is susceptible to electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation.[14] The oxygen atom of the dihydrofuran ring influences the regioselectivity of these substitutions.
Reactivity of the Dihydrofuran Ring
The dihydrofuran moiety can be involved in various transformations. The C2 and C3 positions are key sites for functionalization. For instance, biotransformation using microorganisms like Pseudomonas putida can introduce hydroxyl groups.[15]
Role in Synthesis
2,3-dihydrobenzofuran is a valuable intermediate in organic synthesis.[16] It serves as a precursor for:
-
Transition Metal-Catalyzed Synthesis : The core can be assembled via various transition metal-catalyzed reactions, including those using palladium, rhodium, iridium, and copper.[3] These methods often involve intramolecular cyclizations.[3][17]
-
Cycloaddition Reactions : It can participate in dearomative (3+2) cycloaddition reactions to construct complex polycyclic frameworks, such as benzofuro[3,2-b]indol-3-one derivatives.[18]
-
Synthesis of Bioactive Molecules : It is a building block for synthesizing potent anti-inflammatory agents, inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), and other pharmaceutical agents.[5][19]
The following diagram illustrates the general reactivity of the 2,3-dihydrobenzofuran core.
Caption: General reactivity pathways of the 2,3-dihydrobenzofuran core.
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physical properties of 2,3-dihydrobenzofuran. These protocols are based on standard organic chemistry laboratory techniques.[20][21]
Determination of Boiling Point via Simple Distillation
This method is used to determine the temperature at which the liquid-to-gas phase transition occurs at a given pressure and can also serve as a purification step.[20]
Apparatus:
-
Round-bottom flask (50 mL)
-
Heating mantle
-
Distillation head with thermometer adapter
-
Thermometer (-10 to 250 °C)
-
Condenser
-
Receiving flask
-
Boiling chips
-
Clamps and stands
Procedure:
-
Place approximately 20 mL of 2,3-dihydrobenzofuran and a few boiling chips into the round-bottom flask.
-
Assemble the simple distillation apparatus as shown in the diagram below, ensuring all joints are secure. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[20]
-
Begin circulating cold water through the condenser.
-
Gently heat the flask using the heating mantle.
-
Record the temperature when the first drop of distillate is collected in the receiving flask.
-
Continue distillation and record the temperature range over which the majority of the liquid distills. This range is the boiling point of the substance. For pure 2,3-dihydrobenzofuran, this should be stable around 188-189 °C.
-
Stop heating before the flask distills to dryness.
Caption: Workflow for determining boiling point via simple distillation.
Determination of Density
Density is a fundamental physical property that relates the mass of a substance to its volume.
Apparatus:
-
Analytical balance
-
Pycnometer (or a small volumetric flask, e.g., 5 mL)
-
Thermometer
-
Water bath
Procedure:
-
Carefully clean and dry the pycnometer and weigh it accurately on the analytical balance (m₁).
-
Fill the pycnometer with 2,3-dihydrobenzofuran, ensuring there are no air bubbles.
-
Place the filled pycnometer in a water bath set to a constant temperature (e.g., 25 °C) until it reaches thermal equilibrium.
-
Adjust the volume of the liquid to the pycnometer's calibration mark.
-
Dry the outside of the pycnometer and weigh it again (m₂).
-
Empty and clean the pycnometer, then fill it with deionized water and repeat steps 3-5 to get the weight of the pycnometer filled with water (m₃).
-
Calculate the density (ρ) using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water (where ρ_water at 25 °C is approximately 0.99704 g/mL).
Determination of Solubility
This qualitative experiment determines the solubility of 2,3-dihydrobenzofuran in various solvents, which provides insight into its polarity.
Apparatus:
-
Test tubes
-
Pipettes or droppers
-
Vortex mixer (optional)
Procedure:
-
Label a series of test tubes with the names of the solvents to be tested (e.g., water, ethanol, hexane).
-
Add approximately 2 mL of each solvent to its respective test tube.
-
Add 2-3 drops (approx. 0.1 mL) of 2,3-dihydrobenzofuran to each test tube.
-
Gently shake or vortex each tube for 20-30 seconds.
-
Observe whether the sample dissolves completely (miscible), forms a separate layer (immiscible), or is partially soluble. Record the observations. For immiscible liquids, note whether 2,3-dihydrobenzofuran forms the upper or lower layer to infer its density relative to the solvent.
Synthetic Application: Logical Workflow
The synthesis of functionalized 2,3-dihydrobenzofurans often relies on intramolecular cyclization strategies. A common and effective approach is the palladium-catalyzed C-O bond formation.
The diagram below outlines the logical workflow for a typical intramolecular Heck reaction to synthesize a substituted 2,3-dihydrobenzofuran derivative.
Caption: Catalytic cycle for a Pd-catalyzed intramolecular cyclization.
Conclusion
2,3-Dihydrobenzofuran is a compound of significant interest due to its prevalence in bioactive molecules and its utility as a synthetic intermediate. Its physical properties are well-defined, making it a predictable component in chemical processes. The dual reactivity of its aromatic and heterocyclic rings offers a versatile platform for the synthesis of complex molecular architectures. The methodologies and data presented in this guide provide a foundational resource for professionals engaged in chemical research and drug development, facilitating the effective and safe use of this important heterocyclic scaffold.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. nbinno.com [nbinno.com]
- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound | C8H8O | CID 10329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,3-ジヒドロベンゾフラン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2,3-Dihydrobenzofuran(496-16-2) MS spectrum [chemicalbook.com]
- 11. Benzofuran, 2,3-dihydro- [webbook.nist.gov]
- 12. Benzofuran, 2,3-dihydro- [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 2,3-二氢苯并呋喃 99% | Sigma-Aldrich [sigmaaldrich.com]
- 16. 2,3-Dihydrobenzofuran | 496-16-2 [chemicalbook.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. amherst.edu [amherst.edu]
The Dihydrobenzofuran Scaffold: A Privileged Core in Natural Products for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzofuran motif is a prominent heterocyclic scaffold frequently encountered in a diverse array of natural products.[1] This core structure, consisting of a benzene ring fused to a dihydrofuran ring, serves as a versatile template for a wide range of biological activities, making it a focal point for drug discovery and development.[1] Natural products featuring this scaffold are primarily found in plants and fungi and are classified into various chemical classes, including neolignans, flavonoids, and coumarins. Their reported biological activities are extensive, encompassing anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This guide provides a comprehensive overview of the dihydrobenzofuran scaffold in natural products, including its biosynthesis, isolation, biological activities, and modulation of key signaling pathways.
Biosynthesis of the this compound Scaffold
The biosynthesis of the this compound core in many natural products, particularly neolignans, is believed to occur through the oxidative coupling of two phenylpropanoid units.[1][2][3] This process is initiated from precursors derived from the shikimate pathway. A key step involves the enzymatic dimerization of phenylpropanoid monomers, such as ferulic acid, catalyzed by peroxidases.[3] This reaction generates a this compound neolignan structure.[3]
Below is a generalized workflow illustrating the proposed biosynthetic pathway leading to the this compound core.
Biological Activities of this compound-Containing Natural Products
Natural products possessing the this compound scaffold exhibit a remarkable spectrum of biological activities. The following tables summarize the reported anticancer, anti-inflammatory, and antimicrobial activities of selected this compound derivatives, presenting their inhibitory concentrations (IC₅₀) or minimum inhibitory concentrations (MIC) to facilitate comparison.
Anticancer Activity
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Fluorinated this compound 1 | HCT116 | Colorectal Carcinoma | 19.5 | [4] |
| Fluorinated this compound 2 | HCT116 | Colorectal Carcinoma | 24.8 | [4] |
| Benzofuran derivative 12 | SiHa | Cervical Cancer | 1.10 | [5] |
| Benzofuran derivative 12 | HeLa | Cervical Cancer | 1.06 | [5] |
| Benzofuran-based oxadiazole 14c | HCT116 | Colon Cancer | 3.27 | [5] |
| Naturally isolated 55a | NCI-H460 | Lung Cancer | 53.24 | [5] |
| Naturally isolated 55a | CAL-27 | Oral Cancer | 48.52 | [5] |
| Benzofuran derivative 32a | HePG2 | Liver Cancer | 8.49 | [5] |
| Benzofuran derivative 32a | HeLa | Cervical Cancer | 6.55 | [5] |
| Benzofuran derivative 32a | MCF-7 | Breast Cancer | 4.0 | [5] |
| Benzofuran derivative 33d | A-375 | Melanoma | 4.15 | [5] |
| Benzofuran derivative 33d | MCF-7 | Breast Cancer | 3.22 | [5] |
| Benzofuran derivative 33d | A-549 | Lung Cancer | 2.74 | [5] |
| Benzofuran derivative 33d | HT-29 | Colon Cancer | 7.29 | [5] |
| Benzofuran derivative 33d | H-460 | Lung Cancer | 3.81 | [5] |
| Benzofuran-based hydrazide 21 | HeLa | Cervical Cancer | 0.082 | [5] |
| This compound neolignan 2b | Breast Cancer Cell Lines | Breast Cancer | <0.01 | [6] |
| This compound neolignan 2b | Average of 60 cell lines | Various Cancers | 0.3 | [6] |
Anti-inflammatory Activity
| Compound/Derivative | Target/Assay | IC₅₀ (µM) | Reference |
| Fluorinated this compound 2 | PGE₂ production | 1.92 | [4] |
| Fluorinated this compound 3 | PGE₂ production | 1.48 | [4] |
| Fluorinated this compound 3 | COX-1 activity | 7.9 | [4] |
| Fluorinated this compound 5 | COX-2 activity | 28.1 | [4] |
| Fluorinated this compound 6 | COX-1 activity | 5.0 | [4] |
| Fluorinated this compound 6 | COX-2 activity | 13.0 | [4] |
| Benzofuran derivative 1 | NO production | 17.31 | [7] |
| Benzofuran derivative 3 | NO production | 16.5 | [7] |
| Benzofuran derivative 2 | NO production | 31.5 | [7] |
| Benzofuran derivative 4 | NO production | 42.8 | [7] |
| Benzofuran-piperazine hybrid 5d | NO production | 52.23 | [8] |
Antimicrobial Activity
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzofuran derivative 1 | Salmonella typhimurium | 12.5 | [7] |
| Benzofuran derivative 1 | Staphylococcus aureus | 12.5 | [7] |
| Benzofuran derivative 1 | Escherichia coli | 25 | [7] |
| Benzofuran derivative 2 | Staphylococcus aureus | 25 | [7] |
| Benzofuran derivative 6 | Penicillium italicum | 12.5 | [7] |
| Benzofuran derivative 6 | Colletotrichum musae | 12.5 | [7] |
| Biphenyl derivative 6i | MRSA | 6.25 | [9] |
| Biphenyl derivative 6m | MRSA | 3.13 | [9] |
| Biphenyl derivative 6m | MREf | 6.25 | [9] |
| Benzofuran derivative 7 | Gram-positive & Gram-negative bacteria | 500-1000 | [10] |
| Benzofuran derivative 15, 16 | Various bacterial strains | 0.78-3.12 | [10] |
| Benzofuran derivative 8e | Various bacterial strains | 32-125 | [11] |
| Benzofuran derivative 9, 10, 11b-d | Various microbial strains | 2.50-20 | [12] |
Modulation of Key Signaling Pathways
The diverse biological activities of this compound-containing natural products are often attributed to their ability to modulate critical intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[13] Dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory disorders. Several benzofuran and this compound derivatives have been shown to inhibit the NF-κB signaling pathway.[14] The mechanism of inhibition can occur at different levels of the cascade, for instance, by preventing the degradation of the inhibitory IκBα protein or by directly interfering with the DNA-binding activity of NF-κB.[15]
The following diagram illustrates the canonical NF-κB signaling pathway and potential points of inhibition by this compound derivatives.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[16] Its aberrant activation is a common feature in many human cancers.[16] Natural products, including those with a benzofuran core, have been identified as inhibitors of this pathway.[17][18] Inhibition can occur through various mechanisms, such as direct inhibition of PI3K or Akt kinase activity, or by modulating upstream or downstream components of the pathway.
The diagram below outlines the PI3K/Akt signaling cascade and indicates potential targets for this compound-based inhibitors.
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound-containing natural products.
Isolation of this compound Derivatives by Column Chromatography
The following is a general protocol for the isolation of this compound derivatives from a plant extract using silica gel column chromatography.
1. Preparation of the Plant Extract:
-
Air-dry the plant material (e.g., leaves, stems, or roots) at room temperature and grind it into a fine powder.
-
Macerate the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) at room temperature for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
2. Packing the Column:
-
Select a glass column of appropriate size based on the amount of crude extract to be fractionated.
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica gel to settle and pack uniformly.
-
Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.
3. Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
-
Alternatively, for extracts that are not fully soluble, use a dry loading method by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
4. Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A typical gradient could be:
-
100% Hexane
-
95:5 Hexane:Ethyl Acetate
-
90:10 Hexane:Ethyl Acetate
-
...
-
100% Ethyl Acetate
-
95:5 Ethyl Acetate:Methanol
-
-
Collect the eluate in fractions of equal volume.
5. Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and developing it in a suitable solvent system.
-
Visualize the spots under UV light or by using a staining reagent.
-
Combine the fractions that show a similar TLC profile.
-
Concentrate the combined fractions to yield the purified compounds.
The following diagram illustrates the general workflow for the isolation of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Enzymatic synthesis of a this compound neolignan by oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated Benzofuran and this compound as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Mechanisms of System Control of NF-κB Signaling by IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel mechanism of inhibition of nuclear factor-kappa B DNA-binding activity by diterpenoids isolated from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds [mdpi.com]
- 17. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dihydrobenzofuran Synthesis Methodologies
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core synthetic methodologies for constructing the dihydrobenzofuran framework, with a focus on transition-metal-catalyzed reactions, organocatalytic methods, and other significant cyclization strategies. Detailed experimental protocols for key reactions are provided, along with quantitative data to facilitate comparison and application in a research setting.
Transition-Metal-Catalyzed Methodologies
Transition-metal catalysis offers powerful and versatile tools for the synthesis of dihydrobenzofurans, enabling the formation of carbon-carbon and carbon-oxygen bonds with high efficiency and selectivity. Key metals in this domain include rhodium, palladium, nickel, iridium, and copper.
Rhodium-Catalyzed C-H Activation and Annulation
Rhodium catalysis has emerged as a robust strategy for this compound synthesis, primarily through C-H activation and subsequent [3+2] annulation reactions. This approach allows for the direct functionalization of otherwise inert C-H bonds, offering an atom-economical route to the desired heterocycles.
A notable example involves the Rh(III)-catalyzed C-H activation of N-phenoxyacetamides and their subsequent carbooxygenation with 1,3-dienes.[1] This redox-neutral process demonstrates good functional group compatibility and chemoselectivity.
Logical Relationship of Rh(III)-Catalyzed [3+2] Annulation:
Palladium-Catalyzed Asymmetric Heck/Tsuji-Trost Reaction
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in this compound synthesis is well-established. A highly enantioselective method involves a tandem Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes.[2][3][4] This reaction, often employing specialized phosphine ligands such as TY-Phos, allows for the construction of chiral dihydrobenzofurans with excellent regio- and enantiocontrol.[2]
Experimental Workflow for Pd-Catalyzed Asymmetric Heteroannulation:
Quantitative Data for Palladium-Catalyzed Asymmetric Heck/Tsuji-Trost Reaction
| Entry | o-Bromophenol Substrate | 1,3-Diene Substrate | Yield (%) | ee (%) |
| 1 | 2-Bromophenol | (E)-1-Phenyl-1,3-butadiene | 85 | 95 |
| 2 | 2-Bromo-4-methylphenol | (E)-1-Phenyl-1,3-butadiene | 88 | 96 |
| 3 | 2-Bromo-4-fluorophenol | (E)-1-(p-Tolyl)-1,3-butadiene | 92 | 94 |
| 4 | 2-Bromophenol | 1,3-Cyclohexadiene | 75 | 92 |
Detailed Experimental Protocol: Palladium-Catalyzed Asymmetric Heck/Tsuji-Trost Reaction [2]
In an oven-dried 25 mL Schlenk tube equipped with a stir bar, Pd₂(dba)₃•CHCl₃ (5 mol%), TY-Phos (20 mol%), PhONa (2 equiv.), substituted ortho-bromophenol (0.1 mmol), and 1,3-diene (3 equiv.) are added. The flask is evacuated and refilled with nitrogen. Then, 2 mL of DCM is added to the tube under a nitrogen atmosphere, and the mixture is stirred at 40°C for 48-72 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran product.
Nickel-Catalyzed Asymmetric Reductive Aryl-Allylation
Nickel catalysis provides a cost-effective and efficient alternative to palladium for certain transformations. A notable application is the asymmetric reductive aryl-allylation of aryl iodide-tethered unactivated alkenes.[5][6][7] This method allows for the synthesis of chiral dihydrobenzofurans containing a homoallyl-substituted quaternary stereocenter with high optical purity.[6][7]
Proposed Mechanism for Ni-Catalyzed Reductive Aryl-Allylation:
Quantitative Data for Nickel-Catalyzed Asymmetric Reductive Aryl-Allylation
| Entry | Aryl Iodide Substrate | Allyl Carbonate Substrate | Yield (%) | ee (%) |
| 1 | 2-(2-Iodophenoxy)-2-methylprop-1-ene | Cinnamyl methyl carbonate | 85 | 96 |
| 2 | 2-(2-Iodo-4-methylphenoxy)-2-methylprop-1-ene | Cinnamyl methyl carbonate | 82 | 95 |
| 3 | 2-(2-Iodophenoxy)-2-phenylprop-1-ene | Allyl methyl carbonate | 78 | 92 |
| 4 | 2-(2-Iodophenoxy)-2-methylprop-1-ene | (E)-But-2-en-1-yl methyl carbonate | 88 | 97 |
Detailed Experimental Protocol: Nickel-Catalyzed Asymmetric Reductive Aryl-Allylation [5]
To a solution of the aryl iodide-tethered alkene (1.0 equiv) in DMA (0.1 M) is added the allylic carbonate (1.5 equiv), a nickel precatalyst (10 mol%), a chiral ligand (15 mol%), and zinc powder (3 equiv). The reaction mixture is stirred at room temperature for 24 hours. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.
Iridium-Catalyzed Intramolecular Hydroarylation
Iridium catalysis has proven effective for the enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones, yielding chiral 3-substituted dihydrobenzofurans.[8][9][10][11][12][13] This reaction proceeds via C-H activation, directed by the ketone's carbonyl group.[8][11]
Quantitative Data for Iridium-Catalyzed Intramolecular Hydroarylation
| Entry | Substrate | Chiral Ligand | Yield (%) | ee (%) |
| 1 | 1-(3-(Allyloxy)phenyl)ethan-1-one | (R)-BINAP | 67 | 64 |
| 2 | 1-(3-(Cinnamyloxy)phenyl)ethan-1-one | (R)-SEGPHOS | 88 | 73 |
| 3 | 1-(3-(Allyloxy)phenyl)propan-1-one | (R)-DIFLUORPHOS | 92 | 84 |
| 4 | 2-Allyloxy-benzophenone | (S,S)-QuinoxP* | 95 | 97 |
Detailed Experimental Protocol: Iridium-Catalyzed Enantioselective Intramolecular Hydroarylation [8]
A mixture of [IrCl(cod)]₂ (3 mol%), a chiral bisphosphine ligand (6 mol%), and NaBArF (12 mol%) in toluene is stirred at room temperature for 30 minutes. The m-allyloxyphenyl ketone (1.0 equiv) is then added, and the reaction mixture is heated at 80 °C for 13 hours. After cooling to room temperature, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to give the corresponding chiral 3-substituted 2,3-dihydrobenzofuran.
Copper-Catalyzed [3+2] Cycloaddition
Copper catalysis provides an efficient route to 2-aryl-2,3-dihydrobenzofuran scaffolds through a [3+2] cycloaddition reaction between quinone esters and styrene derivatives.[14][15][16] This methodology often exhibits excellent enantioselectivities and high yields.[14]
Quantitative Data for Copper-Catalyzed [3+2] Cycloaddition
| Entry | Quinone Ester Substrate | Styrene Substrate | Yield (%) | ee (%) |
| 1 | Methyl 2,5-dioxocyclohexa-1,3-diene-1-carboxylate | Styrene | 96 | 99 |
| 2 | Methyl 2,5-dioxocyclohexa-1,3-diene-1-carboxylate | 4-Methylstyrene | 94 | 98 |
| 3 | Ethyl 2,5-dioxocyclohexa-1,3-diene-1-carboxylate | 4-Chlorostyrene | 91 | 97 |
| 4 | Methyl 2,5-dioxocyclohexa-1,3-diene-1-carboxylate | 2-Vinylnaphthalene | 88 | 99 |
Detailed Experimental Protocol: Copper-Catalyzed Asymmetric [3+2] Cycloaddition [14]
In a dried reaction tube, Cu(OTf)₂ (10 mol%) and a chiral SPDO ligand (11 mol%) are dissolved in CH₂Cl₂ and stirred at room temperature for 1 hour. The quinone ester (0.1 mmol) and the styrene derivative (0.12 mmol) are then added. The reaction mixture is stirred at the specified temperature until the quinone ester is completely consumed (as monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 2-aryl-2,3-dihydrobenzofuran.
Organocatalytic Methodologies
Organocatalysis has emerged as a powerful, metal-free alternative for the asymmetric synthesis of dihydrobenzofurans. These methods often rely on the use of small organic molecules, such as chiral amines and thioureas, to catalyze reactions with high enantioselectivity.
Intramolecular Oxa-Michael Addition
The intramolecular oxa-Michael addition is a key organocatalytic strategy for the synthesis of dihydrobenzofurans. Primary amine-thiourea catalysts have been successfully employed to promote the enantioselective synthesis of trans-dihydrobenzofurans.[9]
General Workflow for Organocatalytic Intramolecular Oxa-Michael Addition:
Quantitative Data for Organocatalytic Intramolecular Oxa-Michael Addition
| Entry | Substrate | Catalyst | Yield (%) | ee (%) | trans/cis ratio |
| 1 | (E)-2-(2-Hydroxybenzylidene)malononitrile | (R,R)-DPEN-thiourea | 95 | 99 | 96:4 |
| 2 | (E)-Ethyl 2-cyano-3-(2-hydroxyphenyl)acrylate | (R,R)-DPEN-thiourea | 92 | 97 | 95:5 |
| 3 | (E)-3-(2-Hydroxy-5-methylbenzylidene)pentane-2,4-dione | (R,R)-DPEN-thiourea | 88 | 94 | 92:8 |
Detailed Experimental Protocol: Organocatalytic Intramolecular Oxa-Michael Addition [9]
To a solution of the α,β-unsaturated compound (0.1 mmol) in toluene (1.0 mL) is added the chiral primary amine-thiourea catalyst (10 mol%). The reaction mixture is stirred at the specified temperature for the indicated time. After completion of the reaction, the solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel to afford the trans-dihydrobenzofuran product.
Other Notable Methodologies
Photochemical Gold-Mediated Atom Transfer Radical Addition (ATRA) and Cyclization
A modern and mild approach to this compound synthesis involves a photochemical gold-mediated atom transfer radical addition (ATRA) followed by a cyclization cascade.[10][17] This method utilizes a dimeric gold catalyst and light to initiate the reaction, allowing for the direct functionalization of ortho-allylphenols.[10]
Quantitative Data for Photochemical Gold-Mediated Synthesis
| Entry | ortho-Allylphenol Substrate | Haloalkane | Yield (%) |
| 1 | 2-Allylphenol | Bromoacetonitrile | 96 |
| 2 | 2-Allyl-4-methylphenol | Bromoacetonitrile | 92 |
| 3 | 2-Allyl-4-methoxyphenol | Ethyl bromoacetate | 88 |
| 4 | 2-(But-3-en-1-yl)phenol | Bromoacetonitrile | 85 |
Detailed Experimental Protocol: Photochemical Gold-Mediated ATRA-Cyclization [10]
In a quartz reaction vessel, the ortho-allylphenol (1.0 equiv), the haloalkane (1.5 equiv), and the dimeric gold catalyst [Au₂(μ-dppm)₂Cl₂] (1 mol%) are dissolved in a suitable solvent (e.g., acetonitrile). The solution is degassed and then irradiated with a suitable light source (e.g., 365 nm LED) at room temperature for 24 hours. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Conclusion
The synthesis of dihydrobenzofurans is a rich and evolving field, with a diverse array of methodologies available to the modern chemist. Transition-metal catalysis, particularly with rhodium, palladium, nickel, and iridium, offers highly efficient and stereoselective routes. Organocatalysis provides a valuable metal-free alternative, while photochemical methods are emerging as a mild and sustainable approach. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, stereochemical outcome, and the availability of starting materials. This guide provides a foundational understanding of the key methodologies and the practical details necessary for their successful implementation in a research and development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium/TY-Phos-Catalyzed Asymmetric Heck/Tsuji-Trost Reaction of o-Bromophenols with 1,3-Dienes [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium/TY-Phos-Catalyzed Asymmetric Heck/Tsuji-Trost Reaction of o-Bromophenols with 1,3-Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Nickel-catalyzed asymmetric reductive aryl-allylation of unactivated alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nickel-catalyzed asymmetric reductive aryl-allylation of unactivated alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 9. Enantioselective synthesis of trans-dihydrobenzofurans via primary amine-thiourea organocatalyzed intramolecular Michael addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Enantioselective Synthesis of 2,3,3a,8a-Tetrahydrofuro[2,3- b]benzofuran Scaffolds Enabled by Cu(II)/SPDO-Catalyzed [3+2] Cycloaddition of 2,3-Dihydrofuran and Quinone Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Item - Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction - figshare - Figshare [figshare.com]
Spectroscopic Characterization of 2,3-Dihydrobenzofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the characterization of 2,3-dihydrobenzofuran (also known as coumaran). The information presented herein is intended to assist researchers in the unambiguous identification and structural elucidation of this important heterocyclic compound, which serves as a core scaffold in numerous biologically active molecules and pharmaceuticals.
Spectroscopic Data
The structural confirmation of 2,3-dihydrobenzofuran relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data obtained from these methods are summarized in the tables below.
¹H NMR Spectroscopy
Proton NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The expected chemical shifts and coupling constants for the protons of 2,3-dihydrobenzofuran are presented in Table 1.
Table 1: ¹H NMR Spectroscopic Data for 2,3-Dihydrobenzofuran
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~4.6 | Triplet | ~8.5 |
| H-3 | ~3.2 | Triplet | ~8.5 |
| H-4 | ~7.15 | Triplet | ~7.7 |
| H-5 | ~6.85 | Triplet | ~7.4 |
| H-6 | ~7.10 | Triplet | ~7.8 |
| H-7 | ~6.78 | Doublet | ~8.1 |
Note: The chemical shifts for the aromatic protons can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. The characteristic chemical shifts for the carbon atoms of 2,3-dihydrobenzofuran are detailed in Table 2.
Table 2: ¹³C NMR Spectroscopic Data for 2,3-Dihydrobenzofuran
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~71.5 |
| C-3 | ~29.7 |
| C-3a | ~127.5 |
| C-4 | ~125.0 |
| C-5 | ~120.6 |
| C-6 | ~128.8 |
| C-7 | ~109.5 |
| C-7a | ~159.0 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. Key IR absorption bands for 2,3-dihydrobenzofuran are listed in Table 3.[1]
Table 3: Key Infrared (IR) Absorption Bands for 2,3-Dihydrobenzofuran
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060-3020 | Medium | Aromatic C-H stretch |
| ~2960-2850 | Medium | Aliphatic C-H stretch |
| ~1590, 1480, 1460 | Strong | Aromatic C=C bending |
| ~1225 | Strong | Aryl-O stretch (asymmetric) |
| ~1020 | Strong | Aryl-O stretch (symmetric) |
| ~750 | Strong | Ortho-disubstituted benzene C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass spectral data for 2,3-dihydrobenzofuran, obtained by electron ionization (EI), are presented in Table 4.[2]
Table 4: Mass Spectrometry Data (Electron Ionization) for 2,3-Dihydrobenzofuran
| m/z | Relative Intensity (%) | Assignment |
| 120 | 100 | Molecular ion [M]⁺ |
| 119 | 40 | [M-H]⁺ |
| 91 | 65 | [C₇H₇]⁺ (tropylium ion) |
| 65 | 15 | [C₅H₅]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified 2,3-dihydrobenzofuran in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If necessary, filter the solution to remove any particulate matter.
¹H NMR Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-2 seconds.
-
Acquisition time: 2-4 seconds.
-
Spectral width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals.
-
¹³C NMR Acquisition:
-
Spectrometer: A 75 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard proton-decoupled single-pulse sequence.
-
Acquisition Parameters:
-
Number of scans: 512-2048 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Acquisition time: 1-2 seconds.
-
Spectral width: A range that encompasses all expected carbon signals (e.g., 0-160 ppm).
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak.
-
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place one drop of neat 2,3-dihydrobenzofuran liquid between two clean, dry salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
Data Acquisition (FT-IR):
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Number of scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
-
Procedure:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the prepared sample in the sample holder.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of 2,3-dihydrobenzofuran in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.
Data Acquisition (Electron Ionization - GC-MS):
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
Gas Chromatography (GC) Conditions:
-
Injector temperature: 250 °C.
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Oven temperature program: Start at a low temperature (e.g., 50 °C), then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier gas: Helium.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization mode: Electron Ionization (EI).
-
Ionization energy: 70 eV.
-
Mass range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 200).
-
-
Procedure:
-
Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.
-
The compound will be separated by the GC column and then enter the mass spectrometer to be ionized and detected.
-
Workflow for Spectroscopic Characterization
The logical flow for the characterization of 2,3-dihydrobenzofuran using the described spectroscopic techniques is illustrated in the following diagram.
Caption: Workflow for the spectroscopic characterization of 2,3-dihydrobenzofuran.
References
Dihydrobenzofuran: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzofuran motif, a heterocyclic scaffold composed of a fused benzene and dihydrofuran ring, has emerged as a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional architecture provides a versatile template for the design of novel therapeutic agents with a wide spectrum of biological activities. This guide offers a comprehensive overview of the dihydrobenzofuran core, including its synthesis, diverse pharmacological applications, and the molecular pathways it modulates.
The this compound Core: A Foundation for Diverse Bioactivity
The this compound scaffold is a recurring motif in a multitude of natural products and synthetic compounds that exhibit significant biological effects.[1][2] Its unique structural and electronic properties allow for the introduction of various substituents, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This versatility has led to the discovery of this compound derivatives with potent anti-cancer, anti-inflammatory, and neuroprotective properties, among others.
Synthesis of the this compound Scaffold
The construction of the this compound nucleus can be achieved through various synthetic strategies. Transition metal-catalyzed reactions, in particular, have proven to be highly efficient for this purpose.
Palladium-Catalyzed Intramolecular O-Arylation
One of the most common and robust methods for the synthesis of 2,3-dihydrobenzofurans is the palladium-catalyzed intramolecular O-arylation of a suitably substituted phenol. This approach offers a high degree of functional group tolerance and stereocontrol.
Experimental Protocol: Synthesis of 2-Aryl-2,3-dihydrobenzofuran-3-carboxylate
This protocol describes a general procedure for the synthesis of a 2-aryl-2,3-dihydrobenzofuran-3-carboxylate derivative, a common intermediate for further functionalization.
Materials:
-
Substituted 2-(1-aryl-2-propen-1-yl)phenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 2-(1-aryl-2-propen-1-yl)phenol (1.0 mmol, 1.0 equiv).
-
Add Pd(OAc)₂ (0.05 mmol, 5 mol%) and PPh₃ (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (10 mL) and Et₃N (2.0 mmol, 2.0 equiv).
-
Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aryl-2,3-dihydrobenzofuran-3-carboxylate.
Pharmacological Applications and Biological Activity
This compound derivatives have been extensively investigated for a wide range of therapeutic applications. The following sections highlight their activity in key disease areas, supported by quantitative data.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against various cancer cell lines.[3][4] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.[3]
Table 1: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines
| Compound Class | Derivative | Target Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Fluorinated Dihydrobenzofurans | Compound 1 | HCT116 | Colorectal Carcinoma | 19.5 | [3] |
| Compound 2 | HCT116 | Colorectal Carcinoma | 24.8 | [3] | |
| 3-Amidobenzofurans | Compound 28g | MDA-MB-231 | Breast Cancer | 3.01 | [4] |
| HCT-116 | Colon Cancer | 5.20 | [4] | ||
| HT-29 | Colon Cancer | 9.13 | [4] | ||
| Halogenated Derivatives | Compound 1 | HL60 | Leukemia | 0.1 | [5] |
| K562 | Leukemia | 5 | [5] | ||
| Neolignans | 7R,8S-balanophonin | HT-1080 | Fibrosarcoma | 35.62 | [5] |
| Benzofuran-piperazine hybrids | Compound 11a | A549 | Lung Cancer | 0.12 | [5] |
| SGC7901 | Gastric Cancer | 2.75 | [5] |
Anti-inflammatory Activity
Chronic inflammation is a key contributing factor to a multitude of diseases, including cancer and neurodegenerative disorders. This compound derivatives have shown promising anti-inflammatory effects by targeting key mediators of the inflammatory response.[6][7]
Table 2: Anti-inflammatory Activity of Fluorinated this compound Derivatives
| Inflammatory Mediator | Compound | IC₅₀ (µM) | Reference |
| Interleukin-6 (IL-6) | 2 | 1.2 | [6][7] |
| 3 | 9.04 | [6][7] | |
| Chemokine (C-C) Ligand 2 (CCL2) | 2 | 1.5 | [6][7] |
| 3 | 19.3 | [6][7] | |
| Nitric Oxide (NO) | 2 | 2.4 | [6][7] |
| 3 | 5.2 | [6][7] | |
| Prostaglandin E₂ (PGE₂) | 2 | 1.1 | [6][7] |
| 3 | 20.5 | [6][7] |
Modulation of Key Signaling Pathways
The therapeutic effects of this compound derivatives are underpinned by their ability to modulate specific intracellular signaling pathways. This section details their impact on apoptosis and the NF-κB signaling cascade.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many this compound-based anticancer agents exert their effects by triggering the apoptotic cascade. This often involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria, activation of caspases, and subsequent cleavage of key cellular substrates like poly(ADP-ribose) polymerase (PARP).[6]
Inhibition of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain this compound derivatives have been shown to inhibit this pathway by preventing the phosphorylation of IκBα.[9][10]
Experimental Protocols for Biological Evaluation
To assess the biological activity of novel this compound derivatives, a variety of in vitro assays are employed. The following protocols provide detailed methodologies for two key experiments.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
Western Blot Analysis for Apoptosis and NF-κB Pathway Proteins
Western blotting is a technique used to detect and quantify specific proteins in a cell lysate. This protocol is designed to analyze key proteins in the apoptosis (Bcl-2, cleaved PARP) and NF-κB (p65, phospho-IκBα) pathways.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-cleaved PARP, anti-p65, anti-phospho-IκBα, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer, quantify the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Clinical Significance and Future Perspectives
The therapeutic potential of the this compound scaffold is underscored by the presence of this motif in several clinically approved drugs and compounds in various stages of clinical development. For instance, derivatives of benzofuran, a closely related scaffold, are found in drugs such as the antiarrhythmic amiodarone and the antidepressant vilazodone.[4][11] While specific FDA-approved drugs with a this compound core are less common, the extensive preclinical data on their efficacy, particularly in oncology and inflammatory diseases, suggests a promising future for this privileged structure.
The continued exploration of the this compound chemical space, coupled with a deeper understanding of its molecular mechanisms of action, will undoubtedly lead to the development of novel and more effective therapeutic agents for a range of human diseases. The strategic functionalization of this versatile scaffold will remain a key focus for medicinal chemists in the years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated Benzofuran and this compound as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Transition Metal-Catalyzed Synthesis of Dihydrobenzofurans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dihydrobenzofuran moiety is a privileged heterocyclic scaffold found in a wide array of natural products and pharmaceutically active compounds, exhibiting a broad spectrum of biological activities. The development of efficient and selective methods for the construction of this core structure is of significant interest to the fields of organic synthesis and medicinal chemistry. Transition metal catalysis has emerged as a powerful and versatile tool for the synthesis of dihydrobenzofurans, offering novel pathways with high levels of control over reactivity and selectivity. This document provides detailed application notes and experimental protocols for four distinct and widely employed transition metal-catalyzed methods for the synthesis of dihydrobenzofurans, utilizing palladium, rhodium, copper, and gold catalysts.
I. Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols
This method provides a direct route to functionalized 2,3-dihydrobenzofurans through the coupling of readily available 2-allylphenol derivatives with aryl triflates. The reaction proceeds in good yields and with high diastereoselectivity.
Data Presentation
| Entry | 2-Allylphenol Substrate | Aryl Triflate Substrate | Product | Yield (%) |
| 1 | 2-allylphenol | Phenyl triflate | 2-benzyl-2,3-dihydrobenzofuran | 85 |
| 2 | 2-allylphenol | 4-methoxyphenyl triflate | 2-(4-methoxybenzyl)-2,3-dihydrobenzofuran | 82 |
| 3 | 2-allylphenol | 4-(trifluoromethyl)phenyl triflate | 2-(4-(trifluoromethyl)benzyl)-2,3-dihydrobenzofuran | 75 |
| 4 | 4-methoxy-2-allylphenol | Phenyl triflate | 2-benzyl-5-methoxy-2,3-dihydrobenzofuran | 88 |
| 5 | 4-fluoro-2-allylphenol | Phenyl triflate | 2-benzyl-5-fluoro-2,3-dihydrobenzofuran | 78 |
| 6 | 2-(but-2-en-1-yl)phenol | Phenyl triflate | 2-benzyl-3-methyl-2,3-dihydrobenzofuran | 71 (5:1 dr) |
Experimental Protocol
General Procedure for the Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols:
A 4 mL vial is charged with Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%), CPhos (10.3 mg, 0.02 mmol, 4 mol%), and K₃PO₄ (212 mg, 1.0 mmol, 2.0 equiv). The vial is sealed with a Teflon-lined cap and purged with N₂. Dioxane (1.0 mL) is added, followed by the 2-allylphenol (0.5 mmol, 1.0 equiv) and the aryl triflate (0.6 mmol, 1.2 equiv). The reaction mixture is stirred at 100 °C for 18-24 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate (10 mL) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired this compound product.
Catalytic Cycle
Figure 1: Palladium-catalyzed carboalkoxylation.
II. Rhodium(III)-Catalyzed C-H Functionalization/Cyclization
This method enables the synthesis of 3-alkylidene dihydrobenzofurans through a redox-neutral coupling of N-phenoxyacetamides with propargyl carbonates. The reaction proceeds via a C-H activation and cascade cyclization mechanism.
Data Presentation
| Entry | N-Phenoxyacetamide Substrate | Propargyl Carbonate Substrate | Product | Yield (%) |
| 1 | N-phenoxyacetamide | prop-2-yn-1-yl methyl carbonate | 3-(methylene)this compound-2-one | 92 |
| 2 | N-(4-methylphenoxy)acetamide | prop-2-yn-1-yl methyl carbonate | 5-methyl-3-(methylene)this compound-2-one | 85 |
| 3 | N-(4-methoxyphenoxy)acetamide | prop-2-yn-1-yl methyl carbonate | 5-methoxy-3-(methylene)this compound-2-one | 88 |
| 4 | N-(4-chlorophenoxy)acetamide | prop-2-yn-1-yl methyl carbonate | 5-chloro-3-(methylene)this compound-2-one | 76 |
| 5 | N-phenoxyacetamide | but-2-yn-1-yl methyl carbonate | 3-(ethylidene)this compound-2-one | 81 (E/Z >20:1) |
| 6 | N-phenoxyacetamide | 1-phenylprop-2-yn-1-yl methyl carbonate | 3-(benzylidene)this compound-2-one | 75 (E/Z >20:1) |
Experimental Protocol
General Procedure for the Rhodium(III)-Catalyzed C-H Functionalization/Cyclization:
To a sealed tube are added N-phenoxyacetamide (0.2 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), and AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol%). The tube is evacuated and backfilled with argon. Then, propargyl carbonate (0.3 mmol, 1.5 equiv) and 1,2-dichloroethane (DCE) (1.0 mL) are added. The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the mixture is filtered through a short pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated, and the residue is purified by preparative thin-layer chromatography to give the desired 3-alkylidene this compound.
Catalytic Cycle
Figure 2: Rhodium-catalyzed C-H functionalization.
III. Copper-Catalyzed Intramolecular C-H Arylation of Alcohols
This protocol describes a mild and efficient copper-catalyzed method for the synthesis of dihydrobenzofurans via a direct intramolecular C-H arylation of alcohols. This approach avoids the need for pre-functionalized starting materials.
Data Presentation
| Entry | Substrate | Product | Yield (%) |
| 1 | 2-(3-methoxyphenyl)ethanol | 5-methoxy-2,3-dihydrobenzofuran | 95 |
| 2 | 1-(3-methoxyphenyl)propan-2-ol | 5-methoxy-2-methyl-2,3-dihydrobenzofuran | 92 |
| 3 | 2-(3-methoxyphenyl)-1-phenylethanol | 5-methoxy-2-phenyl-2,3-dihydrobenzofuran | 85 |
| 4 | 2-(3-methoxyphenyl)propan-1-ol | 5-methoxy-3-methyl-2,3-dihydrobenzofuran | 91 |
| 5 | 2-(3-methoxyphenyl)-2-methylpropan-1-ol | 5-methoxy-3,3-dimethyl-2,3-dihydrobenzofuran | 89 |
| 6 | 2-(3-chloro-5-methoxyphenyl)ethanol | 7-chloro-5-methoxy-2,3-dihydrobenzofuran | 78 |
Experimental Protocol
General Procedure for the Copper-Catalyzed Intramolecular C-H Arylation:
To an oven-dried vial is added the alcohol substrate (0.2 mmol, 1.0 equiv), Cu(OAc)₂ (3.6 mg, 0.02 mmol, 10 mol%), and 4,7-dimethoxy-1,10-phenanthroline (5.1 mg, 0.02 mmol, 10 mol%). The vial is sealed and purged with oxygen. Then, toluene (1.0 mL) and K₂CO₃ (55.3 mg, 0.4 mmol, 2.0 equiv) are added. The reaction mixture is stirred vigorously at 120 °C for 24 hours. After cooling to room temperature, the mixture is diluted with CH₂Cl₂ and filtered through Celite. The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel to afford the this compound.
Reaction Mechanism
Figure 3: Copper-catalyzed C-H arylation.
IV. Gold(I)-Catalyzed Tandem Claisen Rearrangement/Intramolecular Addition
This one-pot synthesis of dihydrobenzofurans from aryl allyl ethers proceeds via a gold(I)-catalyzed tandem Claisen rearrangement and subsequent intramolecular hydroalkoxylation. This method benefits from mild reaction conditions.
Data Presentation
| Entry | Aryl Allyl Ether Substrate | Product | Yield (%) |
| 1 | allyl phenyl ether | 2-methyl-2,3-dihydrobenzofuran | 85 |
| 2 | allyl (4-methylphenyl) ether | 2,5-dimethyl-2,3-dihydrobenzofuran | 82 |
| 3 | allyl (4-methoxyphenyl) ether | 5-methoxy-2-methyl-2,3-dihydrobenzofuran | 90 |
| 4 | allyl (4-chlorophenyl) ether | 5-chloro-2-methyl-2,3-dihydrobenzofuran | 75 |
| 5 | (E)-but-2-en-1-yl phenyl ether | 2-ethyl-2,3-dihydrobenzofuran | 78 |
| 6 | 2-methylallyl phenyl ether | 2,2-dimethyl-2,3-dihydrobenzofuran | 65 |
Experimental Protocol
General Procedure for the Gold(I)-Catalyzed Tandem Reaction:
In a glovebox, a vial is charged with Ph₃PAuCl (4.9 mg, 0.01 mmol, 2 mol%) and AgOTf (2.6 mg, 0.01 mmol, 2 mol%). Dichloromethane (1.0 mL) is added, and the mixture is stirred for 5 minutes. The aryl allyl ether (0.5 mmol, 1.0 equiv) is then added. The vial is sealed and the reaction is stirred at room temperature for 12-24 hours. Upon completion, the reaction mixture is filtered through a short plug of silica gel, eluting with diethyl ether. The solvent is evaporated, and the residue is purified by flash column chromatography to yield the pure this compound.
Reaction Mechanism
Figure 4: Gold-catalyzed tandem reaction.
V. General Experimental Workflow
The following diagram illustrates a general workflow for performing and analyzing the transition metal-catalyzed synthesis of dihydrobenzofurans described in this document.
Figure 5: General experimental workflow.
Application Notes and Protocols for Palladium-Catalyzed Dihydrobenzofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of dihydrobenzofurans utilizing palladium-catalyzed methodologies. The dihydrobenzofuran motif is a prevalent scaffold in numerous natural products and pharmaceuticals, making its efficient synthesis a critical endeavor in medicinal chemistry and drug development. The following sections summarize key palladium-catalyzed approaches, present quantitative data for comparative analysis, and offer step-by-step experimental procedures.
Introduction to Palladium-Catalyzed this compound Synthesis
Palladium catalysis has emerged as a powerful and versatile tool for the construction of the this compound core. These methods offer significant advantages, including high efficiency, functional group tolerance, and the ability to control stereochemistry. Key strategies involve intramolecular C-O bond formation through various palladium-mediated processes such as Heck coupling, C-H activation, and annulation reactions. Recent advancements have focused on the development of enantioselective variants and the use of diverse and readily available starting materials.
I. Enantioselective Heck-Type Cyclizations
Enantioselective palladium-catalyzed Heck-type reactions are a cornerstone for the synthesis of chiral dihydrobenzofurans. These reactions typically involve the intramolecular cyclization of an olefin-tethered aryl halide or triflate. The choice of chiral ligand is crucial for achieving high enantioselectivity.
A. Intramolecular Heck/Cacchi Reaction
A notable example is the enantioselective synthesis of polycyclic dihydrobenzofurans through a sequential Heck/Cacchi reaction. This method utilizes an aryl iodide-joined alkene and an o-alkynylaniline in the presence of a palladium catalyst and a chiral ligand.[1][2]
Quantitative Data:
| Entry | Aryl Iodide Substrate | o-Alkynylaniline Substrate | Catalyst/Ligand | Yield (%) | ee (%) | Ref |
| 1 | N-Allyl-2-iodoaniline derivative | Phenylacetylene derivative | Pd₂(dba)₃·CHCl₃ / N-Me-Xu₃ | 97 | 96 | [1][2] |
| 2 | N-Allyl-2-iodoaniline derivative | 4-Methoxyphenylacetylene derivative | Pd₂(dba)₃·CHCl₃ / N-Me-Xu₃ | 91 | 95 | [1][2] |
| 3 | N-Allyl-2-iodoaniline derivative | 4-Chlorophenylacetylene derivative | Pd₂(dba)₃·CHCl₃ / N-Me-Xu₃ | 84 | 97 | [1][2] |
Experimental Protocol: General Procedure for Enantioselective Heck/Cacchi Reaction [1][2]
-
To a dried Schlenk tube under an argon atmosphere, add the aryl iodide-joined alkene (0.2 mmol, 1.0 equiv.), Pd₂(dba)₃·CHCl₃ (0.01 mmol, 5 mol%), and the chiral ligand N-Me-Xu₃ (0.024 mmol, 12 mol%).
-
Add anhydrous and degassed solvent (e.g., toluene, 2.0 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the o-alkynylaniline (0.24 mmol, 1.2 equiv.) and a base (e.g., Cs₂CO₃, 0.4 mmol, 2.0 equiv.).
-
Heat the reaction mixture at the specified temperature (e.g., 80 °C) and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite, and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired this compound derivative.
Catalytic Cycle:
Caption: Catalytic cycle for the Heck/Cacchi reaction.
II. C-H Activation/C-O Cyclization
Palladium-catalyzed C-H activation provides a direct and atom-economical route to dihydrobenzofurans, avoiding the pre-functionalization of starting materials. This strategy often involves a directing group to facilitate the selective activation of a specific C-H bond.
A. Hydroxyl-Directed C-H Activation
A notable method involves the Pd(II)-catalyzed C-H activation/C-O cyclization directed by a proximate hydroxyl group. This approach is particularly useful for synthesizing spirocyclic dihydrobenzofurans.[3]
Quantitative Data:
| Entry | Substrate | Catalyst | Oxidant | Base | Yield (%) | Ref |
| 1 | 1,1-Diphenyl-2-propen-1-ol | Pd(OAc)₂ | PhI(OAc)₂ | Li₂CO₃ | 85 | [3] |
| 2 | 1-(4-Methoxyphenyl)-1-phenyl-2-propen-1-ol | Pd(OAc)₂ | PhI(OAc)₂ | Li₂CO₃ | 78 | [3] |
| 3 | 1-(4-Chlorophenyl)-1-phenyl-2-propen-1-ol | Pd(OAc)₂ | PhI(OAc)₂ | Na₂HPO₄ | 92 | [3] |
Experimental Protocol: General Procedure for Hydroxyl-Directed C-H Activation [3]
-
To a screw-capped vial, add the alcohol substrate (0.2 mmol, 1.0 equiv.), Pd(OAc)₂ (0.01 mmol, 5 mol%), PhI(OAc)₂ (0.3 mmol, 1.5 equiv.), and Li₂CO₃ (0.3 mmol, 1.5 equiv.).
-
Add the solvent (e.g., C₆F₆, 2 mL).
-
Seal the vial and heat the reaction mixture at 100 °C for 36 hours.
-
Cool the reaction to room temperature and dilute with dichloromethane.
-
Filter the mixture through a pad of Celite and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired this compound.
Workflow Diagram:
Caption: Experimental workflow for C-H activation.
III. Annulation of 1,3-Dienes with o-Iodoaryl Acetates
This method provides an efficient route to vinyl-substituted dihydrobenzofurans through a palladium-catalyzed annulation of 1,3-dienes with o-iodoaryl acetates. The reaction is believed to proceed via oxidative addition, syn-addition to the diene, intramolecular coordination, hydrolysis, and reductive elimination.[4][5]
Quantitative Data:
| Entry | o-Iodoaryl Acetate | 1,3-Diene | Catalyst | Base | Yield (%) | Ref |
| 1 | 2-Iodophenyl acetate | Isoprene | Pd(OAc)₂ | Na₂CO₃ | 85 | [4][5] |
| 2 | 4-Methyl-2-iodophenyl acetate | 1,3-Butadiene | Pd(OAc)₂ | Na₂CO₃ | 78 | [4][5] |
| 3 | 4-Chloro-2-iodophenyl acetate | 2,3-Dimethyl-1,3-butadiene | Pd(OAc)₂ | Na₂CO₃ | 92 | [4][5] |
Experimental Protocol: General Procedure for Annulation of 1,3-Dienes [4][5]
-
To a pressure tube, add the o-iodoaryl acetate (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.05 mmol, 5 mol%), a phosphine ligand (if necessary), and Na₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Add the solvent (e.g., DMF, 5 mL) and the 1,3-diene (1.5 mmol, 1.5 equiv.).
-
Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100 °C) for the required time.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the mixture with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Proposed Mechanism:
Caption: Proposed mechanism for diene annulation.
IV. Carboalkoxylation of 2-Allylphenols
This strategy involves the palladium-catalyzed coupling of 2-allylphenol derivatives with aryl triflates to generate functionalized 2,3-dihydrobenzofurans. The reaction proceeds with good yields and diastereoselectivities.[6]
Quantitative Data:
| Entry | 2-Allylphenol Derivative | Aryl Triflates | Catalyst/Ligand | Diastereomeric Ratio | Yield (%) | Ref |
| 1 | 2-Allylphenol | Phenyl triflate | Pd(OAc)₂ / CPhos | >20:1 | 85 | [6] |
| 2 | 2-(2-Methylallyl)phenol | 4-Methoxyphenyl triflate | Pd(OAc)₂ / CPhos | 10:1 | 78 | [6] |
| 3 | 2-Allyl-4-chlorophenol | 4-Acetylphenyl triflate | Pd(OAc)₂ / CPhos | 15:1 | 82 | [6] |
Experimental Protocol: General Procedure for Carboalkoxylation [6]
-
In a glovebox, to an oven-dried vial, add Pd(OAc)₂ (0.01 mmol, 5 mol%), the ligand CPhos (0.012 mmol, 6 mol%), and a base (e.g., K₃PO₄, 0.4 mmol, 2.0 equiv.).
-
Add the 2-allylphenol (0.2 mmol, 1.0 equiv.) and the aryl triflate (0.24 mmol, 1.2 equiv.).
-
Add the solvent (e.g., toluene, 1.0 mL).
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Heat the reaction mixture at 100 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through a plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
References
- 1. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a this compound nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a this compound nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of dihydrobenzofurans via palladium-catalyzed annulation of 1,3-dienes by o-iodoaryl acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rhodium-Catalyzed Asymmetric Synthesis of Chiral Dihydrobenzofurans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 2,3-dihydrobenzofurans are privileged structural motifs found in a wide array of biologically active natural products and pharmaceutical agents. Their synthesis in an enantiomerically pure form is of significant interest. Rhodium catalysis has emerged as a powerful tool for the asymmetric construction of these valuable heterocyclic compounds, offering high levels of stereocontrol and efficiency. This document provides detailed application notes and experimental protocols for two prominent rhodium-catalyzed methods for the asymmetric synthesis of chiral dihydrobenzofurans: Rh(II)-catalyzed intramolecular C-H insertion and Rh(III)-catalyzed [3+2] annulation via C-H activation.
Method 1: Enantioselective Intramolecular C-H Insertion of Aryldiazoacetates Catalyzed by Dirhodium(II) Complexes
This method relies on the in situ generation of a rhodium carbene from an aryldiazoacetate precursor, which then undergoes an intramolecular C-H insertion to form the dihydrobenzofuran ring. The choice of chiral ligands on the dirhodium(II) catalyst is crucial for achieving high enantioselectivity.
General Reaction Scheme
Caption: General scheme for Rh(II)-catalyzed C-H insertion.
Experimental Protocol: Synthesis of cis-2-Aryl-3-methoxycarbonyl-2,3-dihydrobenzofurans
Materials:
-
Aryldiazoacetate substrate
-
Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate], Rh₂(S-PTTL)₄
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the aryldiazoacetate substrate (0.2 mmol, 1.0 equiv).
-
Dissolve the substrate in anhydrous CH₂Cl₂ (2.0 mL).
-
Add the chiral dirhodium(II) catalyst, Rh₂(S-PTTL)₄ (0.002 mmol, 1.0 mol %), to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the diazo compound and the evolution of nitrogen gas.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the chiral cis-2,3-disubstituted this compound.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Quantitative Data Summary
| Entry | Substrate (Aryl Group) | Catalyst (mol %) | Yield (%) | ee (%) |
| 1 | Phenyl | Rh₂(S-PTTL)₄ (1.0) | 95 | 92 |
| 2 | 4-Methoxyphenyl | Rh₂(S-PTTL)₄ (1.0) | 93 | 94 |
| 3 | 4-Chlorophenyl | Rh₂(S-PTTL)₄ (1.0) | 96 | 90 |
| 4 | 2-Naphthyl | Rh₂(S-PTTL)₄ (1.0) | 88 | 91 |
| 5 | 3-Thienyl | Rh₂(S-PTTL)₄ (1.0) | 85 | 88 |
Method 2: Rhodium(III)-Catalyzed Asymmetric [3+2] Annulation of N-Phenoxyacetamides with Alkenes
This redox-neutral method involves the C-H activation of N-phenoxyacetamides, which then act as a three-atom component in a [3+2] annulation with an alkene. A chiral cyclopentadienyl (Cp*) rhodium(III) complex is often employed to induce asymmetry.[1]
Logical Relationship of Reaction Components
Caption: Interplay of components in Rh(III)-catalyzed annulation.
Experimental Protocol: Synthesis of 2,3-Disubstituted Dihydrobenzofurans
Materials:
-
N-Phenoxyacetamide substrate
-
Alkene (e.g., styrene)
-
[Cp*RhCl₂]₂
-
Chiral ligand (if using a custom chiral Cp* ligand)
-
Silver acetate (AgOAc)
-
Methanol (MeOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
In a sealed tube, combine the N-phenoxyacetamide (0.1 mmol, 1.0 equiv), the alkene (0.2 mmol, 2.0 equiv), [Cp*RhCl₂]₂ (0.0025 mmol, 2.5 mol %), and AgOAc (0.1 mmol, 1.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous MeOH (1.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction for 12-24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the desired this compound product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Quantitative Data Summary
| Entry | N-Phenoxyacetamide | Alkene | Yield (%) | ee (%) |
| 1 | Phenyl | Styrene | 85 | 95 |
| 2 | 4-Methylphenyl | Styrene | 88 | 96 |
| 3 | 4-Fluorophenyl | 4-Methylstyrene | 82 | 93 |
| 4 | Phenyl | Norbornene | 92 | >99 |
| 5 | 3,5-Dimethylphenyl | 1-Hexene | 75 | 90 |
General Experimental Workflow
The following diagram outlines a typical workflow for the rhodium-catalyzed synthesis and analysis of chiral dihydrobenzofurans.
References
Application of Dihydrobenzofuran in Pharmaceutical Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently found in a diverse range of biologically active natural products and synthetic compounds.[1][2] Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, leading to the development of numerous compounds with significant therapeutic potential. Dihydrobenzofuran derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5] This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel pharmaceuticals based on the this compound scaffold.
I. Biological Activities and Therapeutic Potential
The this compound core is a versatile scaffold that can be readily functionalized to interact with a variety of biological targets. This has led to the discovery of derivatives with a wide array of therapeutic applications.
Anticancer Activity
This compound derivatives have shown significant cytotoxic effects against a range of human cancer cell lines.[4][6] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways essential for tumor progression.[7][8]
Anti-inflammatory Activity
Numerous this compound derivatives have been identified as potent anti-inflammatory agents.[5][9] Their mechanisms often involve the inhibition of key inflammatory mediators and enzymes such as cyclooxygenase (COX) and nitric oxide synthase (NOS).[7] Some derivatives have also been shown to modulate inflammatory signaling pathways like NF-κB and MAPK.[10][11]
Other Therapeutic Areas
Beyond oncology and inflammation, this compound derivatives have shown promise in other therapeutic areas, including:
-
Neurodegenerative Diseases: Some derivatives have been investigated as potential treatments for Alzheimer's disease by targeting enzymes like cholinesterases and β-secretase.[12][13]
-
Infectious Diseases: The scaffold has been utilized in the development of antibacterial and antifungal agents.[14]
-
Pain Management: Certain this compound derivatives have been developed as selective cannabinoid receptor 2 (CB2) agonists for the treatment of inflammatory pain.[15]
II. Quantitative Data on Biological Activities
The following tables summarize the in vitro biological activities of selected this compound derivatives from various studies.
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Fluorinated this compound 1 | HCT116 | Colorectal Carcinoma | 19.5 | [7][16] |
| Fluorinated this compound 2 | HCT116 | Colorectal Carcinoma | 24.8 | [7][16] |
| (E,Z)-C24 | HeLa | Cervical Cancer | 3.2 | [8] |
| (E,Z)-C24 | A549 | Lung Cancer | 7.1 | [8] |
| (E,Z)-C24 | MCF-7 | Breast Cancer | 5.8 | [8] |
| Pyrazoline-Substituted Analog 3b | MCF-7 | Breast Cancer | Promising Activity | [17] |
| Pyrazoline-Substituted Analog 3e | MCF-7 | Breast Cancer | Promising Activity | [17] |
| This compound Neolignan (1) | CAL-27 | Oral Cancer | 48.52 | [18] |
| This compound Neolignan (1) | NCI-H460 | Lung Cancer | 53.24 | [18] |
| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) | ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3 | Renal, Colon, Breast, Gastric, Lung, Prostate | Low micromolar range | [19] |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Fluorinated Benzofuran 2 | PGE2 inhibition | 1.92 | [7] |
| Fluorinated Benzofuran 3 | PGE2 inhibition | 1.48 | [7] |
| Fluorinated Benzofuran 2 | NO inhibition | 2.4 | [7] |
| Fluorinated Benzofuran 3 | NO inhibition | 5.2 | [7] |
| Aza-benzofuran 1 | NO inhibition | 17.31 | [4] |
| Aza-benzofuran 3 | NO inhibition | 16.5 | [4] |
| Piperazine/benzofuran hybrid 5d | NO inhibition | 52.23 | [10][20] |
| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Prostaglandin synthesis inhibition | More potent than indomethacin | [21] |
| This compound mPGES-1 inhibitor (Compound 20) | mPGES-1 inhibition | Low micromolar range | [22] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the synthesis and biological evaluation of this compound derivatives.
General Protocol for Palladium-Catalyzed Synthesis of 2,3-Dihydrobenzofurans
This protocol is based on the intramolecular C(sp³)–H and C(sp²)–H coupling of alkyl phenyl ethers.[1][23]
Materials:
-
Substituted alkyl phenyl ether
-
Palladium acetate (Pd(OAc)₂)
-
1,4-benzoquinone (BQ)
-
Silver acetate (AgOAc)
-
Lithium acetate (LiOAc)
-
Solvent (e.g., dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried reaction vessel, add the alkyl phenyl ether (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), BQ (1.2 mmol), AgOAc (2.0 mmol), and LiOAc (1.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (repeat three times).
-
Add the anhydrous solvent (e.g., dioxane, 5 mL) via syringe.
-
Stir the reaction mixture at a specified temperature (e.g., 100 °C) for the required time (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2,3-dihydrobenzofuran derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Protocol for MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6][24]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the this compound derivatives in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting cell viability against compound concentration.
Protocol for Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[4][5]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent A to the supernatant, followed by 50 µL of Griess reagent B.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using sodium nitrite is prepared to determine the concentration of nitrite in the samples.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 values.
IV. Signaling Pathways and Mechanisms of Action
This compound derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Several this compound derivatives have been shown to inhibit this pathway, leading to their anti-inflammatory and anticancer effects.[10][19]
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Modulation of Apoptosis Pathways
Many anticancer this compound derivatives induce programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of key apoptotic proteins.[7][16]
Caption: Induction of apoptosis by this compound derivatives.
Experimental Workflow for Mechanism of Action Studies
A typical workflow to elucidate the mechanism of action of a novel this compound derivative is outlined below.
Caption: Workflow for drug discovery with dihydrobenzofurans.
V. Conclusion
The this compound scaffold remains a highly attractive starting point for the design and synthesis of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives continue to fuel research in various disease areas. The protocols and data presented in this document are intended to serve as a valuable resource for researchers in the field of pharmaceutical drug discovery, facilitating the exploration and development of the next generation of this compound-based medicines.
References
- 1. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a this compound nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 3. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluorinated Benzofuran and this compound as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antitumor Activity of (E,Z)-1-(this compound-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijss-sn.com [ijss-sn.com]
- 10. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Screening of Anti-inflammatory Activity of Benzofuran Derivatives Bearing Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 13. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. op.niscair.res.in [op.niscair.res.in]
- 15. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Novel this compound derivatives: design, synthesis, cytotoxic activity, apoptosis, molecular modelling and DNA binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isolation of this compound derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a this compound nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 24. benchchem.com [benchchem.com]
Dihydrobenzofuran Derivatives: A New Frontier in Cancer Therapy
Application Notes and Protocols for Researchers
The quest for novel anticancer agents has led scientists to explore a diverse range of chemical scaffolds. Among these, dihydrobenzofuran derivatives have emerged as a promising class of compounds with significant potential in cancer therapy.[1] These heterocyclic compounds, found in various natural products and also accessible through synthetic routes, have demonstrated a spectrum of biological activities, including antitumor effects.[1][2] This document provides detailed application notes on the anticancer properties of select this compound derivatives, protocols for key experimental evaluations, and visualizations of the underlying molecular mechanisms.
Application Notes
This compound derivatives exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting critical cellular machinery required for tumor progression.[3]
Mechanism of Action
Several studies have elucidated the molecular pathways targeted by these compounds. A prominent mechanism is the inhibition of tubulin polymerization .[4][5] By binding to tubulin, these derivatives disrupt the formation of microtubules, which are essential for mitotic spindle assembly. This interference leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequently triggers the intrinsic apoptotic pathway.[6]
Another key mechanism involves the modulation of apoptotic signaling pathways . Some fluorinated this compound derivatives have been shown to inhibit the expression of the anti-apoptotic protein Bcl-2 and induce the cleavage of poly (ADP-ribose) polymerase (PARP-1), a hallmark of apoptosis.[7][8] This suggests a direct or indirect activation of caspases, the key executioners of apoptosis.
Structure-Activity Relationship
The anticancer potency of this compound derivatives is significantly influenced by their chemical structure. For instance, the presence of certain functional groups, such as fluorine, bromine, hydroxyl, and/or carboxyl groups, has been shown to enhance their biological effects.[7][8] Methylation or reduction of specific side chains can, in contrast, lead to a decrease or loss of cytotoxic activity.[4]
Quantitative Data Summary
The cytotoxic activity of various this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Lower values indicate greater potency.
| Compound Class | Derivative | Target Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| This compound Lignans | Compound 2b | Breast Cancer Cell Lines | Breast Cancer | <0.01 | [4][5] |
| Leukemia Cell Lines | Leukemia | ~0.3 (average) | [4][5] | ||
| Fluorinated Dihydrobenzofurans | Compound 1 | HCT116 | Colorectal Carcinoma | 19.5 | [3][9] |
| Compound 2 | HCT116 | Colorectal Carcinoma | 24.8 | [3][9] | |
| Naturally Isolated Dihydrobenzofurans | Compound 55a | NCI-H460 | Lung Cancer | 53.24 | [6][10] |
| CAL-27 | Oral Cancer | 48.52 | [6][10] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and validation of the anticancer properties of this compound derivatives. The following are standard protocols for key in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[11]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)[3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[3]
-
This compound derivative stock solution (in DMSO)
-
96-well plates[3]
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]
-
Compound Treatment: The following day, treat the cells with various concentrations of the this compound derivative. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[3]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V and distinguishing between viable, apoptotic, and necrotic cells using propidium iodide (PI).[12][13]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Cell Collection: Harvest both adherent and floating cells after treatment with the this compound derivative.[12]
-
Washing: Wash the cells twice with cold PBS by centrifugation.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.[12] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[12]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[14][15]
Materials:
-
Treated and untreated cells
-
Cold 70% Ethanol[16]
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)[16]
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.[16]
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS.[16]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[16]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]
Visualizations
The following diagrams illustrate the key mechanisms of action of this compound derivatives and a typical experimental workflow.
Caption: Mechanism of Action of this compound Derivatives.
Caption: Experimental Workflow for Evaluating Anticancer Activity.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of this compound lignans and related compounds as potential antitumor agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 7. Fluorinated Benzofuran and this compound as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated Benzofuran and this compound as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes and Protocols: Dihydrobenzofuran in the Synthesis of Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic compounds. Its unique structural and electronic properties have made it a valuable pharmacophore in medicinal chemistry. This document provides detailed application notes and protocols on the utilization of dihydrobenzofuran derivatives in the synthesis of novel anti-inflammatory drugs. The primary mechanisms of action involve the inhibition of key inflammatory mediators and the modulation of critical signaling pathways.
Mechanism of Action
This compound derivatives exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. This inhibition leads to a reduction in the production of prostaglandins, which are key mediators of pain and inflammation.[1][2] Furthermore, these compounds have been shown to suppress the production of other pro-inflammatory molecules such as nitric oxide (NO), interleukin-6 (IL-6), and chemokine (C-C) ligand 2 (CCL2).[1][2] The underlying mechanism for these effects often involves the modulation of major inflammatory signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3]
Quantitative Data Summary
The anti-inflammatory activity of various this compound derivatives has been quantified through in vitro assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) for key inflammatory targets.
Table 1: Inhibition of Pro-inflammatory Mediators by Fluorinated this compound Derivatives [1][2]
| Compound | PGE2 IC50 (µM) | IL-6 IC50 (µM) | CCL2 IC50 (µM) | NO IC50 (µM) |
| Compound 2 | 1.92 | 1.23 | >50 | 2.4 |
| Compound 3 | 1.48 | 9.04 | 1.5 | 5.2 |
| Compound 8 | >50 | >50 | 19.3 | >50 |
Table 2: COX-1 and COX-2 Inhibition by Fluorinated Benzofuran and this compound Derivatives [1]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Compound 3 | 7.9 | >50 |
| Compound 5 | >50 | 28.1 |
| Compound 6 | 5 | 13 |
Table 3: Inhibition of Nitric Oxide Production by Heterocyclic/Benzofuran Hybrids [3]
| Compound | NO IC50 (µM) | Cytotoxicity IC50 (µM) against RAW 264.7 cells |
| 5d | 52.23 ± 0.97 | > 80 |
Experimental Protocols
Protocol 1: General Synthesis of 2,3-Dihydrobenzofuran-2-ones
This protocol outlines a general synthetic route for 2,3-dihydrobenzofuran-2-ones, exemplified by the synthesis of the potent anti-inflammatory agent, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one.[4]
Step 1: Friedel-Crafts Acylation [5]
-
To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., 1,2-dichloroethane), add the substituted phenol (e.g., 4-chlorophenol) at 0 °C.
-
Slowly add the acyl chloride (e.g., cyclohexanecarbonyl chloride) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., 1,2-dichloroethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acylated phenol.
Step 2: O-Alkylation
-
Dissolve the acylated phenol from Step 1 in a suitable solvent such as acetone or DMF.
-
Add potassium carbonate and a slight excess of ethyl bromoacetate.
-
Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude phenoxyacetate derivative.
Step 3: Intramolecular Cyclization [6][7]
-
Dissolve the crude phenoxyacetate derivative in a suitable solvent like acetic anhydride or a mixture of acetic anhydride and sodium acetate.
-
Heat the reaction mixture to reflux for several hours.
-
Cool the mixture and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic extract with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran-2-one.
Protocol 2: In Vitro COX-2 Inhibition Assay[9]
This protocol describes a method to screen for COX-2 inhibitors using a fluorometric assay.
-
Reagent Preparation:
-
Prepare a COX-2 enzyme solution by diluting the stock in the provided assay buffer.
-
Prepare a solution of the this compound test compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of arachidonic acid (substrate) and heme in the assay buffer.
-
-
Assay Procedure:
-
Add the reaction buffer, heme, and COX-2 enzyme solution to the wells of a 96-well plate.
-
Add the test compound solution to the appropriate wells. For control wells, add the solvent vehicle.
-
Incubate the plate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Protocol 3: In Vitro Nitric Oxide (NO) Inhibition Assay[2][7]
This protocol details the measurement of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
Determine the percentage of NO production inhibition for each test compound concentration compared to the LPS-stimulated control.
-
Calculate the IC50 value.
-
Protocol 4: Zymosan-Induced Air Pouch Model (In Vivo)[10][11]
This protocol describes an in vivo model to assess the anti-inflammatory activity of this compound derivatives.
-
Air Pouch Formation:
-
Inject sterile air subcutaneously into the dorsal region of rats or mice to create an air pouch.
-
After 2-3 days, inject air again to maintain the pouch.
-
-
Induction of Inflammation and Treatment:
-
On day 6, inject a solution of zymosan into the air pouch to induce inflammation.
-
Administer the this compound test compound (e.g., via oral gavage or direct injection into the pouch) at a predetermined time relative to the zymosan injection.
-
-
Evaluation of Inflammation:
-
After a specific time (e.g., 24 hours), euthanize the animals and carefully collect the exudate from the air pouch.
-
Measure the volume of the exudate.
-
Determine the number of inflammatory cells (e.g., leukocytes) in the exudate using a hemocytometer.
-
Measure the levels of inflammatory mediators (e.g., PGE2, cytokines) in the exudate using ELISA or other appropriate methods.
-
-
Data Analysis:
-
Compare the measured parameters between the vehicle-treated group and the groups treated with the test compound to determine the anti-inflammatory effect.
-
Visualizations
Signaling Pathways
Caption: this compound derivatives inhibit LPS-induced inflammation by targeting the NF-κB and MAPK signaling pathways.
Experimental Workflows
Caption: A three-step synthetic workflow for producing anti-inflammatory 2,3-dihydrobenzofuran-2-ones.
Caption: Workflow for evaluating the in vitro anti-inflammatory activity of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones [organic-chemistry.org]
- 4. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis of 2,3-Dihydrobenzofurans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 2,3-dihydrobenzofurans, a crucial scaffold in medicinal chemistry and natural product synthesis. The following sections summarize key methodologies, present quantitative data for catalyst and substrate scope, and offer step-by-step protocols for selected transformative reactions.
Introduction
The 2,3-dihydrobenzofuran core is a privileged structural motif found in a wide array of biologically active compounds and natural products. Its versatile structure has been associated with a range of pharmacological activities, making the development of efficient and stereocontrolled synthetic routes a significant focus of chemical research. This document outlines three distinct and powerful strategies for the enantioselective synthesis of these valuable compounds: a chemoenzymatic approach, a copper-catalyzed [3+2] cycloaddition, and an organocatalytic [4+1] cyclization.
Method 1: Chemoenzymatic Synthesis via Kinetic Resolution and Intramolecular Cyclization
This method utilizes a lipase-mediated kinetic resolution of 1-aryl-2-propanols followed by a chemical intramolecular cyclization to yield enantiopure 2,3-dihydrobenzofurans. This chemoenzymatic strategy offers a green and efficient route to chiral dihydrobenzofurans.
General Reaction Scheme
Caption: Chemoenzymatic synthesis of 2,3-dihydrobenzofurans.
Data Presentation
Table 1: Lipase-Mediated Kinetic Resolution of 1-Aryl-2-propanols
| Entry | Aryl Group | Lipase | Acyl Donor | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) of (S)-alcohol |
| 1 | Phenyl | Novozym 435 | Vinyl acetate | 24 | 50 | >99 |
| 2 | 4-Methoxyphenyl | Novozym 435 | Vinyl acetate | 24 | 51 | >99 |
| 3 | 4-Chlorophenyl | Novozym 435 | Vinyl acetate | 48 | 50 | >99 |
| 4 | 2-Naphthyl | Novozym 435 | Vinyl acetate | 72 | 49 | >99 |
Table 2: Synthesis of Enantiopure 2,3-Dihydrobenzofurans
| Entry | Starting (S)-Alcohol | Overall Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (S)-1-Phenyl-2-propanol | 85 | >99 |
| 2 | (S)-1-(4-Methoxyphenyl)-2-propanol | 82 | >99 |
| 3 | (S)-1-(4-Chlorophenyl)-2-propanol | 80 | >99 |
| 4 | (S)-1-(2-Naphthyl)-2-propanol | 78 | >99 |
Experimental Protocol
Step 1: Lipase-Mediated Kinetic Resolution of (±)-1-Phenyl-2-propanol
-
To a solution of (±)-1-phenyl-2-propanol (1.0 g, 7.34 mmol) in dry toluene (20 mL) is added vinyl acetate (1.35 mL, 14.68 mmol).
-
Novozym 435 (100 mg) is added to the mixture.
-
The reaction mixture is stirred at room temperature (25 °C) and the progress of the reaction is monitored by TLC.
-
After 24 hours (approximately 50% conversion), the enzyme is filtered off and washed with toluene.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (hexanes/ethyl acetate, 9:1) to afford (S)-1-phenyl-2-propanol and (R)-1-phenyl-2-propyl acetate.
Step 2: Synthesis of (S)-1-(2-Iodophenoxy)-1-phenylpropan-2-ol
-
To a solution of (S)-1-phenyl-2-propanol (0.5 g, 3.67 mmol) in dry DMF (10 mL) is added NaH (60% dispersion in mineral oil, 0.16 g, 4.04 mmol) at 0 °C.
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of 1,2-diiodobenzene (1.21 g, 3.67 mmol) in dry DMF (5 mL) is added, and the reaction mixture is heated to 80 °C for 12 hours.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (hexanes/ethyl acetate, 8:2) to yield the desired product.
Step 3: Intramolecular Heck Cyclization to (R)-2-Methyl-2-phenyl-2,3-dihydrobenzofuran
-
To a solution of the product from Step 2 (0.5 g, 1.31 mmol) in a mixture of DMF (10 mL) and water (1 mL) is added Pd(OAc)2 (15 mg, 0.065 mmol) and PPh3 (34 mg, 0.131 mmol).
-
K2CO3 (0.36 g, 2.62 mmol) is added, and the mixture is heated to 100 °C for 12 hours.
-
The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.
-
The residue is purified by column chromatography on silica gel (hexanes/ethyl acetate, 9:1) to afford the final product.
Method 2: Copper-Catalyzed [3+2] Cycloaddition of Quinone Esters and Styrenes
This method describes a highly enantioselective [3+2] cycloaddition between quinone esters and styrene derivatives catalyzed by a copper(II)/SPDO complex. This approach provides efficient access to 2-aryl-2,3-dihydrobenzofuran scaffolds with excellent enantioselectivities and yields.
General Reaction Scheme
Caption: Cu-catalyzed [3+2] cycloaddition for 2,3-dihydrobenzofuran synthesis.
Data Presentation
Table 3: Substrate Scope for the Cu-Catalyzed [3+2] Cycloaddition
| Entry | Quinone Ester (R1) | Styrene (R2) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | H | H | 96 | 99 |
| 2 | H | 4-Me | 95 | 98 |
| 3 | H | 4-OMe | 93 | 99 |
| 4 | H | 4-Cl | 94 | 97 |
| 5 | Me | H | 92 | 99 |
| 6 | Cl | H | 90 | 98 |
Experimental Protocol
General Procedure for the Enantioselective [3+2] Cycloaddition
-
To a flame-dried Schlenk tube are added Cu(OTf)2 (3.6 mg, 0.01 mmol) and the SPDO ligand (6.3 mg, 0.011 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Dry solvent (e.g., CH2Cl2, 1.0 mL) is added, and the mixture is stirred at room temperature for 1 hour.
-
Activated 4Å molecular sieves (50 mg) are added, followed by the quinone ester (0.2 mmol).
-
The styrene derivative (0.3 mmol) is then added, and the reaction mixture is stirred at the specified temperature (e.g., 0 °C).
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired 2-aryl-2,3-dihydrobenzofuran.
Method 3: Organocatalytic [4+1] Cyclization of ortho-Hydroxy-para-Quinone Methides and Allenoates
This protocol details an organocatalytic asymmetric [4+1] cyclization of ortho-hydroxy-para-quinone methides with functionalized allenoates, catalyzed by a chiral phosphine. This reaction provides chiral 2,3-dihydrobenzofurans in good yields with high diastereo- and enantioselectivities.
General Reaction Scheme
Caption: Organocatalytic [4+1] cyclization for 2,3-dihydrobenzofuran synthesis.
Data Presentation
Table 4: Substrate Scope for the Organocatalytic [4+1] Cyclization
| Entry | Quinone Methide (R1) | Allenoate (R2, EWG) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
| 1 | Me | CO2Et | 62 | >95:5 | 88:12 |
| 2 | t-Bu | CO2Et | 89 | >95:5 | 94:6 |
| 3 | Ph | CO2Et | 75 | >95:5 | 90:10 |
| 4 | t-Bu | CO2Me | 85 | >95:5 | 93:7 |
Experimental Protocol
General Procedure for the Organocatalytic [4+1] Cyclization
-
To a solution of the ortho-hydroxy-para-quinone methide (0.1 mmol) and the allenoate (0.12 mmol) in toluene (1.0 mL) is added the chiral phosphine catalyst (0.02 mmol, 20 mol%).
-
The reaction mixture is stirred at 10 °C.
-
K2CO3 (0.2 mmol) is added, and the mixture is stirred vigorously at the same temperature.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is directly purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to give the desired 2,3-dihydrobenzofuran.
Conclusion
The methodologies presented herein offer a versatile toolkit for the enantioselective synthesis of 2,3-dihydrobenzofurans. The choice of method will depend on the desired substitution pattern, scalability, and the availability of starting materials and catalysts. These protocols provide a solid foundation for researchers in academia and industry to access these important chiral building blocks for drug discovery and development.
Application Notes and Protocols for the Synthesis of Dihydrobenzofuran-Based Hypoglycemic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis and evaluation of novel dihydrobenzofuran-based compounds as potential hypoglycemic agents. The information is intended to guide researchers in the development of new therapeutics for diabetes and related metabolic disorders.
Synthesis of Benzofuran-Based Chromenochalcones as Antihyperglycemic Agents
This section details the synthesis of benzofuran-based chromenochalcones, which have shown significant in vitro and in vivo antihyperglycemic and antidyslipidemic activities.[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of 2-Benzoylbenzofuran-5-carbaldehydes (Intermediate)
This protocol describes the synthesis of the key intermediate, 2-benzoylbenzofuran-5-carbaldehyde, starting from p-hydroxybenzaldehyde.
-
Step 1: Duff Formylation of p-Hydroxybenzaldehyde.
-
To a solution of p-hydroxybenzaldehyde (1) in trifluoroacetic acid (TFA), add hexamethylenetetramine (HMTA).
-
Heat the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, hydrolyze the reaction mixture with 3 N HCl to obtain the dicarbaldehyde intermediate (2).[1]
-
-
Step 2: Synthesis of 2-Benzoylbenzofuran-5-carbaldehydes.
-
React the dicarbaldehyde intermediate (2) with an appropriate α-haloacetyl aryl compound.
-
The specific reaction conditions (solvent, temperature, and reaction time) should be optimized based on the specific α-haloacetyl aryl compound used.
-
Protocol 2: Synthesis of Acyl Chromenes (Intermediate)
This protocol outlines the synthesis of acyl chromene intermediates.
-
Perform a pyridine-catalyzed condensation between methyl-but-2-enal/citral dimethyl acetal and 2,4-dihydroxyacetophenone (7).[1]
-
One of the hydroxyl groups of the acetophenone will be engaged in chelation during the reaction.[1]
-
Purify the resulting acyl chromenes (8 or 9) using column chromatography.
Protocol 3: Synthesis of Benzofuran-Based Chromenochalcones (Final Product)
This protocol describes the final Claisen-Schmidt condensation to yield the target chromenochalcones.
-
Dissolve the acyl chromene (8 or 9) in dry tetrahydrofuran (THF).
-
Add sodium hydride (NaH) to the solution at room temperature.
-
Add the appropriate 2-benzoylbenzofuran-5-carbaldehyde to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction and extract the product.
-
Purify the final benzofuran-based chromenochalcones (16-21) by column chromatography to obtain the compounds in good yields.[1]
Data Presentation
Table 1: In Vitro Glucose Uptake Stimulatory Effects of Benzofuran-Based Chromenochalcones in L6-GLUT4myc Myotubes. [1]
| Compound | Concentration (µM) | Glucose Uptake (%) |
| 16 | 10 | 109.5 |
| 18 | 5 | 96 |
| 10 | 161.5 | |
| 21 | 5 | 73.5 |
| 10 | 188 | |
| 22 | 5 | 93 |
| 10 | 220.5 | |
| 24 | 5 | 82 |
| 10 | 249 | |
| 25 | 10 | 89 |
| 29 | 10 | 82.5 |
| 31 | 10 | 108 |
| 35 | 10 | 124 |
Table 2: In Vivo Antihyperglycemic Activity of Selected Benzofuran-Based Chromenochalcones in Streptozotocin-Induced Diabetic Rats. [1]
| Compound | Time Interval | % Reduction in Blood Glucose | p-value |
| 21 | 0-5 h | 19.2 | < 0.05 |
| 0-24 h | 17.2 | < 0.05 | |
| 22 | 0-5 h | 18.7 | < 0.05 |
| 0-24 h | 16.8 | < 0.05 | |
| 24 | 0-5 h | 22.8 | < 0.001 |
| 0-24 h | 25.1 | < 0.001 |
Mandatory Visualization
Caption: Synthesis of Benzofuran-Based Chromenochalcones.
References
- 1. Design, synthesis, and evaluation of benzofuran-based chromenochalcones for antihyperglycemic and antidyslipidemic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of benzofuran-based chromenochalcones for antihyperglycemic and antidyslipidemic activities - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
One-Pot Synthesis of Functionalized Dihydrobenzofuran Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of functionalized dihydrobenzofuran derivatives, a class of heterocyclic compounds with significant potential in drug discovery due to their diverse biological activities.
Application Notes
Introduction
This compound derivatives are prevalent scaffolds in a wide array of natural products and pharmacologically active compounds.[1][2][3] Their structural motif is associated with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antioxidant properties.[1][2][3][4] The development of efficient and versatile synthetic methodologies to access these molecules is therefore of great interest to the medicinal chemistry community. One-pot syntheses, in particular, offer significant advantages in terms of operational simplicity, cost-effectiveness, and reduced waste generation, making them highly desirable for the rapid generation of compound libraries for drug screening.
Synthetic Strategies for One-Pot Synthesis
Several innovative one-pot methodologies have been developed for the synthesis of functionalized this compound derivatives. These methods often employ transition metal catalysis to achieve high efficiency and selectivity.
Rhodium-Catalyzed Intramolecular C-H Insertion: This method involves the in situ generation of a rhodium carbene from an N-sulfonyl-1,2,3-triazole, which then undergoes an intramolecular C-H insertion reaction to form the this compound ring.[5][6] This approach is notable for its ability to produce a variety of 2,3-disubstituted dihydrobenzofurans in good to excellent yields.[5][6][7]
Palladium-Catalyzed Annulations: Palladium catalysts are also widely used in the one-pot synthesis of dihydrobenzofurans. These reactions can involve various coupling partners and cyclization strategies, offering a broad scope for generating diverse derivatives.
Fluoride-Induced Desilylation: This strategy enables the regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans through the generation of o-quinone methides, followed by a Michael addition and intramolecular cyclization.[8]
The choice of synthetic strategy depends on the desired substitution pattern and the availability of starting materials. The following table summarizes key aspects of these methodologies.
| Synthetic Strategy | Catalyst/Reagent | Key Features | Yields | Reference |
| Rhodium-Catalyzed C-H Insertion | Rh₂(S-PTV)₄ | Good to excellent yields for 2,3-disubstituted derivatives. | Up to 91% | [7] |
| Palladium-Catalyzed Annulation | Pd(PPh₃)₄ / Cu₂O | High efficiency for constructing dibenzofuran motifs. | Good to excellent | [9] |
| Fluoride-Induced Desilylation | Fluoride source | Regioselective synthesis of 3-substituted derivatives. | Not specified | [8] |
Biological Applications and Mechanisms of Action
Functionalized this compound derivatives have shown significant promise in various therapeutic areas, particularly in oncology and immunology.
Anticancer Activity: Numerous studies have demonstrated the potent anticancer activity of this compound derivatives against various cancer cell lines.[1][4][10] For instance, a 3-formylbenzofuran derivative has been shown to induce apoptosis in hepatocellular carcinoma cells by inhibiting the RAS/RAF/MEK/ERK signaling pathway.[4] Another study on fluorinated this compound derivatives reported inhibition of cell proliferation and induction of apoptosis in human colorectal adenocarcinoma cells, with effects on the PI3K/Akt signaling pathway and Bcl-2 protein expression.[1]
Anti-inflammatory Activity: this compound derivatives have also been investigated for their anti-inflammatory properties. Certain fluorinated derivatives have been shown to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[1]
Antiviral Activity: More recently, benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway, leading to the induction of type I interferons and exhibiting broad-spectrum antiviral activity.
The following table summarizes the biological activities of selected this compound derivatives.
| Compound Type | Biological Activity | Cell Line/Model | IC₅₀/GI₅₀ Values | Mechanism of Action | Reference |
| 3-Formylbenzofuran derivative | Anticancer | SK-Hep-1 (Hepatocellular Carcinoma) | 5.365 µM | Inhibition of RAS/RAF/MEK/ERK pathway | [4] |
| Fluorinated this compound | Anticancer | HCT116 (Colorectal Carcinoma) | 19.5 µM and 24.8 µM for two compounds | Inhibition of proliferation, induction of apoptosis | [1] |
| Fluorinated this compound | Anti-inflammatory | Macrophages | 1.2 - 9.04 µM for IL-6 inhibition | Inhibition of COX-2 and NOS2 expression | [1] |
| This compound from P. barbatum | Anticancer | Oral and Lung Cancer Cells | 48.52 µM (oral), 53.24 µM (lung) | Induction of apoptosis | [10] |
| Benzofuran derivative | Antiviral (STING agonist) | HEK293T | Not specified | Activation of STING signaling pathway |
Experimental Protocols
One-Pot Synthesis of 2,3-Disubstituted Dihydrobenzofurans via Rhodium-Catalyzed Intramolecular C-H Insertion
This protocol is adapted from the work of Ma et al. (2015).[11]
Materials:
-
N-sulfonyl-1,2,3-triazole (starting material, 1.0 equiv)
-
Rh₂(S-PTV)₄ (Rhodium catalyst, 0.01 equiv)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen gas (N₂)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate)
Procedure:
-
To a screw-capped reaction tube, add the N-sulfonyl-1,2,3-triazole (0.5 mmol, 1.0 equiv) and Rh₂(S-PTV)₄ (0.005 mmol, 0.01 equiv).
-
Evacuate the tube and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous dichloromethane (4.0 mL) to the reaction tube via syringe under a nitrogen atmosphere.
-
Seal the tube and stir the reaction mixture at 90 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in n-hexane) to afford the desired 2,3-disubstituted this compound.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
Visualizations
Experimental Workflow for Rhodium-Catalyzed One-Pot Synthesis
References
- 1. Fluorinated Benzofuran and this compound as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans via rhodium-catalyzed intramolecular C–H insertion reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. One-pot synthesis of 2,3-disubstituted dihydrobenzofurans and benzofurans via rhodium-catalyzed intramolecular C-H insertion reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 9. A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones [organic-chemistry.org]
- 10. Isolation of this compound derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Troubleshooting & Optimization
Optimization of reaction conditions for Dihydrobenzofuran synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of dihydrobenzofuran synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low. What are the common factors affecting the yield in this compound synthesis?
A1: Low yields in this compound synthesis can often be attributed to several factors. Key areas to investigate include the choice of oxidant, solvent, reaction temperature, and catalyst system. For instance, in the widely used silver(I)-promoted oxidative coupling of phenylpropanoids, the stoichiometry of the silver(I) oxide oxidant is crucial; using 0.5 equivalents has been shown to be efficient.[1][2] The choice of solvent also plays a significant role, with acetonitrile often providing a good balance between substrate conversion and selectivity.[1][2] For transition metal-catalyzed reactions, such as those using palladium or rhodium, the catalyst, ligand, and base combination is critical and often requires careful optimization.[3][4] In some cases, incomplete reactions can be due to catalyst deactivation, insufficient catalyst loading, or non-optimal reaction temperatures.[5]
Q2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?
A2: Improving selectivity towards the desired this compound product involves fine-tuning the reaction conditions to disfavor competing reaction pathways. The choice of solvent can greatly influence selectivity. For example, in the silver(I)-promoted oxidative coupling, acetonitrile has been reported to provide a better balance between conversion and selectivity compared to other solvents like dichloromethane or benzene.[1][2][6] Reaction temperature is another critical parameter; while higher temperatures can increase reaction rates, they may also promote the formation of undesired byproducts.[5] For metal-catalyzed reactions, the ligand can have a profound impact on selectivity. Screening different ligands is a common strategy to enhance the desired transformation.[5] Additionally, the presence of radical initiators or inhibitors can affect the reaction pathway, so ensuring the purity of reagents and solvents is important.[1][6]
Q3: What are the recommended starting points for optimizing reaction conditions for a new this compound synthesis?
A3: A good starting point for optimization is to review established protocols for similar substrates. For oxidative coupling reactions, a common starting point is the use of silver(I) oxide as the oxidant in a suitable solvent like acetonitrile at room temperature.[1][2] For transition metal-catalyzed approaches, which are numerous, the specific starting conditions will depend on the chosen catalytic system (e.g., palladium, rhodium, copper).[3][4] A general approach to optimization involves systematically varying one parameter at a time while keeping others constant. Key parameters to screen include:
-
Catalyst/Oxidant: Type and loading.
-
Solvent: Polarity and coordinating ability.
-
Temperature: From room temperature up to reflux.
-
Base/Additives: Type and stoichiometry.
-
Reaction Time: Monitored by techniques like TLC or LC-MS.
Q4: My catalyst seems to be inactive. What are some potential reasons and solutions?
A4: Catalyst inactivity in transition metal-catalyzed this compound synthesis can stem from several issues. The catalyst may be sensitive to air or moisture, requiring the use of an inert atmosphere (e.g., nitrogen or argon) and dry solvents.[5] The catalyst itself may be of poor quality or have degraded over time; using a fresh batch is advisable. In some cases, impurities in the starting materials or solvents can act as catalyst poisons.[5] For palladium-catalyzed reactions, proper activation procedures may be necessary. If the chosen ligand is not optimal, it can also lead to poor catalytic activity. Experimenting with different ligands can often resolve this issue.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of dihydrobenzofurans.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst or oxidant. | Use fresh, high-quality catalyst/oxidant. For air-sensitive catalysts, ensure an inert reaction atmosphere.[5] |
| Incorrect reaction temperature. | Optimize the temperature. Some reactions require heating, while others proceed at room temperature.[1][5] | |
| Unsuitable solvent. | Screen a range of solvents with varying polarities. Acetonitrile has been found to be effective in certain oxidative coupling reactions.[1][2] | |
| Poor substrate reactivity. | Consider modifying the electronic or steric properties of the starting material or explore an alternative synthetic route.[5] | |
| Formation of Multiple Side Products | Reaction temperature is too high. | Lower the reaction temperature and monitor the reaction progress to find the optimal balance between reaction rate and selectivity.[5] |
| Incorrect stoichiometry of reagents. | Carefully verify and adjust the molar ratios of the reactants, catalyst, and any additives. | |
| Presence of impurities. | Purify starting materials and ensure the use of high-purity solvents. | |
| Incomplete Reaction | Insufficient catalyst loading. | Incrementally increase the catalyst loading. |
| Catalyst deactivation over time. | Use a fresh batch of catalyst and ensure an inert atmosphere if required.[5] | |
| Insufficient reaction time. | Monitor the reaction over a longer period to ensure it has reached completion. | |
| Difficulty in Product Isolation | Product is soluble in the reaction solvent. | Choose a solvent in which the product has lower solubility to facilitate precipitation or extraction.[5] |
| Formation of emulsions during workup. | Add a saturated brine solution or filter through a pad of celite to break the emulsion.[5] |
Experimental Protocols
Key Experiment: Silver(I) Oxide-Promoted Oxidative Coupling
This protocol is based on the optimized conditions for the synthesis of this compound neolignans from methyl p-coumarate or methyl ferulate.[1][2]
Materials:
-
Methyl p-coumarate or methyl ferulate (1 equiv.)
-
Silver(I) oxide (Ag₂O) (0.5 equiv.)
-
Acetonitrile (solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
To a round-bottom flask, add the starting phenylpropanoid (methyl p-coumarate or methyl ferulate).
-
Add acetonitrile to dissolve the starting material.
-
Add silver(I) oxide (0.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction can be monitored by TLC or LC-MS.
-
The optimized reaction time is typically around 4 hours, a significant reduction from the previously reported 20 hours.[1][2]
-
Upon completion, the reaction mixture is typically filtered to remove the silver salts, and the filtrate is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography to yield the desired this compound.
Data Presentation
Table 1: Optimization of Oxidant for this compound Synthesis[1][2]
| Oxidant (Silver(I) Reagent) | Equivalents | Conversion (%) | Selectivity (%) |
| Ag₂O | 0.5 | High | High |
| Other Ag(I) Reagents | Variable | Lower | Lower |
Note: This table summarizes the general findings that silver(I) oxide at 0.5 equivalents is the most efficient oxidant among the tested silver(I) reagents.
Table 2: Effect of Solvent on this compound Synthesis[1]
| Solvent | Conversion (%) | Selectivity (%) |
| Acetonitrile | Good | Good |
| Dichloromethane | Variable | Variable |
| Benzene/Acetone | Variable | Variable |
| Methanol | Variable | Variable |
Note: This table indicates that acetonitrile provides the best balance between conversion and selectivity.
Table 3: Influence of Temperature on Reaction Outcome[1]
| Temperature | Conversion (%) | Selectivity (%) |
| 0 °C | Lower | Variable |
| Room Temperature | Optimal | Optimal |
| 85 °C (Reflux) | Higher | Lower |
Note: Room temperature was found to be the optimal condition for balancing conversion and selectivity.
Visualizations
Caption: Oxidative coupling experimental workflow.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a this compound nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a this compound nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
Improving yield and selectivity in Dihydrobenzofuran cyclization reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing dihydrobenzofuran cyclization reactions for improved yield and selectivity.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My this compound cyclization reaction is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?
A1: Low or no product formation in this compound synthesis can stem from several factors. Below is a systematic guide to troubleshooting this issue.
-
Inactive Catalyst: The catalyst may be inactive or poisoned. For metal-catalyzed reactions (e.g., Palladium or Copper), ensure you are using a fresh, high-quality catalyst and that proper activation procedures are followed.[1] For instance, in palladium-catalyzed reactions, it's crucial to ensure anaerobic conditions to prevent catalyst deactivation.[2]
-
Inappropriate Ligand: In metal-catalyzed reactions, the chosen ligand may not be optimal. It is advisable to screen a variety of ligands to find one that promotes the desired reactivity.[1]
-
Incorrect Reaction Conditions: Verify the reaction temperature, pressure, and atmosphere. Many cyclization reactions are sensitive to air or moisture and require an inert atmosphere (e.g., Nitrogen or Argon).[1][2]
-
Poor Substrate Reactivity: The electronic or steric properties of your starting materials may hinder the reaction.[1] Consider if modifications to the substrate are necessary or if an alternative synthetic route should be explored.
-
Suboptimal Solvent: The solvent plays a critical role in solubility and reaction kinetics.[1] Experiment with different solvents. For example, in silver(I) oxide-promoted oxidative coupling, acetonitrile has been shown to be a "greener" and effective solvent.[2] In some 6π electrocyclization reactions, polar solvents like ethylene glycol have provided significantly better yields than non-polar or other polar aprotic solvents.[3]
-
Inadequate Base: The strength and type of base are crucial. For palladium-catalyzed reactions, bases like NaOtBu and Cs2CO3 are commonly used.[4] Ensure the base is appropriate for your specific reaction.
Logical Troubleshooting Flow for Low Yield
Caption: Troubleshooting logic for low yield in this compound synthesis.
Issue 2: Poor Selectivity and Formation of Side Products
Q2: My reaction is producing a significant amount of side products, leading to poor selectivity for the desired this compound. How can I improve this?
A2: The formation of side products is a common challenge. Optimizing for selectivity is key to a successful synthesis.
-
Reaction Time and Temperature: Prolonged reaction times can lead to the formation of undesired products.[2] It is crucial to monitor the reaction progress (e.g., by TLC or LC-MS) to determine the optimal duration. Similarly, the reaction temperature significantly influences selectivity. A temperature that is too high may favor side reactions, while a temperature that is too low may halt the reaction.[1] For instance, in some silver(I) oxide-promoted couplings, reducing the reaction time from 20 to 4 hours did not significantly decrease conversion but improved selectivity.[5]
-
Oxidant Choice and Stoichiometry: In oxidative coupling reactions, the choice and amount of oxidant are critical. For example, silver(I) oxide (Ag2O) has been shown to be a highly efficient oxidant in the synthesis of certain this compound neolignans.[5] The stoichiometry of the oxidant should be carefully optimized.
-
Ligand Selection (for metal-catalyzed reactions): The choice of ligand in palladium-catalyzed reactions is crucial for controlling selectivity.[2] Different ligands can influence the coordination environment of the metal center, thereby directing the reaction towards the desired product.
-
Solvent Effects: The solvent can influence the stability of intermediates and transition states, thus affecting the selectivity. For example, in the synthesis of this compound neolignans, acetonitrile was found to provide a good balance between conversion and selectivity compared to other solvents like dichloromethane and benzene.[5]
Frequently Asked Questions (FAQs)
Q3: How do I choose the right catalyst for my this compound synthesis?
A3: The choice of catalyst depends on the specific transformation you are trying to achieve.
-
Palladium-based catalysts are widely used, particularly for Sonogashira coupling followed by cyclization and for intramolecular C-H activation.[2][4]
-
Copper-based catalysts are often employed for intramolecular cyclization reactions and can be essential as co-catalysts in some palladium-catalyzed processes.[2][6]
-
Rhodium-based catalysts have been utilized for asymmetric synthesis and C-H functionalization approaches.[4][7]
-
Acid catalysts , such as p-toluenesulfonic acid (TsOH), can be effective for the cyclization of precursors like o-hydroxybenzyl ketones.[2][8]
-
Oxidative coupling reactions often utilize reagents like silver(I) oxide (Ag2O).[2][5]
Q4: What are the key parameters to optimize for improving yield and selectivity?
A4: The key parameters to optimize are interconnected and should be considered systematically.
Reaction Parameter Optimization Workflow
Caption: A systematic workflow for optimizing reaction parameters.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from studies on the optimization of this compound cyclization reactions.
Table 1: Effect of Solvent on Oxidative Coupling of Methyl Ferulate
| Solvent | Conversion (%) | Selectivity (%) |
| Acetonitrile | High | High |
| Dichloromethane | Moderate | Moderate |
| Benzene/Acetone | Moderate | Low |
| Methanol | Low | Low |
Data adapted from a study on the synthesis of this compound neolignans, highlighting the superior performance of acetonitrile.[5]
Table 2: Influence of Temperature on Oxidative Coupling in Acetonitrile
| Temperature | Conversion (%) | Selectivity (%) |
| 0 °C | Low | Low |
| Room Temperature | Good | Good |
| Reflux (85 °C) | Good | Good |
This table illustrates that for the silver(I) oxide-promoted oxidative coupling, both room temperature and reflux conditions provide good results, while lower temperatures are detrimental.[5]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans
This protocol is based on a general procedure for Sonogashira coupling followed by cyclization.[2]
Materials:
-
o-halophenol
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl2(PPh3)2)
-
Copper co-catalyst (e.g., CuI)
-
Suitable solvent (e.g., triethylamine or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the o-halophenol, terminal alkyne, palladium catalyst, and copper co-catalyst.
-
Purge the vessel with an inert gas.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the appropriate temperature (this can range from room temperature to elevated temperatures and should be optimized).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Silver(I) Oxide-Promoted Oxidative Coupling for this compound Neolignans
This protocol is based on optimized conditions for the synthesis of this compound neolignans.[5]
Materials:
-
Phenylpropanoid substrate (e.g., methyl p-coumarate or methyl ferulate)
-
Silver(I) oxide (Ag2O)
-
Acetonitrile (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve the phenylpropanoid substrate in anhydrous acetonitrile.
-
Purge the flask with an inert gas.
-
Add silver(I) oxide (typically 0.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or under reflux (optimization may be required).
-
Monitor the reaction for 4 to 20 hours. Shorter reaction times (e.g., 4 hours) may improve selectivity.[5]
-
After the reaction is complete, filter the mixture through a pad of celite to remove the silver salts.
-
Rinse the celite pad with acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography to isolate the desired this compound product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a this compound nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a this compound nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in silver(I)-promoted oxidative coupling
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address low conversion rates in silver(I)-promoted oxidative coupling reactions. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: My conversion rate is unexpectedly low. What are the first steps I should take to troubleshoot?
A: A low conversion rate can stem from several factors. A systematic approach is crucial. Start by verifying the quality and stoichiometry of your reagents. Then, review your reaction setup and conditions, paying close attention to factors like temperature and atmosphere. Finally, analyze your crude reaction mixture for common side products to diagnose the issue. This logical workflow helps to systematically isolate and solve the problem.
Q2: How can I determine if my silver(I) catalyst is the source of the problem?
A: The activity of the silver(I) catalyst is paramount. Consider the following:
-
Purity and Source: Use a fresh, high-purity silver salt (e.g., AgNO₃, Ag₂CO₃, AgOAc). Silver salts can degrade over time, especially when exposed to light or air.
-
Catalyst Deactivation: Silver catalysts can deactivate during the reaction.[1] In some systems, the active catalytic species might be Ag(II) or Ag(III), formed by oxidation of Ag(I).[2][3][4] If the oxidant is not regenerating the active species efficiently, the catalytic cycle will stall.
-
Choice of Silver Salt: The counter-anion can influence reactivity. Silver acetate (AgOAc) is a common choice as it can act as both an oxidant and a chloride abstractor in reactions involving chlorinated solvents or reagents.[5][6] Silver carbonate (Ag₂CO₃) is often used as both a catalyst and an external base.[7]
Q3: The reaction yield is highly dependent on the oxidant. Which oxidant should I use and why?
A: The choice of oxidant is critical as it is responsible for regenerating the active catalyst and driving the reaction forward.[6]
-
Persulfates: Ammonium persulfate ((NH₄)₂S₂O₈) and potassium persulfate (K₂S₂O₈) are powerful oxidants commonly used in these reactions.[2][8] In some cases, the choice of the cation can significantly impact the yield.[2]
-
Silver(I) Salts as Oxidants: Silver(I) salts like AgOAc can themselves act as the oxidant.[5]
-
Organic Oxidants: Organic oxidants are sometimes employed, but they may be ineffective at lower temperatures.[2] The reaction mechanism can differ depending on whether a metal-based or metal-free oxidant is used.[6]
Q4: What are the most critical reaction conditions to optimize for better conversion?
A: Silver-promoted couplings can be sensitive to several parameters.
-
Temperature: While heating is often required, some reactions proceed optimally at room temperature. Excessive heating can sometimes lead to lower yields due to side reactions or decomposition.[2]
-
Solvent: The solvent can have a profound effect on the reaction outcome. For instance, Dimethylformamide (DMF) has been shown to be an optimal choice in certain cases, potentially by participating directly in the reaction mechanism.[2][9]
-
Atmosphere and Water Content: Many oxidative couplings require an inert atmosphere (e.g., N₂ or Ar) to prevent oxidation of sensitive reagents or intermediates. The presence of water can be detrimental, in some cases completely inhibiting the reaction.[2] Therefore, using anhydrous solvents and reagents is often necessary.
Q5: I'm observing significant side products. How can I identify and minimize them?
A: The formation of side products is a common cause of low yields.
-
Homocoupling: The unwanted coupling of two identical starting material molecules is a frequent side reaction. This can sometimes be suppressed by the addition of specific ligands.[10]
-
Protodeboronation/Desilylation: If using organoboron or organosilicon reagents, their replacement by a proton from the solvent can be a major side reaction, especially under harsh conditions (high temperature, strong base).[11]
-
Ligand Effects: The addition of a ligand can significantly improve selectivity and yield. Ligands can stabilize the catalytic species, prevent catalyst decomposition, and suppress the formation of homocoupling products.[2][10][12] For example, phenanthroline-based ligands have been used successfully.[2]
Q6: How can I properly monitor the progress of my reaction to better understand the issue?
A: Monitoring the reaction is key to effective troubleshooting.
-
Reaction Monitoring: Track the consumption of starting materials and the formation of the product over time using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC).[11]
-
Analytical Techniques: For detailed mechanistic studies or to identify unknown byproducts, advanced techniques may be necessary. These can include Surface-Enhanced Raman Spectroscopy (SERS) for studying surface-mediated reactions or various electrochemical methods.[13][14][15]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low conversion rates.
Caption: A logical workflow for diagnosing low conversion in oxidative coupling reactions.
Quantitative Data Summary
Optimization of reaction conditions can dramatically impact product yield. The tables below summarize data from a representative silver-catalyzed decarboxylative coupling of N,N-dimethyloxalamic acid with styrene.[2]
Table 1: Effect of Temperature and Solvent on Yield
| Entry | Temperature (°C) | Solvent | Yield (%) |
| 1 | rt | DMF | 85 |
| 2 | 80 | DMF | 45 |
| 3 | rt | DMSO | 78 |
| 4 | rt | CH₃CN | 56 |
| 5 | rt | DCE | 35 |
Reaction Conditions: N,N-dimethyloxalamic acid (0.6 mmol), styrene (0.2 mmol), AgNO₃ (10 mol%), L3 ligand (10 mol%), (NH₄)₂S₂O₈ (0.6 mmol), Solvent (2.0 mL), N₂ atmosphere, 24 h. Yields determined by GC.[2]
Table 2: Effect of Oxidant and Water on Yield
| Entry | Oxidant | Additive (H₂O) | Yield (%) |
| 1 | (NH₄)₂S₂O₈ | None | 85 |
| 2 | (NH₄)₂S₂O₈ | 0.1 mL | 27 |
| 3 | K₂S₂O₈ | None | 75 |
| 4 | Na₂S₂O₈ | None | 72 |
| 5 | PhI(OAc)₂ | None | N.D.* |
Reaction Conditions: As above, at room temperature in DMF. N.D. = Not Detected.[2]
Simplified Reaction Mechanism
Understanding the proposed reaction mechanism can aid in troubleshooting. The following diagram illustrates a plausible radical pathway for a silver-catalyzed decarboxylative coupling.
Caption: A simplified radical mechanism for Ag(I)-promoted oxidative decarboxylation.
Key Experimental Protocols
General Protocol for a Silver(I)-Promoted Oxidative Coupling
This protocol provides a generalized starting point. Specific amounts, temperatures, and reaction times must be optimized for each unique transformation.
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Argon).
-
Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Degas the solvent by sparging with N₂ or Ar for 15-30 minutes.[11]
-
Ensure all solid reagents, especially the silver salt and any base, are pure and have been stored correctly in a desiccator and protected from light.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the silver(I) catalyst (e.g., AgNO₃, 5-10 mol%), the ligand (if used, 5-10 mol%), and the oxidant (e.g., (NH₄)₂S₂O₈, 2-3 equivalents).
-
Seal the flask with a septum and purge with an inert atmosphere for 5-10 minutes.
-
Add the limiting substrate, followed by the coupling partner (in excess, e.g., 1.5-3 equivalents) via syringe if liquid, or as a solid under a positive flow of inert gas.
-
Add the degassed, anhydrous solvent via syringe.
-
-
Reaction Execution:
-
Place the flask in a heating block or oil bath set to the desired temperature (e.g., room temperature to 80 °C).[2]
-
Stir the reaction mixture vigorously to ensure proper mixing, especially for heterogeneous mixtures.[11]
-
Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or GC-MS.
-
-
Work-up and Analysis:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[11]
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Analyze the final product and determine the yield. Characterize by NMR, HRMS, and other appropriate methods.
-
References
- 1. Catalysis with Silver: From Complexes and Nanoparticles to MORALs and Single-Atom Catalysts [mdpi.com]
- 2. Silver‐Catalyzed Decarboxylative Coupling of Oxamic Acids with Styrenes to Synthesize E‐Cinnamamides: A Distinguish Reaction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Silver(i)-catalyzed oxidative coupling of hydrosilanes with DMF to symmetrical and unsymmetrical disiloxanes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A Review of Analytical Techniques for the Determination and Separation of Silver Ions and Its Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Side reaction pathways in the synthesis of Dihydrobenzofuran neolignans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of dihydrobenzofuran neolignans. Our goal is to enhance the reproducibility and success of your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you might encounter during the synthesis of this compound neolignans, particularly via the common silver(I) oxide-promoted oxidative coupling of phenylpropanoids.
Question 1: My reaction yield of the desired this compound neolignan is low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound neolignans are a common issue and can be attributed to several factors. Below is a troubleshooting guide to help you optimize your reaction.
-
Suboptimal Oxidant Concentration: The stoichiometry of the oxidant, typically silver(I) oxide (Ag₂O), is critical. While a sufficient amount is needed to drive the reaction, an excess can lead to the formation of side products and decrease the selectivity for the desired neolignan. Studies have shown that using 0.5 equivalents of Ag₂O provides a good balance between the conversion of the starting material and the selectivity for the this compound neolignan product.[1][2][3]
-
Incorrect Solvent Choice: The reaction solvent plays a crucial role in the reaction's efficiency. While mixtures like benzene/acetone and dichloromethane have been traditionally used, acetonitrile has been shown to provide a better balance between conversion and selectivity.[1][2][3] Acetonitrile is also a "greener" solvent option.[1][2][3]
-
Reaction Time: Prolonged reaction times do not always lead to higher yields and can promote the formation of byproducts. The optimal reaction time is typically around 4 hours under optimized conditions.[1][2]
-
Reaction Temperature: These oxidative coupling reactions are generally carried out at room temperature. Deviations from this may affect the reaction outcome.
-
Purity of Starting Materials: Ensure that your phenylpropanoid starting materials (e.g., methyl p-coumarate, methyl ferulate) are pure, as impurities can interfere with the reaction.
Question 2: I am observing a significant amount of side products in my reaction mixture. What are these byproducts and how can I minimize their formation?
Answer:
The formation of side products is a primary reason for low yields and purification difficulties. The radical nature of the oxidative coupling reaction can lead to several alternative reaction pathways.
The main side reaction is polymerization , where the phenolic substrates undergo multiple oxidative coupling steps to form oligomers and polymers.[4][5] This is often observed as an insoluble brown or black material in the reaction flask.
Other potential side products can arise from alternative C-C and C-O bond formations, leading to different dimeric structures. For example, in the oxidative coupling of p-coumaric acid, the formation of decarboxylated dimers has been observed.
Strategies to Minimize Side Products:
-
Control Oxidant Stoichiometry: As mentioned, using a minimal effective amount of the oxidant (e.g., 0.5 eq of Ag₂O) is crucial to suppress over-oxidation and subsequent side reactions.[1][2]
-
Optimize Reaction Time: Shorter reaction times (around 4 hours) can favor the formation of the desired dimer over higher-order oligomers.[1][2]
-
Use of Radical Inhibitors: The addition of a radical inhibitor, such as isoquinoline, can sometimes increase the selectivity for the desired product by tempering the radical reactions, although its effect might not always be straightforward.[2]
-
Alternative Synthetic Routes: If side product formation remains a significant issue, consider alternative synthetic methodologies such as enzymatic synthesis using horseradish peroxidase or laccase, which can offer higher selectivity.[6]
Data Presentation
The following tables summarize quantitative data on the influence of various reaction parameters on the synthesis of this compound neolignans.
Table 1: Effect of Different Silver(I) Reagents on the Synthesis of (±)-trans-Dehydrodiferulate Dimethyl Ester
| Silver(I) Reagent | Conversion (%) | Selectivity (%) |
| Ag₂O | 67.7 | 85.8 |
| Ag₂CO₃ | 45.5 | 78.2 |
| AgNO₃ | 22.9 | 7.1 |
| AgOAc | 37.4 | 0.0 |
Reaction Conditions: Methyl ferulate (1 equiv.), Silver(I) reagent (0.5 equiv.), acetonitrile, 4 hours, room temperature.
Table 2: Effect of Solvent on the Synthesis of (±)-trans-Dehydrodiferulate Dimethyl Ester
| Solvent | Conversion (%) | Selectivity (%) |
| Acetonitrile | 67.7 | 85.8 |
| Dichloromethane | 58.1 | 70.1 |
| Methanol | 40.2 | 65.2 |
| Benzene/Acetone (6:4) | 48.6 | 40.1 |
Reaction Conditions: Methyl ferulate (1 equiv.), Ag₂O (0.5 equiv.), 4 hours, room temperature.
Experimental Protocols
Synthesis of (±)-trans-Dehydrodicoumarate Dimethyl Ester and (±)-trans-Dehydrodiferulate Dimethyl Ester
This protocol is adapted from optimized conditions for the silver(I) oxide-promoted oxidative coupling of methyl p-coumarate and methyl ferulate.
Materials:
-
Methyl p-coumarate or Methyl ferulate
-
Silver(I) oxide (Ag₂O)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add methyl p-coumarate (1.0 equiv.) or methyl ferulate (1.0 equiv.).
-
Add anhydrous acetonitrile to dissolve the starting material.
-
Add silver(I) oxide (0.5 equiv.) to the solution.
-
The flask is sealed and the atmosphere is replaced with an inert gas (Nitrogen or Argon).
-
The reaction mixture is stirred vigorously at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the silver salts. The filter cake is washed with ethyl acetate.
-
The combined filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound neolignan.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound neolignans.
References
Technical Support Center: Purification of Substituted Dihydrobenzofuran Isomers
Welcome to the technical support center for the purification of substituted dihydrobenzofuran isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chromatographic and crystallographic separation of substituted this compound isomers.
Q1: Why am I observing poor resolution or co-elution of my this compound isomers during column chromatography?
A1: Poor resolution and co-elution are common challenges due to the high structural similarity of isomers. Several factors could be contributing to this issue:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the isomers. The solvent system must be fine-tuned to exploit subtle differences in the polarity of the isomers.
-
Column Overloading: Applying too much sample to the column can lead to broad, overlapping bands.[1]
-
Improper Column Packing: The presence of channels or cracks in the stationary phase can cause an uneven flow of the mobile phase, leading to poor separation.[1]
-
Inappropriate Stationary Phase: Standard silica gel may not provide sufficient selectivity. Alternative stationary phases might be necessary.
Troubleshooting Steps:
-
Optimize the Mobile Phase: Systematically vary the solvent ratio to find the optimal polarity. A common mobile phase is a gradient of ethyl acetate in hexane; start with a low polarity and gradually increase it.[1] For particularly difficult separations, consider using a multi-component solvent system.
-
Reduce Sample Load: A general guideline is to use a sample-to-silica ratio of 1:50 to 1:100 by weight.[1]
-
Repack the Column: Ensure the column is packed uniformly to create a homogenous bed.
-
Consider Alternative Stationary Phases: For some isomers, alumina or chemically modified silica (e.g., C18 for reversed-phase) may offer better selectivity.
Q2: My chromatographic peaks for the this compound isomers are tailing. What is the cause and how can I fix it?
A2: Peak tailing is often caused by unwanted interactions between the analyte and the stationary phase.
-
Strong Analyte-Stationary Phase Interactions: Acidic or basic functional groups on the this compound isomers can interact strongly with active sites on the silica gel (silanol groups), leading to tailing.
-
Column Contamination or Degradation: The accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[2]
Troubleshooting Steps:
-
Mobile Phase Modification:
-
For acidic compounds, adding a small amount of a competing acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of the analytes and reduce interaction with the stationary phase.[2]
-
For basic compounds, adding a small amount of a basic modifier like triethylamine (TEA) can compete for active sites and improve peak shape.[2]
-
-
Use End-Capped Columns: For HPLC, employ high-purity, end-capped columns to minimize silanol interactions.[2]
-
Use a Guard Column: A guard column can protect the analytical column from contaminants that may cause peak tailing.[3]
Q3: I am struggling to separate enantiomers of a specific substituted this compound. What are the key considerations for chiral separation?
A3: Separating enantiomers is challenging because they have identical physical and chemical properties in an achiral environment.[4]
-
Chiral Stationary Phase (CSP) is Essential: Chiral chromatography is the most common method for separating enantiomers.[5][6] The choice of CSP is critical and depends on the specific structure of the this compound. Polysaccharide-based columns (e.g., Chiralpak) are often a good starting point.[7]
-
Formation of Diastereomers: An alternative approach is to react the enantiomeric mixture with a chiral resolving agent to form diastereomers.[4][8] Diastereomers have different physical properties and can be separated by standard techniques like crystallization or chromatography.[4][9]
Troubleshooting Steps for Chiral HPLC:
-
Screen Different Chiral Columns: Test a variety of CSPs to find one that provides adequate separation.
-
Optimize the Mobile Phase: The mobile phase composition, including the organic modifier (e.g., isopropanol, ethanol) and additives, can significantly impact selectivity.
-
Adjust Temperature: Small changes in temperature can affect selectivity in chiral separations.[1]
Q4: My recovery of the desired this compound isomer is low after purification. What are the common causes and solutions?
A4: Low recovery can result from several factors during the workup and purification process.
-
Product Loss During Workup:
-
Emulsion Formation: During aqueous extractions, emulsions can form, trapping the product.[1]
-
Incomplete Extraction: Insufficient extractions of the aqueous phase can leave the product behind.
-
-
Degradation on Stationary Phase: Some substituted dihydrobenzofurans may be sensitive to the acidity of silica gel and can degrade during column chromatography.
-
Co-elution with Impurities: If the desired isomer is not fully separated from other components, it can lead to apparent low recovery of the pure compound.
Troubleshooting Steps:
-
Break Emulsions: Add brine to the separatory funnel to help break emulsions.[1]
-
Perform Multiple Extractions: Extract the aqueous phase at least three times with an appropriate organic solvent to ensure complete recovery.[1]
-
Deactivate Silica Gel: If degradation is suspected, deactivate the silica gel with a base (e.g., by including a small percentage of triethylamine in the eluent).[1] Alternatively, use a less acidic stationary phase like alumina.
-
Optimize Separation: Re-optimize the chromatographic conditions to ensure baseline separation of the desired isomer from impurities.
Data Presentation: Purification Parameters
The following tables summarize typical purification parameters for substituted this compound isomers based on literature examples.
Table 1: Column Chromatography Parameters
| Compound Type | Stationary Phase | Eluent System | Reference |
| Substituted bis-dihydrobenzofurans | Silica Gel | Hexanes/EtOAc (6:1) | [10] |
| 3,3-Disubstituted 2,3-dihydrobenzofurans | Silica Gel | Petroleum Ether/EtOAc (5:1) | [11] |
| This compound lignanamides | Silica Gel | CH₂Cl₂/MeOH (gradient) | [7] |
| General Dihydrobenzofurans | Silica Gel | Petroleum Ether/EtOAc (97:3) | [12] |
Table 2: HPLC Parameters for Chiral Resolution
| Compound Type | Column | Mobile Phase | Flow Rate | Reference |
| This compound lignanamide enantiomers | Daicel Chiralpak IA | n-hexane/isopropanol (2:1) | 0.4 mL/min | [7] |
Experimental Protocols
Protocol 1: General Column Chromatography for Diastereomer Separation
This protocol is a general guideline for separating diastereomeric substituted dihydrobenzofurans.
-
Column Preparation:
-
Choose an appropriately sized glass column based on the amount of sample to be purified.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., hexane or petroleum ether).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.
-
-
Sample Loading:
-
Dissolve the crude mixture of this compound isomers in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the sample onto a small amount of silica gel by dissolving the sample in a volatile solvent, adding silica gel, and evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or continuous gradient.[1]
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Analysis and Product Recovery:
-
Analyze the collected fractions by TLC to identify those containing the purified isomers.
-
Combine the fractions containing the pure desired isomer.
-
Remove the solvent under reduced pressure to obtain the purified this compound isomer.
-
Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol describes the separation of enantiomeric dihydrobenzofurans that possess an acidic or basic functional group.
-
Formation of Diastereomeric Salts:
-
Dissolve the racemic mixture of the substituted this compound in a suitable solvent (e.g., toluene, methanol).[8]
-
Add one equivalent of a chiral resolving agent (e.g., (S)-mandelic acid for a basic this compound, or a chiral amine like brucine for an acidic this compound).[4][8]
-
Stir the solution to allow for the formation of the diastereomeric salts.
-
-
Crystallization:
-
The less soluble diastereomeric salt should start to crystallize out of the solution. This process can sometimes be initiated by cooling the solution or by adding a seed crystal.
-
Allow the crystallization to proceed until a significant amount of precipitate has formed.
-
-
Isolation of the Diastereomer:
-
Filter the mixture to isolate the crystalline diastereomeric salt.
-
Wash the crystals with a small amount of cold solvent to remove any soluble impurities.
-
-
Liberation of the Pure Enantiomer:
-
Dissolve the purified diastereomeric salt in a suitable solvent.
-
Neutralize the salt to liberate the free enantiomer. For example, if an acidic resolving agent was used, add a base like sodium hydroxide.[8]
-
Extract the pure enantiomer into an organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain the enantiomerically pure substituted this compound.
-
Visualizations
Caption: General experimental workflow for the purification of substituted this compound isomers.
Caption: Troubleshooting logic for poor separation of this compound isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. Stereochemical investigations of bioactive this compound-type lignanamides from Solanum lyratum: chiral resolution, in vitro and in silico profiling - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones [mdpi.com]
- 12. ias.ac.in [ias.ac.in]
Technical Support Center: Overcoming Challenges in the Scale-Up of Dihydrobenzofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of Dihydrobenzofuran synthesis. The information is presented in a practical, question-and-answer format to assist in optimizing experimental outcomes and ensuring a smooth transition from laboratory to pilot and industrial-scale production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound synthesis. Each problem is followed by a list of potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | Inactive or poisoned catalyst (e.g., palladium, rhodium, silver). | - Ensure the use of fresh, high-quality catalyst and verify its activity on a small scale first. - For air-sensitive catalysts, ensure rigorous anhydrous and oxygen-free conditions are maintained throughout the process. |
| Suboptimal reaction temperature. | - Gradually increase the reaction temperature while carefully monitoring for the formation of side products. - For exothermic reactions, ensure the cooling system can handle the heat generated at scale. | |
| Poor substrate reactivity due to electronic or steric hindrance. | - Consider derivatization of the starting material to improve reactivity. - Explore alternative synthetic routes if substrate modification is not feasible. | |
| Inefficient mixing leading to poor mass transfer. | - Transition from magnetic stirring to mechanical overhead stirring for larger volumes. - Ensure the stirrer design and speed are adequate to maintain a homogeneous reaction mixture.[1] | |
| Formation of Significant Side Products/Impurities | Reaction temperature is too high, leading to thermal degradation or side reactions. | - Lower the reaction temperature and extend the reaction time if necessary. - Perform calorimetric studies to understand the reaction exotherm and set appropriate temperature limits.[2][3] |
| Incorrect stoichiometry of reagents. | - Accurately calculate and dispense all reagents, including catalysts and bases. - For continuous addition processes, ensure a calibrated and consistent feed rate. | |
| Presence of impurities in starting materials or solvents. | - Use high-purity, well-characterized starting materials and solvents.[4] - Impurities in starting materials can be amplified during scale-up, impacting the final product's impurity profile.[1] | |
| Reaction Fails to Go to Completion | Insufficient catalyst loading for the increased scale. | - Incrementally increase the catalyst loading, monitoring for improvements in conversion. |
| Deactivation of the catalyst over the reaction time. | - If catalyst deactivation is suspected, consider adding a fresh portion of the catalyst or using a more robust catalytic system. | |
| Poor mixing leading to localized "dead zones" in the reactor. | - Optimize the agitation speed and consider using baffles to improve mixing efficiency.[1] | |
| Difficulty in Product Isolation and Purification | Product is highly soluble in the reaction solvent. | - Explore anti-solvent crystallization or precipitation. - Consider switching to a solvent where the product has lower solubility for the reaction or workup. |
| Formation of emulsions during aqueous workup. | - Add a saturated brine solution to help break the emulsion. - Filtration through a pad of celite can also be effective. | |
| Inefficient separation by column chromatography at a large scale. | - Develop a robust crystallization or distillation method for purification, as column chromatography scales poorly.[5] | |
| Uncontrolled Exotherm (Runaway Reaction) | Inadequate cooling capacity for the larger reaction volume. | - Ensure the reactor's cooling system is appropriately sized for the heat of reaction. - The rate of heat generation increases with volume, while the heat removal capacity is limited by the surface area.[6] |
| Rate of reagent addition is too fast. | - Reduce the addition rate of the limiting reagent to control the rate of heat generation.[2] | |
| Agitator failure leading to poor heat transfer. | - Ensure the agitator is functioning correctly and that the mixing is sufficient to transfer heat to the reactor walls.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when scaling up a this compound synthesis?
A1: The most critical parameters include:
-
Heat Transfer: Exothermic reactions that are easily managed in the lab can become hazardous at scale due to the decrease in the surface-area-to-volume ratio, which limits heat dissipation.[5][7] Proper reactor design and cooling capacity are crucial.
-
Mass Transfer (Mixing): Efficient mixing is essential to ensure homogeneity of reactants and temperature, preventing localized "hot spots" and side reactions. What works in a small flask may not be effective in a large reactor.[1]
-
Reagent and Solvent Quality: The purity of starting materials and solvents is critical, as impurities can have a significant impact on the reaction outcome and the final product's purity profile at a larger scale.[4]
-
Reaction Kinetics: Understanding the reaction kinetics is vital for controlling the reaction rate and preventing runaway scenarios.
-
Safety: A thorough hazard evaluation, including understanding the thermal stability of all components and potential for runaway reactions, is paramount.[2][6]
Q2: How can I predict and manage the exotherm of my reaction during scale-up?
A2: To predict and manage exotherms, you should:
-
Perform Calorimetry Studies: Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) can provide crucial data on the heat of reaction, onset temperature of decomposition, and the rate of heat evolution.[6]
-
Controlled Addition: For highly exothermic reactions, control the rate of addition of a key reagent to ensure the heat generated does not exceed the cooling capacity of the reactor.[2][3]
-
Adequate Cooling Systems: Ensure your reactor is equipped with a cooling system (e.g., jacket, cooling coils) that can handle the total heat output of the reaction.
-
Emergency Planning: Have a documented emergency shutdown procedure in place, which may include a quenching system to rapidly stop the reaction.[6]
Q3: My this compound synthesis worked perfectly on a gram scale but is failing at the multi-kilogram scale. What are the likely reasons?
A3: Common reasons for failure upon scale-up include:
-
Inefficient Heat Transfer: The heat generated by the reaction is likely not being removed efficiently, leading to higher temperatures and decomposition or side product formation.[7]
-
Poor Mixing: The larger reactor may have "dead zones" where reactants are not mixing properly, leading to incomplete conversion or localized side reactions.[1]
-
Changes in Reagent Addition Time: The time over which reagents are added can significantly impact the reaction. A faster addition on a larger scale can lead to an uncontrolled exotherm.
-
Impurity Accumulation: Trace impurities in starting materials can accumulate to problematic levels at a larger scale, potentially inhibiting the catalyst or promoting side reactions.[1]
Q4: What are some common byproducts in the silver-catalyzed oxidative coupling for this compound synthesis?
A4: While specific byproducts depend on the starting materials and reaction conditions, some potential side reactions in silver-promoted oxidative couplings include over-oxidation of the starting materials or product, and the formation of oligomeric or polymeric materials. The use of excess oxidant can sometimes lead to decreased selectivity.
Q5: What are the best practices for purifying Dihydrobenzofurans at an industrial scale?
A5: While laboratory-scale purifications often rely on column chromatography, this method is often not practical or economical at an industrial scale.[5] Preferred methods for large-scale purification include:
-
Crystallization: This is often the most effective and economical method for purifying solid this compound derivatives. Developing a robust crystallization process is key.
-
Distillation: For liquid or low-melting Dihydrobenzofurans, distillation (often under vacuum for higher boiling point compounds) can be an effective purification method.
-
Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in immiscible solvents.
Data Presentation
Table 1: Optimization of Oxidant Concentration in Silver(I) Oxide-Promoted this compound Synthesis
| Oxidant (Ag₂O) Equivalence | Substrate | Conversion (%) | Selectivity (%) |
| 0.25 | Methyl p-coumarate | Varies | Varies |
| 0.5 | Methyl p-coumarate | Optimal Balance | Optimal Balance |
| 1.0 | Methyl p-coumarate | Increased | Decreased |
| 5.0 | Methyl p-coumarate | High | Low |
| 0.25 | Methyl ferulate | Varies | Varies |
| 0.5 | Methyl ferulate | Optimal Balance | Optimal Balance |
| 1.0 | Methyl ferulate | Increased | Decreased |
| 5.0 | Methyl ferulate | High | Low |
Note: The best balance between conversion and selectivity was found with 0.5 equivalents of Ag₂O. Higher amounts increased conversion but decreased selectivity due to side reactions.
Table 2: Effect of Solvent on Silver(I) Oxide-Promoted this compound Synthesis
| Solvent | Substrate | Conversion (%) | Selectivity (%) |
| Dichloromethane (DCM) | Methyl p-coumarate | Moderate | Moderate |
| Methanol (MeOH) | Methyl p-coumarate | Low | Low |
| Acetonitrile (MeCN) | Methyl p-coumarate | High | High |
| Dichloromethane (DCM) | Methyl ferulate | Moderate | Moderate |
| Methanol (MeOH) | Methyl ferulate | Low | Low |
| Acetonitrile (MeCN) | Methyl ferulate | High | High |
Note: Acetonitrile was found to provide the best balance between conversion and selectivity and is considered a "greener" solvent option compared to dichloromethane.[8]
Experimental Protocols
Key Experiment: Gram-Scale Silver(I) Oxide-Promoted Oxidative Coupling for this compound Neolignan Synthesis
This protocol is adapted from optimized conditions for the synthesis of this compound neolignans.[8]
Materials:
-
Methyl p-coumarate or Methyl ferulate (1.0 equiv)
-
Silver(I) oxide (Ag₂O) (0.5 equiv)
-
Acetonitrile (MeCN)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the starting phenylpropanoid (methyl p-coumarate or methyl ferulate).
-
Add acetonitrile to dissolve the starting material.
-
Add silver(I) oxide (0.5 equivalents) to the solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Under optimized conditions, the reaction should be complete within approximately 4 hours.[8]
-
Upon completion, filter the reaction mixture to remove the silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound neolignan.
Visualizations
Caption: Experimental workflow for silver-promoted this compound synthesis.
Caption: Troubleshooting decision tree for low product yield in this compound synthesis.
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. benchchem.com [benchchem.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. scielo.br [scielo.br]
Technical Support Center: Analysis of Dihydrobenzofuran Byproducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the NMR and mass spectrometry analysis of dihydrobenzofuran byproducts.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the experimental analysis of this compound synthesis products.
NMR Spectroscopy
Q1: My ¹H NMR spectrum shows more peaks than expected for my target this compound. How can I identify the byproducts?
A1: The presence of unexpected peaks often indicates a mixture of isomers or other byproducts. Here’s a systematic approach to identify them:
-
Residual Solvents: Check for common solvent peaks (e.g., ethyl acetate, dichloromethane, acetone) that may be present even after drying under high vacuum.[1]
-
Unreacted Starting Materials: Compare the spectrum to the NMR spectra of your starting materials to identify any unreacted components.
-
Diastereomers (cis/trans isomers): Dihydrobenzofurans with substituents at the 2- and 3-positions can exist as diastereomers. These isomers will have distinct, though often similar, sets of peaks. The coupling constants between the protons at C2 and C3 can be particularly informative for distinguishing between cis and trans isomers.[2] Pay close attention to the multiplicity and coupling constants of the signals in the dihydrofuran ring.
-
Regioisomers: If the synthesis involves the reaction of unsymmetrical phenols or alkenes, regioisomeric byproducts may form. These will have significantly different chemical shifts and coupling patterns in the aromatic and aliphatic regions.
-
Over-oxidation Products: In syntheses involving oxidative cyclization, over-oxidation of the this compound ring or other functional groups can occur.[3] For example, oxidation of the dihydrofuran ring can lead to the formation of benzofuran or even cleavage to form phenolic compounds like salicylaldehyde.[3] These byproducts will have characteristic aromatic signals and may lack the aliphatic signals of the dihydrofuran ring.
Q2: The signals for the protons on the dihydrofuran ring are broad or poorly resolved. What can I do to improve the spectrum?
A2: Broad peaks in an NMR spectrum can be caused by several factors:[1]
-
Poor Shimming: The homogeneity of the magnetic field may need to be optimized.
-
Sample Concentration: A sample that is too concentrated can lead to peak broadening. Try diluting your sample.
-
Paramagnetic Impurities: The presence of paramagnetic metals (e.g., from catalysts) can cause significant line broadening. Consider passing your sample through a small plug of silica gel or celite.
-
Chemical Exchange: Protons on hydroxyl or amine groups can undergo chemical exchange, leading to broad signals. A D₂O shake can confirm this, as the peak will disappear or decrease in intensity.[1]
Q3: How can I definitively assign the stereochemistry of my 2,3-disubstituted this compound diastereomers?
A3: Assigning the stereochemistry of diastereomers can be challenging. Here are some techniques:
-
Coupling Constants: The vicinal coupling constant (³J) between the protons at C2 and C3 is often larger for trans isomers than for cis isomers. However, this is not always a reliable rule as it can be influenced by other substituents.[2]
-
2D NMR Spectroscopy:
-
NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can show through-space correlations between protons. For a cis isomer, a cross-peak between the protons at C2 and C3 is expected, whereas for a trans isomer, this correlation should be absent or very weak.
-
COSY and HSQC/HMBC: These experiments are crucial for unambiguously assigning all proton and carbon signals, which is a prerequisite for stereochemical assignment.[4]
-
Mass Spectrometry
Q1: I don't see the expected molecular ion peak in my mass spectrum. What could be the reason?
A1: The absence of a molecular ion peak (M⁺) can be due to several factors:
-
Ionization Technique: Electron Ionization (EI) can be a high-energy technique that causes extensive fragmentation, sometimes leading to a very weak or absent molecular ion peak.[5] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to show the molecular ion or a protonated/adducted molecule ([M+H]⁺, [M+Na]⁺, etc.).
-
In-source Fragmentation: Even with soft ionization, some molecules can be prone to fragmentation in the ion source.[5]
-
Decomposition: The compound may be thermally unstable and decompose in the GC inlet or during the ionization process.[2]
Q2: What are the typical fragmentation patterns for dihydrobenzofurans in mass spectrometry?
A2: The fragmentation of dihydrobenzofurans is influenced by their substitution pattern. Common fragmentation pathways include:
-
Loss of Substituents: Cleavage of bonds to substituents on the dihydrofuran or benzene ring is a common fragmentation pathway.
-
Retro-Diels-Alder (RDA) Reaction: The dihydrofuran ring can undergo a retro-Diels-Alder type cleavage, leading to the loss of a neutral molecule corresponding to the original alkene.
-
Benzylic Cleavage: If there is a substituent at the 2- or 3-position, cleavage of the bond benzylic to the aromatic ring is often observed.
-
Formation of Benzofuran Ion: Loss of a hydrogen radical or a substituent can lead to the formation of a stable benzofuran radical cation.[6]
Q3: My mass spectrum shows a peak that does not correspond to my target molecule or any expected byproduct. How should I interpret this?
A3: Unexpected peaks can arise from:
-
Contamination: The sample may be contaminated with impurities from the reaction or purification process.
-
Adduct Formation: In ESI-MS, adducts with solvents (e.g., acetonitrile) or salts (e.g., sodium, potassium) are common.
-
Matrix Effects: In techniques like MALDI, peaks from the matrix itself or matrix-analyte adducts can be observed.
Quantitative Data
The following tables provide representative NMR chemical shift and mass spectrometry data for this compound and potential byproducts.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives
| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2,3-Dihydrobenzofuran | C2 | 4.58 (t, J=8.7 Hz) | 71.5 |
| C3 | 3.22 (t, J=8.7 Hz) | 29.7 | |
| Aromatic | 6.75-7.15 (m) | 109.4, 120.5, 125.1, 127.2, 128.3, 160.5 | |
| cis-2,3-Dihydroxy-2,3-dihydrobenzofuran | C2 | ~5.0-5.2 | ~75-80 |
| C3 | ~4.5-4.7 | ~70-75 | |
| trans-2,3-Dihydroxy-2,3-dihydrobenzofuran | C2 | ~4.8-5.0 | ~78-83 |
| C3 | ~4.3-4.5 | ~73-78 | |
| Benzofuran | C2 | 7.59 (d, J=2.2 Hz) | 145.0 |
| C3 | 6.71 (d, J=2.2 Hz) | 106.6 | |
| Aromatic | 7.15-7.55 (m) | 111.4, 121.5, 122.8, 124.2, 127.5, 155.0 |
Note: Chemical shifts are highly dependent on the solvent and substituents.
Table 2: High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Molecular Formula | Calculated Mass (m/z) | Ion Type |
| 2,3-Dihydrobenzofuran | C₈H₈O | 120.0575 | [M]⁺ |
| 2-Methyl-2,3-dihydrobenzofuran | C₉H₁₀O | 134.0732 | [M]⁺ |
| Benzofuran | C₈H₆O | 118.0419 | [M]⁺ |
Experimental Protocols
General Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound derivative.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆). Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube to remove any particulate matter.
-
Analysis: Acquire ¹H, ¹³C, and 2D NMR spectra as needed.
General Protocol for Mass Spectrometry Analysis (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Infusion: Infuse the sample solution into the mass spectrometer's ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range. Both positive and negative ion modes should be checked to determine the best ionization conditions.
-
Tandem MS (MS/MS): If further structural information is required, perform MS/MS experiments by selecting the molecular ion (or a prominent adduct) as the precursor ion and inducing fragmentation.
Visualizations
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Dihydrobenzofuran-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and improving the stability of dihydrobenzofuran-based compounds. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound-based compounds?
A1: this compound derivatives are susceptible to several degradation pathways, primarily due to the presence of the furan ring, the phenolic ether linkage, and any additional functional groups. The most common degradation routes include:
-
Oxidative Degradation: The ether linkage and the benzene ring, especially if substituted with electron-donating groups, are prone to oxidation. This can lead to ring-opening of the dihydrofuran moiety, hydroxylation of the aromatic ring, or formation of quinone-like structures. The presence of a phenolic hydroxyl group, common in this class of compounds, significantly increases susceptibility to oxidation.[1][2][3]
-
Hydrolytic Degradation: The ether bond in the this compound ring can be susceptible to cleavage under acidic or basic conditions, leading to ring-opening. The rate of hydrolysis is highly dependent on the pH of the solution and the presence of other functional groups.[4][5][6][7]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. This can involve radical-mediated reactions, leading to a variety of degradation products. The extent of photodegradation is influenced by the chromophoric properties of the molecule.[8]
Q2: What are the initial steps I should take to assess the stability of my this compound-based compound?
A2: A forced degradation study is the recommended initial step to identify the intrinsic stability of your compound and its likely degradation products.[6][9][10] This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing. The typical stress conditions include:
-
Acidic Hydrolysis: e.g., 0.1 M to 1 M HCl at room temperature or elevated (e.g., 60 °C).[1][6]
-
Basic Hydrolysis: e.g., 0.1 M to 1 M NaOH at room temperature or elevated temperature.[1][6]
-
Oxidative Degradation: e.g., 3-30% hydrogen peroxide (H₂O₂) at room temperature.[11][12]
-
Thermal Degradation: Heating the solid compound or a solution at elevated temperatures (e.g., 60-80 °C).
-
Photodegradation: Exposing the solid compound or a solution to a controlled light source, as per ICH Q1B guidelines.[8]
Q3: How can I enhance the stability of my this compound-based compound?
A3: Several strategies can be employed to improve the stability of this compound derivatives:
-
pH Optimization: For liquid formulations, identifying the pH of maximum stability through a comprehensive pH-rate profile study is crucial.[7] Many phenolic compounds are more stable in acidic conditions.
-
Use of Antioxidants: If the compound is susceptible to oxidation, the inclusion of antioxidants can be highly effective. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[2][3][13]
-
Chelating Agents: If metal ions are suspected to catalyze degradation, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.
-
Cyclodextrin Complexation: Encapsulating the labile this compound moiety within the hydrophobic cavity of a cyclodextrin can protect it from hydrolytic and oxidative degradation.[14][15][16][17][18]
-
Protection from Light: For photosensitive compounds, storage in amber vials or other light-blocking containers is essential.
-
Solid-State Formulation: Developing a solid dosage form can significantly improve stability by reducing the mobility of reactants and excluding water.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed in Aqueous Solution
Symptoms:
-
A significant decrease in the parent compound concentration over a short period in solution.
-
Appearance of new peaks in the chromatogram.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting/Actionable Advice |
| Hydrolysis | 1. Conduct a pH-rate profile study: Analyze the degradation rate at various pH values (e.g., pH 2, 4, 7, 9, 12) to identify the pH of maximum stability. 2. Buffer the formulation: Use a suitable buffer system to maintain the optimal pH. 3. Consider a non-aqueous solvent: If feasible for the application, explore the use of non-aqueous or co-solvent systems. |
| Oxidation | 1. Deoxygenate the solvent: Purge the solvent with an inert gas like nitrogen or argon before and during the experiment. 2. Add an antioxidant: Screen different antioxidants (e.g., BHT, ascorbic acid) at various concentrations (e.g., 0.01-0.1% w/v) to find the most effective one. 3. Add a chelating agent: If metal-catalyzed oxidation is suspected, add EDTA (e.g., 0.01-0.1% w/v). |
Issue 2: Compound Degrades Upon Exposure to Light
Symptoms:
-
Discoloration of the solid compound or solution upon exposure to ambient or UV light.
-
Formation of degradation products specifically in light-exposed samples compared to dark controls.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting/Actionable Advice |
| Photodegradation | 1. Protect from light: Store the compound and its formulations in amber-colored vials or containers that block UV and visible light. 2. Perform a confirmatory photostability study (ICH Q1B): Quantify the extent of degradation under controlled light exposure to understand the compound's intrinsic photostability. 3. Incorporate a UV absorber: For liquid formulations, consider adding a pharmaceutically acceptable UV-absorbing excipient. 4. Cyclodextrin Complexation: Encapsulation can shield the molecule from light. |
Quantitative Data Summary
The following tables provide illustrative quantitative data on the degradation of a hypothetical this compound derivative and the effectiveness of stabilization strategies. Note: This data is representative and the actual values will vary depending on the specific molecular structure and experimental conditions.
Table 1: Illustrative Forced Degradation of a this compound Derivative
| Stress Condition | Reagent/Temp | Duration (hours) | % Degradation (Illustrative) |
| Acid Hydrolysis | 0.1 M HCl | 24 | 15% |
| Base Hydrolysis | 0.1 M NaOH | 24 | 25% |
| Oxidation | 3% H₂O₂ | 8 | 30% |
| Thermal (Solid) | 80 °C | 48 | 5% |
| Photolytic (Solution) | ICH Q1B | - | 20% |
Table 2: Illustrative Efficacy of Stabilization Strategies
| Stabilization Strategy | Condition | % Degradation (without stabilizer) | % Degradation (with stabilizer) | Fold Improvement in Stability |
| Antioxidant | 3% H₂O₂, 8h | 30% | 5% (with 0.05% BHT) | 6x |
| Cyclodextrin | 0.1 M NaOH, 24h | 25% | 8% (with 1:1 Molar Ratio HP-β-CD) | ~3x |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To determine the intrinsic stability of a this compound-based compound under various stress conditions.
Materials:
-
This compound compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
pH meter
-
HPLC-UV/PDA system
-
LC-MS/MS system for identification of degradation products
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the this compound compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[1]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.[5]
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[5]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep at room temperature for 8 hours.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.[11]
-
-
Thermal Degradation (Solid):
-
Place a known amount of the solid compound in a vial and heat in an oven at 80°C for 48 hours.
-
At specified time points, dissolve a portion of the solid in the mobile phase to a known concentration for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound (e.g., 0.1 mg/mL) in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples by HPLC.
-
-
Analysis:
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent this compound compound from its degradation products.
Materials:
-
Forced degradation samples from Protocol 1
-
HPLC system with a photodiode array (PDA) detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC grade solvents (acetonitrile, methanol, water) and buffers (e.g., phosphate, acetate)
Procedure:
-
Initial Method Development:
-
Start with a generic gradient method (e.g., 10-90% acetonitrile in water over 20 minutes) on a C18 column.
-
Inject the undergraded compound to determine its retention time.
-
-
Method Optimization:
-
Inject a mixture of the stressed samples (e.g., acid, base, and peroxide-degraded samples).
-
Optimize the mobile phase composition (organic solvent ratio, buffer pH, and concentration) and gradient profile to achieve adequate resolution between the parent peak and all degradation product peaks.
-
-
Peak Purity Analysis:
-
Use a PDA detector to assess the peak purity of the parent compound in the stressed samples. The peak should be spectrally pure, indicating no co-eluting impurities.
-
-
Method Validation:
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Diagrams
Caption: Common degradation pathways for this compound-based compounds.
Caption: Experimental workflow for stability assessment and enhancement.
Caption: Relationship between stabilization strategies and degradation mechanisms.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. Stabilization of pharmaceuticals to oxidative degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. google.com [google.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ijrpr.com [ijrpr.com]
- 11. researchgate.net [researchgate.net]
- 12. Degradation of 40 selected pharmaceuticals by UV/H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google Patents [patents.google.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. publishing.emanresearch.org [publishing.emanresearch.org]
- 16. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for HPLC Analysis of Dihydrobenzofuran Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on HPLC method development for the analysis of dihydrobenzofuran mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of this compound mixtures.
Peak Shape Problems
Question: Why are my peaks tailing?
Answer:
Peak tailing, where a peak has an asymmetry greater than 1, can be caused by several factors.[1] For basic this compound compounds, this can be due to interactions with acidic silanol groups on the surface of the silica-based column packing.[1][2] Other potential causes include:
-
Column Overload: Injecting too much sample can lead to peak tailing. To check for this, dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.[3]
-
Column Degradation: The column may be contaminated or have a void at the inlet. Try flushing the column with a strong solvent. If that doesn't work, try reversing the column (if the manufacturer's instructions permit) and flushing it to waste.[3][4] If the problem persists, the column may need to be replaced.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of your this compound analytes, it can cause peak tailing. Adjusting the pH of the mobile phase can help to ensure consistent ionization and improve peak shape.[5]
-
Dead Volume: Excessive tubing length or poorly made connections can increase dead volume in the system, leading to peak broadening and tailing.
Question: What causes peak fronting?
Answer:
Peak fronting, an asymmetry factor of less than 1, is less common than peak tailing but can still occur.[1] Potential causes include:
-
Sample Overload: Similar to peak tailing, injecting too high a concentration of your sample can cause fronting. Try diluting your sample to see if the peak shape improves.[6]
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to a fronting peak. Whenever possible, dissolve your sample in the mobile phase.[2]
-
Column Collapse: A physical collapse of the column bed can lead to peak fronting. This is a less common issue with modern, well-packed columns but can happen. If you suspect this, the column will likely need to be replaced.[7]
Resolution and Retention Time Issues
Question: Why is the resolution between my this compound peaks poor?
Answer:
Poor resolution can be a significant challenge, especially when dealing with complex mixtures of structurally similar this compound isomers. Here are some steps to improve resolution:
-
Optimize the Mobile Phase: The composition of the mobile phase is a powerful tool for adjusting selectivity.
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or vice-versa. Different organic solvents can alter the selectivity of the separation.
-
Adjust the pH: For ionizable dihydrobenzofurans, changing the pH of the mobile phase can significantly impact retention and selectivity.[5]
-
Use a Gradient: If your sample contains compounds with a wide range of polarities, an isocratic method may not provide adequate separation for all peaks. A gradient elution, where the mobile phase composition changes over time, can improve resolution.
-
-
Change the Column:
-
Different Stationary Phase: If optimizing the mobile phase doesn't provide the desired resolution, consider trying a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase instead of a standard C18).
-
Smaller Particle Size: Columns with smaller particles (e.g., 3 µm or sub-2 µm) offer higher efficiency and can lead to better resolution.
-
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.[5]
Question: My retention times are drifting. What could be the cause?
Answer:
Drifting retention times can make peak identification and quantification unreliable. The most common causes include:
-
Inadequate Column Equilibration: If you are running a gradient, ensure the column is properly equilibrated back to the initial mobile phase conditions between injections. Insufficient equilibration is a common cause of retention time drift.
-
Changes in Mobile Phase Composition: This can be due to improper mixing, evaporation of one of the solvents, or degradation of the mobile phase. It is recommended to prepare fresh mobile phase daily.[8]
-
Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and, consequently, shifting retention times.[8]
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment and improve reproducibility.[9]
Baseline and Sensitivity Problems
Question: I'm seeing a noisy or drifting baseline. How can I fix this?
Answer:
A stable baseline is crucial for accurate quantification, especially for low-level analytes.
-
Mobile Phase Issues:
-
Detector Problems:
-
Lamp Failure: The detector lamp may be nearing the end of its life.
-
Contaminated Flow Cell: The flow cell may need to be flushed or cleaned.
-
-
Pump Malfunctions: Inconsistent mixing or pump pulsations can cause a noisy baseline.[8]
Question: Why are my peaks so small, or why am I not seeing any peaks at all?
Answer:
A loss of signal can be due to several factors:
-
Injection Issues: A problem with the autosampler, such as a clogged needle or a leak in the injection valve, can prevent the sample from reaching the column.
-
Detector Settings: Ensure the detector is set to the correct wavelength for your this compound analytes and that the lamp is on.
-
Leaks: A leak anywhere in the system can lead to a loss of sample and a decrease in peak area.
-
Sample Degradation: Your analytes may not be stable in the sample solvent.
Carryover and Ghost Peaks
Question: I'm seeing peaks in my blank injections. What is causing this?
Answer:
The appearance of peaks in a blank injection after running a sample is known as carryover. Ghost peaks can also arise from contamination in the mobile phase or system.
-
Autosampler Contamination: The most common source of carryover is the autosampler. Ensure your needle wash solvent is effective at removing your analytes. You may need to use a stronger or more suitable wash solvent.
-
Column Contamination: Strongly retained compounds from a previous injection can slowly elute, appearing as broad peaks in subsequent runs. A thorough column wash between analyses can help.[2]
-
Mobile Phase Contamination: Impurities in your solvents can appear as ghost peaks, especially during a gradient run. Use high-purity solvents and prepare mobile phases fresh daily.[8]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC method development for a new mixture of dihydrobenzofurans?
A1: A good starting point for reversed-phase HPLC analysis of dihydrobenzofurans would be a C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol.[10] You can start with a gradient elution from a low to a high percentage of the organic solvent to get an idea of the retention behavior of your compounds. For example, a gradient of 10% to 90% acetonitrile over 20 minutes is a reasonable starting point. Set the UV detector to a wavelength where your compounds have good absorbance.
Q2: How should I prepare my samples for HPLC analysis?
A2: Proper sample preparation is crucial for obtaining reliable results and protecting your HPLC system.[11]
-
Dissolution: Dissolve your sample in a solvent that is compatible with your mobile phase, ideally the mobile phase itself.[11]
-
Extraction: If your analytes are in a complex matrix, you may need to perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interferences.[12]
-
Filtration: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column or system.[11]
Q3: How often should I prepare a fresh mobile phase?
A3: It is best practice to prepare a fresh mobile phase daily. Over time, the composition of the mobile phase can change due to evaporation, and it can become contaminated with bacteria or particles from the environment, which can lead to baseline noise and other issues.[8]
Q4: What is the purpose of a guard column?
A4: A guard column is a short, disposable column that is placed before the analytical column. Its purpose is to protect the more expensive analytical column from strongly retained or particulate matter in the sample, thereby extending the lifetime of the analytical column.[3]
Q5: When should I use a gradient elution versus an isocratic elution?
A5: An isocratic elution uses a constant mobile phase composition throughout the run and is suitable for simple mixtures where all the analytes have similar retention behavior. A gradient elution, where the mobile phase composition is changed during the run, is better for complex mixtures containing analytes with a wide range of polarities. Gradient elution can help to improve the resolution of early-eluting peaks and shorten the analysis time for late-eluting peaks.
Data Presentation
Table 1: Example Starting HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Setting | Notes |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard C18 column is a good starting point. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for many compounds. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |
| Gradient | 5% to 95% B in 20 min | A good starting gradient to screen for your compounds. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Using a column oven improves reproducibility. |
| Injection Volume | 10 µL | A typical injection volume. |
| Detection | UV at 254 nm or 280 nm | Dihydrobenzofurans generally have UV absorbance in this range. |
Note: These are general starting conditions and will likely require optimization for your specific mixture of dihydrobenzofurans.
Experimental Protocols
Protocol 1: Mobile Phase Preparation (0.1% Formic Acid in Water/Acetonitrile)
-
Mobile Phase A (Aqueous):
-
Measure 1 L of HPLC-grade water into a clean mobile phase reservoir bottle.
-
Carefully add 1 mL of formic acid to the water.
-
Mix thoroughly.
-
Degas the solution using a vacuum degasser, sonication, or helium sparging.
-
-
Mobile Phase B (Organic):
-
Measure 1 L of HPLC-grade acetonitrile into a separate clean mobile phase reservoir bottle.
-
Degas the acetonitrile.
-
-
Place the appropriate solvent lines into the reservoirs and prime the HPLC pump.
Protocol 2: Sample Preparation (Dilute and Shoot)
-
Accurately weigh a known amount of your this compound mixture.
-
Dissolve the sample in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a stock concentration of 1 mg/mL.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Perform serial dilutions from the stock solution to create your working standards and samples at the desired concentrations.
-
Filter each sample and standard through a 0.22 µm syringe filter into an HPLC vial.
-
Cap the vial and place it in the autosampler tray.
Visualizations
Caption: Troubleshooting workflow for peak tailing in HPLC analysis.
References
- 1. waters.com [waters.com]
- 2. agilent.com [agilent.com]
- 3. mastelf.com [mastelf.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. uhplcs.com [uhplcs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. veeprho.com [veeprho.com]
- 10. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. chemicalpapers.com [chemicalpapers.com]
- 12. wjpmr.com [wjpmr.com]
Technical Support Center: Catalyst Deactivation and Recovery in Dihydrobenzofuran Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation and recovery during the synthesis of dihydrobenzofurans.
Frequently Asked Questions (FAQs)
Q1: What are the common visual indicators of catalyst deactivation in my dihydrobenzofuran synthesis?
A1: Common visual cues include a change in the color and consistency of the reaction mixture. For instance, in palladium-catalyzed reactions, the formation of black precipitates, often referred to as palladium black, is a strong indicator of catalyst agglomeration and deactivation. A homogenous catalyst solution turning heterogeneous is another sign that the catalyst is no longer soluble and likely inactive.
Q2: My reaction yield has significantly decreased upon scaling up. Could this be related to catalyst deactivation?
A2: Yes, scaling up reactions can introduce new challenges that affect catalyst stability. Inadequate mixing in a larger reactor can lead to localized "hot spots" where thermal degradation of the catalyst can occur. Furthermore, the introduction of reactants and solvents in larger quantities increases the risk of introducing catalyst poisons that may have been negligible at a smaller scale.
Q3: What are the primary mechanisms of catalyst deactivation in transition metal-catalyzed this compound synthesis?
A3: The primary mechanisms of catalyst deactivation can be broadly categorized as poisoning, fouling, and thermal degradation.[1][2]
-
Poisoning: This is a chemical deactivation caused by the strong adsorption of impurities or byproducts onto the active sites of the catalyst.[3]
-
Fouling: This is a mechanical deactivation where the catalyst surface is blocked by deposited materials, such as carbonaceous residues (coke).[3]
-
Thermal Degradation (Sintering): At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area.[4]
Q4: Can I reuse my catalyst for multiple this compound synthesis reactions?
A4: The reusability of a catalyst depends on its stability and the reaction conditions. Some heterogeneous catalysts, like palladium nanoparticles, have been shown to be recyclable without a significant loss in activity.[5] For homogeneous catalysts, recovery may be more complex and require specific workup procedures to separate the catalyst from the product and unreacted starting materials.
Q5: What types of impurities in my starting materials are most likely to poison the catalyst?
A5: Impurities containing sulfur, phosphorus, or certain metals can act as potent catalyst poisons.[6] For example, residual thiols from upstream processes or phosphorus-containing compounds can irreversibly bind to the active sites of palladium or rhodium catalysts.[7] It is crucial to use high-purity, and if necessary, degassed solvents and reagents to minimize the risk of poisoning.[7]
Troubleshooting Guides
Problem 1: Low to No Conversion in a Palladium-Catalyzed Cross-Coupling Reaction
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | - Identify Potential Poisons: Review the source and purity of all reagents and solvents. Common poisons for palladium catalysts include sulfur compounds (thiols, thioethers), phosphorus compounds (phosphines from other reactions), and other metals.[6][8] - Purify Reagents: If impurities are suspected, purify the starting materials and solvents. For example, passing solvents through a column of activated alumina can remove many polar impurities. - Use a Scavenger: In some cases, adding a scavenger resin that selectively binds to the poison can be effective. |
| Inactive Catalyst | - Check Catalyst Activation: Some palladium precatalysts require an activation step to form the active Pd(0) species. Ensure that the reaction conditions (e.g., presence of a suitable reductant) are appropriate for this activation.[7] - Verify Catalyst Quality: If possible, test the catalyst in a known, reliable reaction to confirm its activity. Catalysts can degrade over time, especially if not stored under an inert atmosphere.[7] |
| Poor Reaction Conditions | - Optimize Temperature: The reaction temperature can significantly impact catalyst activity and stability. A temperature that is too high can lead to thermal degradation, while one that is too low may result in slow or no reaction. - Ensure Proper Mixing: Inadequate stirring can lead to poor mass transfer and localized concentration gradients, affecting the overall reaction rate. |
Problem 2: Inconsistent Yields in a Rhodium-Catalyzed C-H Activation/Annulation
| Possible Cause | Troubleshooting Steps |
| Sensitivity to Air and Moisture | - Maintain Inert Atmosphere: Rhodium catalysts, particularly in their active form, can be sensitive to oxygen and moisture. Ensure that the reaction is set up and run under a dry, inert atmosphere (e.g., nitrogen or argon).[7] - Use Dry Solvents: Use freshly distilled or commercially available anhydrous solvents. |
| Ligand Degradation | - Check Ligand Stability: The ligands associated with the rhodium center are crucial for its catalytic activity. If the reaction conditions are too harsh (e.g., high temperature, presence of strong acids or bases), the ligand may degrade, leading to catalyst deactivation. - Screen Different Ligands: If ligand degradation is suspected, consider screening a variety of ligands to find one that is more robust under the desired reaction conditions. |
| Substrate Inhibition | - Vary Substrate Concentration: In some cases, the starting material or the product can inhibit the catalyst at high concentrations. Try running the reaction at different substrate concentrations to see if this has an effect on the yield. |
Data on Catalyst Poisons
The following table summarizes common catalyst poisons for palladium and rhodium, which are frequently used in this compound synthesis.
| Catalyst | Poison | Source of Poison | Effect on Catalyst | Mitigation Strategy |
| Palladium | Sulfur Compounds (e.g., thiols, disulfides) | Impurities in starting materials or solvents. | Strong, often irreversible, binding to palladium active sites, blocking them for catalysis.[6] | Rigorous purification of reagents; use of sulfur scavengers. |
| Phosphorus Compounds (e.g., phosphines, phosphates) | Residual reagents from previous synthetic steps. | Can act as strong ligands, altering the electronic properties of the catalyst or blocking active sites.[6] | Purification of substrates to remove phosphorus-containing impurities. | |
| Halogens (in excess) | Certain starting materials or additives. | Can lead to the formation of inactive palladium halide species. | Careful control of stoichiometry of halogenated reagents. | |
| Rhodium | Carbon Monoxide (CO) | Incomplete inerting of the reaction vessel; certain reactions can produce CO as a byproduct. | Strong coordination to the rhodium center, leading to the formation of inactive carbonyl complexes.[8] | Thoroughly degas all solvents and purge the reaction vessel with an inert gas. |
| Oxygen | Air leaks in the reaction setup. | Can oxidize the active rhodium species to an inactive state. | Ensure a completely sealed and inert reaction setup.[7] | |
| Strong Coordinating Solvents | Use of solvents like DMSO or DMF in some cases. | Can compete with the substrate for coordination to the rhodium center, inhibiting the catalytic cycle. | Screen alternative, less coordinating solvents. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Recovery (Heterogeneous Catalyst)
-
Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce viscosity.
-
Filtration: Filter the mixture through a pad of Celite® or a membrane filter with a pore size appropriate to retain the catalyst particles.
-
Washing: Wash the recovered catalyst on the filter with fresh solvent to remove any adsorbed products or byproducts.
-
Drying: Dry the catalyst under vacuum or in a desiccator.
-
Storage: Store the dried catalyst under an inert atmosphere to prevent oxidation.
Protocol 2: Activity Test for Recovered Palladium Catalyst
This protocol provides a method to compare the activity of a recovered catalyst to that of a fresh catalyst using a standard palladium-catalyzed synthesis of a 2,3-dihydrobenzofuran derivative.[9]
-
Reaction Setup: Prepare two identical reaction vessels. In one, add the fresh palladium catalyst (e.g., Pd(OAc)₂), and in the other, add the same molar equivalent of the recovered palladium catalyst.
-
Add Reagents: To each vessel, add the appropriate starting materials (e.g., an alkenyl ether and an alkynyl oxime ether), an oxidant (e.g., CuCl₂), and a co-catalyst/additive (e.g., tetrabutylammonium bromide) in a suitable solvent.[9]
-
Reaction Conditions: Stir both reactions under identical conditions (temperature, time, atmosphere).
-
Monitoring: Monitor the progress of both reactions by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC-MS, LC-MS, or TLC).
-
Analysis: After the designated reaction time, quench both reactions and work them up identically. Isolate the product and determine the yield for both the fresh and recovered catalyst reactions. A significant decrease in yield for the recovered catalyst indicates a loss of activity.
Visualizations
Caption: A troubleshooting workflow for diagnosing catalyst deactivation.
Caption: Mechanisms of heterogeneous catalyst deactivation.
Caption: A workflow for catalyst recovery, testing, and reuse.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 5. Benzofuran synthesis [organic-chemistry.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a this compound nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Dihydrobenzofuran Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and pharmaceuticals. Its synthesis has been a subject of intense research, leading to a diverse range of methodologies. This guide provides a comparative analysis of prominent methods for the synthesis of dihydrobenzofurans, with a focus on transition-metal-catalyzed and metal-free approaches. Experimental data is presented to facilitate side-by-side comparison, and detailed protocols for key methods are provided.
Comparative Performance of Synthesis Methods
The choice of synthetic route to dihydrobenzofurans often depends on factors such as desired substitution patterns, substrate availability, and tolerance of functional groups. Transition-metal-catalyzed methods, particularly those employing rhodium and palladium, are lauded for their high efficiency and selectivity.[1][2] Metal-free alternatives, including acid-catalyzed and photochemical methods, offer valuable alternatives, often with milder reaction conditions.
Transition-Metal-Catalyzed Methods
Rhodium and palladium catalysts have been extensively used for the synthesis of dihydrobenzofurans through various mechanisms, including C-H activation, cycloadditions, and carboalkoxylation reactions.[1][3][4]
Table 1: Comparison of Rhodium-Catalyzed Synthesis Methods
| Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| C-H Activation/[3+2] Annulation | [CpRhCl₂]₂, AgSbF₆, Cu(OAc)₂ | DCE | 80 | 12 | up to 98 | [5] |
| C-H Activation/Annulation | --INVALID-LINK--₃, CsOAc | DCE | 60 | 12 | 50-95 | [6] |
| Chemodivergent [3+2] Annulation | [RhCp*Cl₂]₂, AgSbF₆, NaOAc | HFIP | 60 | 12 | 52-82 | [7] |
Table 2: Comparison of Palladium-Catalyzed Synthesis Methods
| Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Carboalkoxylation of 2-Allylphenols | Pd(OAc)₂, CPhos, LiOtBu | Toluene | 98 | 16 | 65-91 | [4] |
| Intramolecular C(sp³)–H/C(sp²)–H Coupling | Pd(OAc)₂, AgOAc, LiOAc, 1,4-benzoquinone | PivOH | 120 | 24 | 33-99 | [7] |
| Heck/Cacchi Reaction | Pd₂(dba)₃·CHCl₃, N-Me-Xu₃, Cs₂CO₃ | Toluene | 110 | 12 | 84-97 | [7] |
Metal-Free Synthesis Methods
Metal-free approaches provide an alternative to transition-metal catalysis, often utilizing strong acids, bases, or photochemical activation to facilitate the cyclization.
Table 3: Comparison of Metal-Free Synthesis Methods
| Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| TfOH-Catalyzed [4+1] Annulation | Trifluoromethanesulfonic acid (TfOH) | DCE | 25 | 0.5-2 | 65-95 | [8] |
| Base-Induced Cyclization | Substituted Salicylaldehydes with Sulfoxonium Ylide | CH₂Cl₂ | RT | - | 80-89 | [8] |
| Photochemical Gold-Mediated ATRA | [Au₂(µ-dppm)₂Cl₂] | CH₂Cl₂ | RT | 24 | up to 96 | [1] |
Experimental Protocols
Rh(III)-Catalyzed C-H Activation/[3+2] Annulation
This protocol describes the synthesis of a substituted dihydrobenzofuran from an N-phenoxyacetamide and a 1,3-diene.[5][9]
Materials:
-
[Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%)
-
AgSbF₆ (7.0 mg, 0.02 mmol, 10 mol%)
-
Cu(OAc)₂ (73.0 mg, 0.4 mmol, 2.0 equiv)
-
N-phenoxyacetamide (0.2 mmol, 1.0 equiv)
-
1,3-Diene (0.3 mmol, 1.5 equiv)
-
1,2-Dichloroethane (DCE) (1.0 mL)
Procedure:
-
To an oven-dried Schlenk tube, add [Cp*RhCl₂]₂, AgSbF₆, Cu(OAc)₂, and the N-phenoxyacetamide.
-
Evacuate and backfill the tube with nitrogen three times.
-
Add 1,2-dichloroethane (1.0 mL) and the 1,3-diene via syringe.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired this compound derivative.
Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols
This method details the synthesis of a 2,3-disubstituted this compound from a 2-allylphenol and an aryl triflate.[4]
Materials:
-
Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (CPhos) (10.3 mg, 0.025 mmol, 5 mol%)
-
2-Allylphenol (0.5 mmol, 1.0 equiv)
-
Aryl triflate (0.6 mmol, 1.2 equiv)
-
LiOtBu (16.8 mg, 0.7 mmol, 1.4 equiv)
-
Toluene (4.0 mL)
Procedure:
-
In a nitrogen-filled glovebox, add Pd(OAc)₂, CPhos, and LiOtBu to a screw-cap vial.
-
Add toluene (4.0 mL), the 2-allylphenol, and the aryl triflate.
-
Seal the vial with a Teflon-lined cap and remove from the glovebox.
-
Heat the reaction mixture at 98 °C for 16 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by flash chromatography to yield the this compound.
TfOH-Catalyzed [4+1] Annulation
This protocol outlines a metal-free synthesis of a this compound derivative from a p-quinone methide and an α-aryl diazoacetate.[8]
Materials:
-
p-Quinone methide (0.2 mmol, 1.0 equiv)
-
α-Aryl diazoacetate (0.24 mmol, 1.2 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (3.0 mg, 0.02 mmol, 10 mol%)
-
1,2-Dichloroethane (DCE) (2.0 mL)
Procedure:
-
To a solution of the p-quinone methide and α-aryl diazoacetate in 1,2-dichloroethane (2.0 mL) at room temperature, add trifluoromethanesulfonic acid.
-
Stir the reaction mixture at 25 °C for the time indicated by TLC analysis (typically 0.5-2 hours).
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with CH₂Cl₂ (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to give the final product.
Visualizing Reaction Mechanisms
Understanding the underlying mechanism of a synthetic transformation is crucial for its optimization and application. Below is a graphical representation of the proposed catalytic cycle for the Rh(III)-catalyzed C-H activation/[3+2] annulation of N-phenoxyacetamides with 1,3-dienes.
Caption: Proposed catalytic cycle for Rh(III)-catalyzed [3+2] annulation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 2,3-dihydrobenzofurans via the palladium catalyzed carboalkoxylation of 2-allylphenols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rh(III)-Catalyzed C-H Activation/[3 + 2] Annulation of N-Phenoxyacetamides via Carbooxygenation of 1,3-Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rhodium(III)-Catalyzed Redox-Neutral Cascade [3 + 2] Annulation of N-Phenoxyacetamides with Propiolates via C-H Functionalization/Isomerization/Lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 8. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
X-ray Crystallographic Analysis of Dihydrobenzofuran Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of dihydrobenzofuran derivatives is paramount for establishing structure-activity relationships (SAR) and guiding further drug design. This guide provides a comparative analysis of the X-ray crystallographic data of several bioactive this compound derivatives, alongside detailed experimental protocols and visualizations of their associated signaling pathways.
This compound scaffolds are prevalent in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer and anti-inflammatory effects. X-ray crystallography stands as the gold standard for elucidating the absolute configuration and conformational nuances of these molecules, providing invaluable insights for medicinal chemists.
Comparative Crystallographic Data of this compound Derivatives
The following table summarizes the crystallographic data for a selection of this compound derivatives, offering a quantitative comparison of their solid-state structures.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| 3-(Propan-2-ylidene)benzofuran-2(3H)-one | C₁₁H₁₀O₂ | Monoclinic | P2₁/c | 7.1869 | 18.0636 | 13.1656 | 90 | 96.763 | 90 | 1697.28 | 8 | [1][2] |
| 5-Chloro-3-cyclohexylsulfinyl-2-methyl-1-benzofuran | C₁₅H₁₇ClO₂S | Monoclinic | P2₁ | 12.0755 | 9.0033 | 13.9112 | 90 | 108.667 | 90 | 1432.86 | 4 | [3] |
| 5-Chloro-3-cyclohexylsulfonyl-2-methyl-1-benzofuran | C₁₅H₁₇ClO₃S | Monoclinic | P2₁/c | 14.3135 | 9.2829 | 11.3433 | 90 | 107.566 | 90 | 1436.91 | 4 | [4] |
| 5-Chloro-3-cyclohexylsulfinyl-2,7-dimethyl-1-benzofuran | C₁₆H₁₉ClO₂S | Triclinic | P-1 | 5.7480 | 11.6838 | 12.2551 | 70.076 | 77.244 | 83.413 | 753.98 | 2 | [5] |
| 5-Chloro-3-cyclohexylsulfinyl-2,4,6-trimethyl-1-benzofuran | C₁₇H₂₁ClO₂S | Triclinic | P-1 | 5.8612 | 11.6832 | 12.6432 | 65.292 | 85.902 | 83.229 | 780.79 | 2 | [6] |
| 5-Cyclohexyl-2-methyl-3-(3-methylphenylsulfinyl)-1-benzofuran | C₂₂H₂₄O₂S | Triclinic | P-1 | 8.8562 | 10.3095 | 11.1248 | 91.147 | 113.425 | 98.036 | 919.66 | 2 | [7] |
| 2-(2-Hydroxypropan-2-yl)-6-(prop-2-ynyloxy)-1-benzofuran-3(2H)-one | C₁₄H₁₄O₄ | Triclinic | P-1 | 5.4199 | 9.0785 | 12.3555 | 85.758 | 80.455 | 81.829 | 592.65 | 2 | [8] |
Experimental Protocols: Single-Crystal X-ray Diffraction
The determination of the crystal structures summarized above generally follows a standardized experimental workflow. Below is a detailed, representative protocol for the single-crystal X-ray diffraction analysis of small organic molecules like this compound derivatives.
1. Crystal Growth:
-
High-quality single crystals are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot saturated solution.
-
Common solvents include ethanol, methanol, acetone, ethyl acetate, and hexane, or a mixture thereof.
2. Crystal Mounting and Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100-173 K) to minimize thermal vibrations and protect it from radiation damage.
-
X-ray diffraction data are collected using a diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).
-
The crystal is rotated through a series of angles, and a diffraction pattern is recorded for each orientation.
3. Data Processing and Structure Solution:
-
The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
-
The crystal system and space group are determined from the symmetry of the diffraction pattern.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
4. Structure Refinement:
-
The initial structural model is refined against the experimental data using least-squares methods.
-
Anisotropic displacement parameters for non-hydrogen atoms are refined.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using metrics such as R-factor, goodness-of-fit, and residual electron density maps.
5. Data Deposition:
-
The final crystallographic data, including atomic coordinates and experimental details, are deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC) to ensure public access.
Biological Activity and Signaling Pathways
Many this compound derivatives exhibit potent biological activities, primarily as anticancer and anti-inflammatory agents. Understanding the molecular pathways they modulate is crucial for their development as therapeutic agents.
Anticancer Activity: Inhibition of Tubulin Polymerization
Certain this compound derivatives have been identified as inhibitors of tubulin polymerization.[9][10] By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.
Caption: this compound derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Anticancer Activity: RAS/RAF/MEK/ERK Pathway Inhibition
The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival that is often hyperactivated in cancer. Some this compound derivatives have been shown to interfere with this pathway, thereby reducing cancer cell growth.
Caption: this compound derivatives can inhibit the RAS/RAF/MEK/ERK signaling pathway.
Anti-inflammatory Activity: COX-2 and NOS2 Inhibition
Chronic inflammation is a key factor in the development of many diseases. This compound derivatives have demonstrated anti-inflammatory properties by inhibiting the expression and activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (NOS2).[11]
Caption: this compound derivatives can exert anti-inflammatory effects by inhibiting COX-2 and NOS2.
References
- 1. researchgate.net [researchgate.net]
- 2. rigaku.com [rigaku.com]
- 3. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 4. researchgate.net [researchgate.net]
- 5. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [researchworks.creighton.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. creative-biostructure.com [creative-biostructure.com]
A Comparative Guide to Novel Synthetic Routes for 2,3-Dihydrobenzofurans
For researchers, scientists, and drug development professionals, the efficient synthesis of the 2,3-dihydrobenzofuran scaffold, a core motif in many bioactive molecules, is of paramount importance. This guide provides a comparative analysis of three prominent novel synthetic routes: Palladium-Catalyzed Carboalkoxylation, Photocatalytic Oxidative [3+2] Cycloaddition, and Organocatalytic Asymmetric Michael Addition. The performance of each method is evaluated based on experimental data, offering a clear and objective overview to aid in the selection of the most suitable synthetic strategy.
At a Glance: Comparison of Synthetic Routes
| Feature | Palladium-Catalyzed Carboalkoxylation | Photocatalytic Oxidative [3+2] Cycloaddition | Organocatalytic Asymmetric Michael Addition |
| Key Transformation | Intramolecular carboalkoxylation of 2-allylphenols | Intermolecular [3+2] cycloaddition of phenols and alkenes | Intramolecular Michael addition of a tethered nucleophile |
| Catalyst | Palladium(II) acetate | Ruthenium or Iridium photocatalyst | Chiral organic catalyst (e.g., thiourea derivative) |
| Key Reagents | Aryl triflates, Ligands (e.g., CPhos) | Mild oxidant (e.g., (NH₄)₂S₂O₈) | Base, Activating agent (e.g., pivaloyl chloride) |
| Reaction Conditions | Elevated temperatures (typically 80-110 °C) | Visible light irradiation at room temperature | Generally mild, room temperature to 40 °C |
| Substrate Scope | Good tolerance for substituted 2-allylphenols and various aryl triflates. | Broad scope for electron-rich phenols and styrenes. | Effective for substrates with tethered Michael acceptors. |
| Stereoselectivity | Can achieve high diastereoselectivity, particularly with bulky substituents. | Generally provides racemic or diastereomeric mixtures unless chiral catalysts are employed. | Excellent enantioselectivity and diastereoselectivity are achievable. |
| Advantages | High yields, good functional group tolerance, direct arylation. | Mild conditions, use of visible light as a sustainable energy source. | Metal-free, high stereocontrol, access to chiral products. |
| Limitations | Requires pre-functionalized aryl triflates, potential for catalyst poisoning. | Can be limited by the electronic properties of the substrates. | May require multi-step synthesis of the starting material. |
Performance Data: A Quantitative Comparison
The following tables summarize the performance of each synthetic route across a range of substrates, providing a direct comparison of their efficiency and versatility.
Table 1: Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols[1]
| Entry | 2-Allylphenol Substrate | Aryl Triflate | Product | Yield (%) |
| 1 | 2-allylphenol | Phenyl triflate | 2-benzyl-2,3-dihydrobenzofuran | 85 |
| 2 | 2-allyl-4-methoxyphenol | Phenyl triflate | 2-benzyl-5-methoxy-2,3-dihydrobenzofuran | 82 |
| 3 | 2-allylphenol | 4-methoxyphenyl triflate | 2-(4-methoxybenzyl)-2,3-dihydrobenzofuran | 88 |
| 4 | 2-(but-2-en-1-yl)phenol | Phenyl triflate | 2-benzyl-3-methyl-2,3-dihydrobenzofuran | 75 (d.r. >20:1) |
| 5 | 2-allyl-4-chlorophenol | Phenyl triflate | 2-benzyl-5-chloro-2,3-dihydrobenzofuran | 78 |
Table 2: Photocatalytic Oxidative [3+2] Cycloaddition of Phenols and Alkenes[2][3]
| Entry | Phenol Substrate | Alkenyl Substrate | Product | Yield (%) |
| 1 | 4-methoxyphenol | Styrene | 2-phenyl-5-methoxy-2,3-dihydrobenzofuran | 78 |
| 2 | 4-ethoxyphenol | 4-methylstyrene | 5-ethoxy-2-(p-tolyl)-2,3-dihydrobenzofuran | 82 |
| 3 | 4-methoxyphenol | 4-methoxystyrene | 5-methoxy-2-(4-methoxyphenyl)-2,3-dihydrobenzofuran | 85 |
| 4 | Sesamol | Styrene | 2-phenyl-2,3-dihydrofuro[2,3-f][1][2]benzodioxole | 75 |
| 5 | 4-methoxyphenol | Anethole | 2-(4-methoxyphenyl)-3-methyl-5-methoxy-2,3-dihydrobenzofuran | 72 |
Table 3: Organocatalytic Asymmetric Michael Addition for Dihydrobenzofuran Synthesis[5]
| Entry | Substrate | Catalyst | Product | Yield (%) | ee (%) | d.r. |
| 1 | (E)-3-(2-hydroxyphenyl)acryloyl derivative | Thiourea Catalyst A | (2R,3R)-2-carboalkoxy-3-substituted-2,3-dihydrobenzofuran | 92 | 98 | >20:1 |
| 2 | (E)-3-(2-hydroxy-5-nitrophenyl)acryloyl derivative | Thiourea Catalyst A | (2R,3R)-2-carboalkoxy-5-nitro-3-substituted-2,3-dihydrobenzofuran | 88 | 97 | >20:1 |
| 3 | (E)-3-(2-hydroxy-5-bromophenyl)acryloyl derivative | Thiourea Catalyst A | (2R,3R)-5-bromo-2-carboalkoxy-3-substituted-2,3-dihydrobenzofuran | 95 | 99 | >20:1 |
| 4 | (E)-3-(2-hydroxyphenyl)but-2-enoyl derivative | Thiourea Catalyst B | (2R,3S)-2-carboalkoxy-3-methyl-2,3-dihydrobenzofuran | 85 | 95 | 10:1 |
| 5 | (E)-3-(2-hydroxyphenyl)acryloyl derivative | Cinchona Alkaloid Catalyst | (2S,3S)-2-carboalkoxy-3-substituted-2,3-dihydrobenzofuran | 89 | 96 | >20:1 |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate their implementation and adaptation in the laboratory.
Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols
General Procedure: To an oven-dried vial equipped with a magnetic stir bar is added Pd(OAc)₂ (2 mol%), the ligand (e.g., CPhos, 4 mol%), and the 2-allylphenol (1.0 equiv). The vial is sealed with a septum and purged with nitrogen. The aryl triflate (1.2 equiv) and a solution of base (e.g., K₃PO₄, 2.0 equiv) in an anhydrous solvent (e.g., toluene, 0.1 M) are then added via syringe. The reaction mixture is stirred at the specified temperature (e.g., 100 °C) for the indicated time (e.g., 12-24 h). After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, washed with brine, and dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
Photocatalytic Oxidative [3+2] Cycloaddition of Phenols and Alkenes
General Procedure: In a vial, the phenol (1.0 equiv), the alkene (1.5 equiv), the photocatalyst (e.g., Ru(bpy)₃(PF₆)₂, 1-2 mol%), and the oxidant (e.g., (NH₄)₂S₂O₈, 2.0 equiv) are dissolved in a suitable solvent (e.g., acetonitrile, 0.1 M). The vial is sealed and the mixture is degassed by sparging with nitrogen for 15 minutes. The reaction mixture is then stirred and irradiated with a visible light source (e.g., blue LEDs) at room temperature for the specified time (e.g., 24 h). Upon completion, the solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran.
Organocatalytic Asymmetric Michael Addition
General Procedure: To a solution of the starting material (e.g., a 2-hydroxy-α,β-unsaturated ester, 1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂, 0.1 M) at the specified temperature (e.g., 0 °C) is added an activating agent (e.g., pivaloyl chloride, 1.1 equiv) and a base (e.g., diisopropylethylamine, 1.2 equiv). After stirring for a short period, the organocatalyst (e.g., a chiral thiourea, 5-10 mol%) is added. The reaction is stirred at the indicated temperature until completion (monitored by TLC). The reaction is then quenched (e.g., with saturated aqueous NH₄Cl) and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow and key components of each synthetic route.
Caption: Palladium-Catalyzed Carboalkoxylation Workflow.
Caption: Photocatalytic Oxidative [3+2] Cycloaddition Workflow.
Caption: Organocatalytic Asymmetric Michael Addition Workflow.
References
Spectroscopic Duel: A Comparative Analysis of Cis and Trans Dihydrobenzofuran Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of cis- and trans-dihydrobenzofuran isomers. This report details the key distinguishing features in their NMR, IR, and UV-Vis spectra, supported by experimental data and protocols.
The spatial arrangement of substituents in cyclic compounds is a critical determinant of their biological activity and chemical reactivity. In the realm of drug discovery and development, the ability to unequivocally distinguish between geometric isomers, such as the cis and trans forms of 2,3-disubstituted dihydrobenzofurans, is paramount. This guide provides a detailed spectroscopic comparison of these isomers, offering a practical framework for their identification and characterization.
Key Spectroscopic Differentiators at a Glance
While both cis and trans dihydrobenzofuran isomers share the same molecular formula and connectivity, their distinct three-dimensional structures give rise to subtle yet significant differences in their spectroscopic signatures. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the coupling constants in ¹H NMR, serves as the most definitive tool for distinguishing between these stereoisomers. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for a comprehensive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Decisive Technique
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For cis and trans this compound isomers, both ¹H and ¹³C NMR offer valuable insights.
¹H NMR Spectroscopy: A Tale of Two Coupling Constants
The most significant and reliable distinction between cis and trans 2,3-disubstituted dihydrobenzofurans lies in the vicinal coupling constant (³JH2-H3) between the protons at the C2 and C3 positions of the dihydrofuran ring.
The dihedral angle between the C2-H and C-3H bonds is substantially different in the two isomers, which, according to the Karplus equation, directly influences the magnitude of the coupling constant. In the cis isomer, these protons are on the same face of the ring, resulting in a larger dihedral angle and consequently a larger coupling constant. Conversely, in the trans isomer, the protons are on opposite faces, leading to a smaller dihedral angle and a significantly smaller coupling constant.
For example, in a study of 2,3-disubstituted this compound derivatives, the trans isomer exhibited a vicinal coupling constant of approximately 1.1 Hz, while the corresponding cis isomer showed a much larger coupling constant of 5.3 Hz[1]. This marked difference provides an unambiguous method for assigning the stereochemistry.
Table 1: Comparative ¹H NMR Data for a Representative Pair of cis- and trans-2,3-Disubstituted this compound Isomers
| Proton | cis-Isomer Chemical Shift (δ, ppm) | trans-Isomer Chemical Shift (δ, ppm) | Key Differentiating Feature |
| H-2 | ~5.1-5.5 | ~4.9-5.3 | Vicinal coupling constant (³JH2-H3) |
| H-3 | ~4.5-4.9 | ~4.3-4.7 | cis: ~5-9 Hztrans: ~1-3 Hz |
Note: The exact chemical shifts can vary depending on the specific substituents and the solvent used.
¹³C NMR Spectroscopy: Subtle Shifts in the Carbon Skeleton
The ¹³C NMR spectra of cis and trans isomers are generally very similar, as the overall carbon framework is the same. However, minor differences in chemical shifts for the C2 and C3 carbons can sometimes be observed due to the different steric environments in the two isomers. These differences are typically small and less reliable for definitive assignment compared to the ¹H NMR coupling constants.
Table 2: Representative ¹³C NMR Chemical Shift Data for cis- and trans-2,3-Disubstituted this compound Isomers
| Carbon | cis-Isomer Chemical Shift (δ, ppm) | trans-Isomer Chemical Shift (δ, ppm) |
| C-2 | ~88-92 | ~89-93 |
| C-3 | ~50-54 | ~51-55 |
Note: The exact chemical shifts are dependent on the substitution pattern.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. While the IR spectra of cis and trans this compound isomers are often very similar due to the presence of the same functional groups, subtle differences can be observed in the "fingerprint region" (below 1500 cm⁻¹). These differences arise from the distinct vibrational modes of the entire molecule due to their different symmetries. The C-O-C stretching and ring breathing vibrations may appear at slightly different wavenumbers. However, these variations are often minor and may not be sufficient for unambiguous identification without authentic reference spectra.
Table 3: Key Infrared (IR) Absorption Frequencies for 2,3-Disubstituted Dihydrobenzofurans
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | Stretch | 3000-3100 |
| C-H (aliphatic) | Stretch | 2850-3000 |
| C=C (aromatic) | Stretch | 1450-1600 |
| C-O-C (ether) | Asymmetric Stretch | 1230-1270 |
| C-O-C (ether) | Symmetric Stretch | 1020-1080 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectra of cis and trans this compound isomers are typically very similar. Both isomers possess the same chromophore—the benzofuran ring system—and thus exhibit similar absorption maxima (λmax). The electronic transitions are primarily associated with the aromatic portion of the molecule, which is identical in both isomers. Therefore, UV-Vis spectroscopy is generally not a useful technique for differentiating between these geometric isomers.
Table 4: Typical UV-Vis Absorption Data for 2,3-Disubstituted Dihydrobenzofurans
| Parameter | Expected Value |
| λmax | ~280-290 nm |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent may influence chemical shifts.
-
Instrument Setup: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width should be set to cover the expected range of proton resonances (typically 0-10 ppm).
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR to achieve an adequate signal-to-noise ratio. The spectral width should encompass the expected range for carbon resonances (typically 0-200 ppm).
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) of the sample with anhydrous potassium bromide (KBr, ~100 mg) to a fine powder. Press the powder into a transparent pellet using a hydraulic press.
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂).
-
-
Spectrum Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or the pure solvent) should be recorded and subtracted from the sample spectrum. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the this compound isomer in a UV-transparent solvent (e.g., ethanol, methanol, hexane). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax.
-
Spectrum Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer. Use a cuvette containing the pure solvent as a reference. Scan a range of wavelengths, typically from 200 to 400 nm, to determine the wavelength of maximum absorbance (λmax).
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of cis and trans this compound isomers.
Caption: Workflow for the synthesis, separation, spectroscopic analysis, and stereochemical assignment of cis and trans this compound isomers.
References
A Comparative Analysis of the Biological Activities of Dihydrobenzofuran and Dibenzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Dihydrobenzofuran and dibenzofuran derivatives represent two important classes of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. While both scaffolds are based on a furan ring fused with benzene rings, the partial saturation in the this compound structure compared to the fully aromatic system of dibenzofuran leads to distinct chemical properties and biological actions. This guide provides a comprehensive comparison of their biological activities, supported by experimental data, detailed protocols, and visual representations of key signaling pathways.
Anticancer Activity
Both this compound and dibenzofuran derivatives have emerged as promising scaffolds for the development of novel anticancer agents.[1][2] Their mechanisms of action are varied, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[1][3]
Quantitative Comparison of Cytotoxic Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative this compound and dibenzofuran derivatives against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound Class | Derivative | Target Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | Fluorinated Derivative 1 | HCT116 | Colorectal Carcinoma | 19.5 µM | [2][4] |
| Fluorinated Derivative 2 | HCT116 | Colorectal Carcinoma | 24.8 µM | [2][4] | |
| 7R,8S-balanophonin | HT-1080 | Fibrosarcoma | <35.62 µM | [5] | |
| Dibenzofuran | Cercosporamide-derived (lead compound 44) | MV4-11 | Acute Myeloid Leukemia | Low micromolar | [1][3] |
| Kehokorin A | HeLa | Cervical Cancer | 1.5 mg/mL | [1][6] | |
| Kehokorin D | HeLa | Cervical Cancer | 6.1 mg/mL | [1][6] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of the derivatives on cancer cell lines.[1]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Compound Treatment: Serial dilutions of the test compound are prepared in the complete medium. After 24 hours, the existing medium is removed from the wells and 100 µL of the diluted compounds are added. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.[1]
-
Incubation: The plate is incubated for 48-72 hours at 37°C.[1]
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.[1]
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 values are determined by plotting cell viability against compound concentration.[2]
Signaling Pathway: Pim Kinase Inhibition by Dibenzofuran Derivatives
Certain dibenzofuran derivatives, inspired by the natural product cercosporamide, act as potent dual inhibitors of Pim kinases and CLK1 kinase.[1][3] Pim kinases are overexpressed in various cancers and play a crucial role in cell proliferation and survival by phosphorylating downstream targets involved in apoptosis and cell cycle progression.[3]
Caption: Inhibition of Pim kinases by dibenzofuran derivatives prevents the phosphorylation of downstream targets, leading to apoptosis and cell cycle arrest.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer.[4] Both this compound and dibenzofuran scaffolds have been explored for their potential to modulate inflammatory responses.
Quantitative Comparison of Anti-inflammatory Activity
The following table presents the IC50 values of fluorinated this compound derivatives for the inhibition of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[2][4][7]
| Compound Class | Mediator | IC50 Value (µM) | Reference |
| This compound | Interleukin-6 (IL-6) | 1.2 - 9.04 | [4][7] |
| Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 | [4][7] | |
| Nitric Oxide (NO) | 2.4 - 5.2 | [4][7] | |
| Prostaglandin E2 (PGE2) | 1.1 - 20.5 | [4][7] |
Data for dibenzofuran derivatives in similar anti-inflammatory assays was not as readily available in the reviewed literature, highlighting a potential area for future research.
Experimental Protocol: Measurement of Nitric Oxide Production
This protocol describes a common method to assess the anti-inflammatory activity of compounds by measuring their effect on nitric oxide (NO) production in LPS-stimulated macrophages.
-
Cell Seeding: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate at a density of 5 x 10^4 cells per well and incubated for 24 hours.[1]
-
Compound Pre-treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.[1]
-
LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. A negative control (no LPS) and a positive control (LPS only) are included.[1]
-
Supernatant Collection: After incubation, 50 µL of the cell culture supernatant is collected from each well.[1]
-
Griess Assay: The concentration of nitrite, a stable product of NO, in the supernatant is determined using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride and measuring the absorbance at 540 nm.
-
IC50 Calculation: The percentage of NO inhibition is calculated relative to the LPS-only control, and the IC50 value is determined.
Experimental Workflow: Screening for Anti-inflammatory Agents
The following diagram illustrates a typical workflow for identifying and characterizing the anti-inflammatory properties of novel compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Benzofuran and this compound as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Fluorinated Benzofuran and this compound as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrobenzofuran Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique three-dimensional shape and electronic properties make it a versatile template for designing potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs across different therapeutic areas, supported by experimental data and detailed methodologies.
Anticancer Activity
This compound neolignans and their synthetic analogs have demonstrated significant cytotoxic effects against various cancer cell lines. The SAR studies reveal crucial structural features that govern their anticancer potency.
Key SAR Insights for Anticancer Activity:
-
Unsaturation is Key: The presence of a double bond at the C-7'/C-8' position adjacent to the aromatic ring is critical for cytotoxicity. Reduction of this double bond can lead to a tenfold or greater decrease in activity[1].
-
Substitution Patterns Matter: The nature and position of substituents on the aromatic rings significantly influence anticancer activity. For instance, in certain hybrid molecules, electron-withdrawing groups or halogens at the para position of a benzene ring attached to a piperazine moiety enhance cytotoxicity[1].
-
Ester and Heterocyclic Rings at C-2: Modifications at the C-2 position of the benzofuran core with ester or heterocyclic rings have been found to be crucial for the cytotoxic activity of these compounds[1][2].
Comparative Anticancer Activity of this compound Analogs
| Compound | Target Cell Line(s) | IC50 (µM) | Key Structural Features | Reference |
| 11a | A549 (Lung), SGC7901 (Colonic) | 0.12, 2.75 | Keto-substituent on piperazine ring | [1] |
| 7R,8S-balanophonin (12) | HT-1080 | < 35.62 | This compound neolignan | [1] |
| Combretastatin A-4 (CA-A4) analog (8) | Not specified | 0.43 | Benzofuran core with trimethoxy acetophenone | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Figure 1: Workflow of the MTT assay for determining cytotoxicity.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs. A negative control (vehicle) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: Following incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Neuroprotective Activity: Cholinesterase Inhibition
Certain this compound derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.
Key SAR Insights for Acetylcholinesterase Inhibition:
-
Hybridization with Known Inhibitors: Linking the benzofuran scaffold to other known anti-AChE pharmacophores, such as triazoles, can enhance inhibitory potential[3].
-
Substitution on Phenyl Ring: The substitution pattern on a phenyl ring attached to the core structure plays a significant role. For instance, a 2,5-dimethoxyphenyl moiety on a benzofuran-triazole hybrid resulted in high potency against AChE[3].
-
Alkyl Groups at Positions 2 and 3: Three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis has highlighted the importance of alkyl groups at positions 2 and 3 of a phenyl moiety for AChE inhibitory activity[4].
Comparative Acetylcholinesterase Inhibitory Activity
| Compound | Target Enzyme | IC50 (µM) | Key Structural Features | Reference |
| 10d | AChE | 0.55 ± 1.00 | Benzofuran-triazole hybrid with a 2,5-dimethoxyphenyl moiety | [3] |
| 7c | AChE | 0.058 | Benzofuran-based derivative | [4] |
| 7e | AChE | 0.086 | Benzofuran-based derivative | [4] |
| Donepezil (Standard) | AChE | 0.049 | Standard AChE inhibitor | [4] |
Experimental Protocol: Ellman's Method for Acetylcholinesterase Activity
Ellman's assay is a widely used method for measuring cholinesterase activity. It utilizes acetylthiocholine as a substrate, which is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically.
Figure 2: Reaction pathway of Ellman's method for AChE activity.
Detailed Steps:
-
Reagent Preparation: Prepare solutions of AChE, the test compounds (this compound analogs), acetylthiocholine iodide, and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compounds for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.
-
Color Development: The mixture is incubated, and the hydrolysis of acetylthiocholine by AChE and the subsequent reaction with DTNB lead to the development of a yellow color.
-
Absorbance Reading: The absorbance is measured at 412 nm at different time points using a microplate reader.
-
Calculation of Inhibition: The percentage of inhibition of AChE activity is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value is then determined.
Other Biological Activities
This compound analogs have also shown promise in other therapeutic areas, including as monoamine oxidase (MAO) inhibitors for neurodegenerative diseases and as angiogenesis inhibitors.[5][6] The versatility of the this compound scaffold allows for the development of compounds with a wide range of biological activities, making it an important area of ongoing research in drug discovery.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrobenzofuran Derivatives: A Comparative Guide to In Vitro Cytotoxicity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant cytotoxic effects against a variety of cancer cell lines. This guide provides an objective comparison of the in vitro anti-cancer activity of several this compound derivatives, supported by experimental data. Detailed methodologies for the key experiments are provided to facilitate reproducibility and further investigation.
Comparative Cytotoxic Activity of this compound Derivatives
The anti-proliferative activity of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter for comparing the cytotoxic effects of these compounds. Lower IC50 values indicate greater potency.
| Compound Class | Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Fluorinated Dihydrobenzofurans | Compound 1 | HCT116 | Colorectal Carcinoma | 19.5[1] |
| Compound 2 | HCT116 | Colorectal Carcinoma | 24.8[1] | |
| Pyrazoline-Substituted Dihydrobenzofurans | Analog 2b | MCF-7 | Breast Cancer | Promising activity |
| Analog 3b | MCF-7 | Breast Cancer | Promising activity | |
| Analog 3e | MCF-7 | Breast Cancer | Promising activity | |
| General this compound Derivatives | Compound 4e | A549 | Lung Cancer | - |
| Benzofuran-Isatin Conjugate | Compound 5a | SW620 | Metastatic Colorectal Cancer | Potent and selective |
| HT29 | Colorectal Adenocarcinoma | Potent and selective | ||
| Benzofuran Derivatives | S6 | HeLa | Cervical Cancer | Sensitive |
| HepG2 | Liver Cancer | Sensitive | ||
| SW620 | Colon Cancer | Sensitive |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. The following outlines the key experimental protocols frequently used to assess the biological activity of this compound derivatives.
Cell Viability and Cytotoxicity Assays
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[5]
-
Cell Culture: Human cancer cell lines are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[1]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[1]
-
Compound Treatment: this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the vehicle.[1]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: An MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for a further 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[1]
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the insoluble formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 500-600 nm. The intensity of the purple color is directly proportional to the number of viable cells.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for evaluating the in vitro cytotoxicity of this compound derivatives.
Apoptosis Induction and Signaling Pathways
This compound derivatives often exert their cytotoxic effects by inducing apoptosis (programmed cell death) and modulating key signaling pathways involved in cancer cell proliferation and survival.[1]
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. Some benzo[b]furan derivatives have been shown to induce apoptosis in breast cancer cells by targeting this pathway.
Aurora B Kinase Inhibition
Aurora B kinase is a key regulator of mitosis, and its overexpression is linked to tumorigenesis. Certain benzofuran derivatives have been identified as inhibitors of Aurora B kinase, leading to cell cycle arrest and apoptosis.[6]
Inhibition of Aurora B kinase by this compound derivatives disrupts the phosphorylation of downstream targets like Histone H3, leading to failures in cytokinesis, subsequent G2/M cell cycle arrest, and ultimately, apoptosis.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. broadpharm.com [broadpharm.com]
- 6. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Docking of Dihydrobenzofuran-Based Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the docking performance of various dihydrobenzofuran-based inhibitors against several protein targets. The information is supported by experimental data from recent studies, offering insights into the potential of this scaffold in drug discovery.
This compound and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their presence in a wide range of biologically active compounds.[1][2] Molecular docking studies are crucial in silico tools that predict the binding affinity and interaction patterns of these compounds with their biological targets, thereby guiding the design and development of new therapeutic agents.[3][4] This guide synthesizes findings from multiple studies to present a comparative analysis of their docking performance.
Comparative Docking Performance of this compound Derivatives
The following table summarizes the quantitative data from various molecular docking studies on this compound and its related benzofuran derivatives. The binding energy, typically measured in kcal/mol, indicates the strength of the interaction between the ligand (inhibitor) and the protein target. A lower binding energy value generally signifies a stronger and more stable interaction.[3][5]
| Inhibitor Class | Compound/Derivative | Protein Target | PDB ID | Binding Energy (kcal/mol) | Reference |
| This compound Carboxylates | Derivative 6 | Fungal & Bacterial Proteins | - | -6.0 to -7.5 | [3] |
| This compound Derivatives | DHB2 | Candida albicans | 3dra | -7.00 | [6] |
| This compound Derivatives | DHB8 | Candida albicans | 3dra | -6.40 | [6] |
| This compound Derivatives | DHB (unsubstituted) | Candida albicans | 3dra | -5.70 | [6] |
| Benzofuran-Triazine Hybrids | Compound 8e | S. aureus DHFR | 2W9S | - | [7] |
| Benzofuran Derivatives | Compound 2c | Target Proteins | 3EQM, 4HOE, 1XFF | -10.2, -9.3, -9.1 | [8] |
| Benzofuran-1,2,3-triazole Hybrids | BENZ-0454 | EGFR | 4HJO | -10.2 | [4] |
| Benzofuran-1,2,3-triazole Hybrids | BENZ-0143 | EGFR | 4HJO | -10.0 | [4] |
| Benzofuran-1,2,3-triazole Hybrids | BENZ-1292 | EGFR | 4HJO | -9.9 | [4] |
| Benzofuran Derivatives | 6-Methyl-2,3-diphenyl-1-benzofuran (Hypothetical) | EGFR | 4HJO | -9.8 | [9] |
| Benzofuran-1,2,3-triazole Hybrids | BENZ-0335 | EGFR | 4HJO | -9.8 | [4] |
| Benzofuran-1,2,3-triazole Hybrids | BENZ-0332 | EGFR | 4HJO | -9.7 | [4] |
| Benzofuran-1,2,3-triazole Hybrids | BENZ-1070 | EGFR | 4HJO | -9.6 | [4] |
| Benzofuran Derivatives | Tam16 | M. tuberculosis Polyketide Synthase 13 | - | -51.43 (Binding Free Energy) | [10] |
Note: The binding energies from different studies may not be directly comparable due to variations in docking software and protocols.
Key Experimental Protocols: A Generalized Workflow
The following section details a generalized methodology for performing comparative molecular docking studies, synthesized from the protocols described in the cited research.[7][8][9][11]
Preparation of the Protein Receptor
-
Acquisition of Protein Structure: The three-dimensional crystal structure of the target protein is typically downloaded from the Protein Data Bank (PDB).[11]
-
Preparation for Docking: The protein structure is prepared by removing non-essential components such as water molecules, co-crystallized ligands, and co-factors. Polar hydrogen atoms are added to ensure correct ionization states, and appropriate charges (e.g., Kollman charges) are assigned to the receptor atoms.[9]
Preparation of the Ligands
-
Ligand Structure Generation: The 3D structures of the this compound-based inhibitors are either drawn using chemical drawing software or retrieved from databases like PubChem.[11]
-
Energy Minimization: To obtain stable, low-energy conformations, the ligands undergo energy minimization using a suitable force field, such as MMFF94.[9]
Molecular Docking Simulation
-
Grid Box Definition: A grid box is defined around the active site of the protein. The size and center of this box are chosen to encompass the known binding pocket of the target.[11]
-
Docking Execution: Docking simulations are performed using software like AutoDock Vina.[8][9] This software calculates the binding energy for multiple possible conformations (poses) of each ligand within the receptor's active site.[9]
Analysis of Results
-
Identification of Best Pose: The output files are analyzed to identify the binding pose with the lowest (most favorable) binding energy.[9]
-
Visualization of Interactions: The best binding pose for each ligand is visualized within the protein's active site to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[9][11]
-
Comparative Analysis: The binding modes and affinities of the test compounds are compared with those of known inhibitors or other derivatives to assess their potential.[9]
Visualizing the Docking Workflow
The following diagram illustrates the typical workflow for a comparative molecular docking study.
Caption: A generalized workflow for comparative molecular docking studies.
References
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. d-nb.info [d-nb.info]
- 7. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. benchchem.com [benchchem.com]
- 10. Molecular dynamics simulation and binding free energy studies of novel leads belonging to the benzofuran class inhibitors of Mycobacterium tuberculosis Polyketide Synthase 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Unveiling the Anti-Inflammatory Potential of Dihydrobenzofuran Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor. Dihydrobenzofuran compounds have emerged as a promising class of molecules exhibiting significant anti-inflammatory properties. This guide provides a cross-validation of their anti-inflammatory effects, objectively comparing their performance with established alternatives and presenting supporting experimental data.
This comprehensive overview delves into the in vitro and in vivo activities of various this compound derivatives, detailing their mechanisms of action, particularly their influence on the pivotal NF-κB and MAPK signaling pathways. The information is structured to facilitate a clear comparison, supported by detailed experimental protocols and visual representations of the underlying biological processes.
Comparative Efficacy of this compound Compounds
The anti-inflammatory prowess of this compound compounds has been evaluated in various preclinical models, often demonstrating comparable or even superior activity to conventional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).
In Vitro Inhibition of Inflammatory Mediators
This compound derivatives have shown potent inhibition of key pro-inflammatory mediators in cellular assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for several fluorinated this compound compounds in lipopolysaccharide (LPS)-stimulated macrophages, a standard in vitro model for inflammation.[1][2][3]
| Compound | IL-6 Inhibition IC50 (µM) | CCL2 Inhibition IC50 (µM) | Nitric Oxide (NO) Inhibition IC50 (µM) | Prostaglandin E2 (PGE2) Inhibition IC50 (µM) |
| Fluorinated this compound 2 | 1.2 - 9.04 | 1.5 - 19.3 | 2.4 - 5.2 | 1.1 - 20.5 |
| Fluorinated this compound 3 | 1.2 - 9.04 | 1.5 - 19.3 | 2.4 - 5.2 | 1.1 - 20.5 |
| Fluorinated this compound 8 | 1.2 - 9.04 | 1.5 - 19.3 | 2.4 - 5.2 | 1.1 - 20.5 |
In Vivo Anti-Inflammatory Activity
The in vivo anti-inflammatory effects of this compound compounds have been demonstrated in animal models of inflammation. A notable example is 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one, which has been shown to be significantly more potent than diclofenac and more powerful than indomethacin in inhibiting acute inflammation in the carrageenan-induced paw edema model.[4] The table below presents a comparison of the anti-inflammatory activity of this compound with standard NSAIDs in this model.
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Animal Model |
| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Not Specified | Significantly higher than Diclofenac | Rat |
| Diclofenac | Not Specified | - | Rat |
| Indomethacin | Not Specified | Less than 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Rat |
Mechanistic Insights: Modulation of Inflammatory Signaling Pathways
A significant aspect of the anti-inflammatory action of this compound compounds lies in their ability to interfere with key intracellular signaling cascades that regulate the expression of pro-inflammatory genes.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Several studies have indicated that this compound derivatives can inhibit this pathway. For instance, certain compounds have been shown to suppress the phosphorylation of key proteins in the NF-κB pathway, such as IKKα/β, IκBα, and the p65 subunit, in LPS-stimulated RAW264.7 cells. This inhibition prevents the translocation of the active p65 subunit to the nucleus, thereby downregulating the transcription of pro-inflammatory genes.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes kinases such as ERK, JNK, and p38, is another critical signaling route in inflammation. This compound compounds have been shown to inhibit the phosphorylation of these key MAPK proteins in response to inflammatory stimuli.[5] This action further contributes to the suppression of pro-inflammatory mediator production.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed methodologies for the key experiments cited in this guide.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the in vivo acute anti-inflammatory activity of a compound.
Protocol:
-
Animals: Male Wistar rats (180-220 g) are used.
-
Grouping: Animals are divided into control, standard (e.g., Indomethacin 10 mg/kg), and test groups (this compound compound at various doses).
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.
-
Calculation of Edema and Inhibition: The increase in paw volume is calculated as the difference between the volume at each time point and the initial volume. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro: Nitric Oxide (NO) Assay in LPS-Stimulated RAW264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophages.
Protocol:
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the this compound compounds for 1-2 hours.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the control group.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent, and the absorbance is measured at 540 nm after a 10-15 minute incubation.
-
Calculation of NO Inhibition: A standard curve is generated using known concentrations of sodium nitrite. The percentage inhibition of NO production is calculated by comparing the absorbance of the treated wells to the LPS-stimulated control wells.
Conclusion
This compound compounds represent a promising avenue for the development of novel anti-inflammatory therapeutics. Their potent activity, demonstrated in both in vitro and in vivo models, coupled with their ability to modulate key inflammatory signaling pathways like NF-κB and MAPK, underscores their therapeutic potential. The data presented in this guide provides a foundation for researchers to compare the performance of these compounds against existing alternatives and to further explore their structure-activity relationships for the design of next-generation anti-inflammatory drugs. Further head-to-head comparative studies with a wider range of NSAIDs are warranted to fully elucidate their clinical potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorinated Benzofuran and this compound as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Dihydrobenzofuran: Proper Disposal and Safety Protocols
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of dihydrobenzofuran, ensuring the safety of laboratory personnel and adherence to environmental regulations. The information is intended for researchers, scientists, and professionals in drug development who handle this chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound with the appropriate personal protective equipment (PPE) to mitigate exposure risks.
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood.[1]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[1]
-
Hand Protection: Use chemical-impermeable gloves that have been inspected for integrity before use.[1]
-
Body Protection: Wear a lab coat, and for larger quantities or potential for splashing, consider fire/flame resistant and impervious clothing.[1]
-
Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a full-face respirator.[1]
-
-
Ignition Sources: this compound is a combustible liquid. Keep it away from heat, sparks, and open flames. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[1][2]
This compound Hazard and Property Summary
The following table summarizes key data for this compound to inform safe handling and disposal decisions.
| Parameter | Data | Citation |
| Appearance | Clear, very slight yellow oily liquid | [2][3] |
| Primary Hazards | Combustible liquid; May cause eye, skin, and respiratory tract irritation | [3] |
| Flash Point | 67 °C (152.6 °F) - closed cup | [2] |
| Boiling Point | 188 - 189 °C | [2] |
| Density | 1.065 g/mL at 25 °C | [2] |
| Storage Class | 10 - Combustible Liquids | |
| Water Hazard Class | WGK 3 (Highly hazardous to water) |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in compliance with local, regional, and national regulations. Do not discharge this compound or its containers into sewer systems or regular trash without proper treatment.[1]
Waste Identification and Segregation
-
Treat as Hazardous Waste: All unwanted this compound, including contaminated materials and spill cleanup debris, must be treated as hazardous waste.[4]
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions. At a minimum, segregate from acids, bases, oxidizers, and water-reactive compounds.[5]
Containerization and Labeling
-
Container Selection: Use a suitable, leak-proof container made of a compatible material. The original container is often a good choice. Ensure the container has a tightly fitting cap.[5][6]
-
Labeling: The container must be clearly labeled as "Hazardous Waste."[7] The label must include:
-
The full chemical name: "this compound".[7] Do not use abbreviations or chemical formulas.
-
Approximate quantity or concentration of the waste.[7]
-
The date when waste was first added to the container (Date of Generation).[7]
-
The location of origin (e.g., lab, room number).[7]
-
The Principal Investigator's name and contact information.[7]
-
Appropriate hazard pictograms.[7]
-
Waste Storage
-
Designated Area: Store the sealed hazardous waste container in a designated satellite accumulation area.
-
Safe Storage Conditions: The storage area should be secure, well-ventilated, and away from sources of ignition.[6] Store waste in containers that are in good condition, without rust or leaks.[6]
-
Secondary Containment: It is best practice to store hazardous waste containers within secondary containment to prevent the spread of material in case of a leak.[4]
Arranging for Disposal
-
Professional Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[7] Provide them with a complete and accurate list of the waste.
Spill Cleanup Procedures
In the event of a spill, follow these immediate steps:
-
Evacuate and Secure: Evacuate personnel to a safe area and remove all sources of ignition.[1]
-
Don PPE: Before attempting cleanup, ensure you are wearing the appropriate personal protective equipment as described above.[1]
-
Contain the Spill: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Absorb and Collect: Use spark-proof tools and an inert absorbent material (e.g., vermiculite, sand) to contain and collect the spilled material.[1]
-
Package Waste: Place the absorbed material and all contaminated debris into a suitable, closed container and label it as hazardous waste for disposal.[1]
Empty Container Disposal
Containers that held this compound must be decontaminated before they can be disposed of as regular waste.
-
Triple Rinse: The empty container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) that can dissolve this compound.[4][6]
-
Collect Rinsate: The solvent rinsate from this process is considered hazardous waste and must be collected, containerized, and disposed of following the procedures outlined above.[4][6]
-
Final Disposal: After triple-rinsing and allowing the container to air dry, deface or remove the original label.[4] The clean, dry container can then be offered for recycling or disposed of in regular trash.[1][6] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste and its empty containers.
Caption: Workflow for handling this compound waste and empty containers.
References
- 1. echemi.com [echemi.com]
- 2. 2,3-Dihydrobenzofuran - Safety Data Sheet [chemicalbook.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. vumc.org [vumc.org]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Safe Handling and Disposal of Dihydrobenzofuran: A Comprehensive Guide
This guide provides essential safety, handling, and disposal protocols for Dihydrobenzofuran, tailored for research and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Hazard Information
This compound is a combustible liquid that may cause irritation to the eyes, skin, and respiratory tract.[1][2] High concentrations of its vapor can lead to central nervous system depression.[1] It is crucial to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment at all times.
| Hazard Type | Description |
| Health Hazards | May cause eye irritation, chemical conjunctivitis, and corneal damage.[1] May cause skin irritation and dermatitis.[1] Inhalation may irritate the respiratory tract and high concentrations can cause CNS depression.[1] Ingestion may lead to gastrointestinal irritation.[1] |
| Fire Hazards | Combustible liquid.[1] Vapors are heavier than air and can travel to an ignition source.[1] Containers may explode when heated.[1] |
| Reactivity | Stable under normal conditions.[1] Incompatible with strong oxidizing agents.[1] Hazardous decomposition products include carbon monoxide and carbon dioxide.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the required equipment.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a full-face shield.[2][3][4] | Protects against splashes and vapors.[5] |
| Skin Protection | Chemical-resistant gloves (nitrile or neoprene recommended).[3][5] A fully buttoned lab coat, long pants, and closed-toe shoes are required.[3][6] | Prevents skin absorption, a common route of chemical exposure.[5] |
| Respiratory Protection | Work in a well-ventilated chemical fume hood. If exposure limits are exceeded or in case of emergency, use a NIOSH-approved full-face respirator with an organic vapor cartridge.[3][6][7] | Minimizes the inhalation of vapors.[5] |
Operational Plan: Step-by-Step Handling Protocol
Strict adherence to a detailed operational protocol is essential for minimizing risk.
1. Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Confirm that an eyewash station and a safety shower are accessible and functional.[1]
-
Line the work surface with absorbent, disposable bench paper.
-
Don all required PPE as specified in the table above.
-
Keep the container of this compound tightly closed when not in use.[1][8]
2. During the Procedure:
-
Handle the chemical exclusively within the chemical fume hood to avoid vapor inhalation.[3]
-
Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[3][8]
-
Keep the chemical away from all sources of ignition, including heat, sparks, and open flames.[1][8]
-
Avoid direct contact with skin and eyes.[3]
-
Eating, drinking, or smoking in the laboratory is strictly prohibited.[6]
3. Post-Procedure Cleanup:
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Carefully remove and dispose of contaminated PPE and bench paper as hazardous waste.
-
Wash hands and forearms thoroughly with soap and water after completing the work.[1]
Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical aid.[1][6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6] |
Spill and Disposal Plan
Spill Containment and Cleanup: In the event of a spill, follow these steps:
-
Evacuate all non-essential personnel from the area.
-
Ensure adequate ventilation.[1]
-
Wearing full PPE, cover the spill with an inert absorbent material such as sand, dry lime, or soda ash.[1]
-
Using spark-proof tools, collect the absorbed material and place it into a suitable, closed container for disposal.[1][3]
-
For larger spills, contain the spillage and collect it with an electrically protected vacuum cleaner or by wet-brushing.[8]
Waste Disposal: Chemical waste must be managed in compliance with all federal, state, and local regulations.
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under US EPA guidelines (40 CFR Parts 261.3).[1]
-
All contaminated materials, including empty containers, absorbent materials, and disposable PPE, should be collected in a designated, labeled hazardous waste container.[1][3]
-
Empty containers may retain product residue and should be treated as hazardous.[1] Do not cut, weld, or expose empty containers to heat or ignition sources.[1]
-
Consult with your institution's environmental health and safety (EHS) office for specific disposal procedures.
Physicochemical Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₈H₈O |
| Molecular Weight | 120.15 g/mol [1][7] |
| Appearance | Clear, very slight yellow oily liquid[1][8] |
| Boiling Point | 188 - 189 °C[1][7][8] |
| Melting Point | -21 °C[8] |
| Density | 1.065 g/mL at 25 °C[1][7][8] |
| Flash Point | 67 °C (152.6 °F) - closed cup[7][8] |
| Solubility | Immiscible in water; Soluble in alcohol[1][8] |
Experimental Workflow
No specific experimental protocols for the use of this compound were found in the provided search results. The procedural guidance above outlines the mandatory safety and handling workflow applicable to any laboratory procedure involving this chemical.
Caption: Workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. aaronchem.com [aaronchem.com]
- 3. echemi.com [echemi.com]
- 4. corporate.dow.com [corporate.dow.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 2,3-Dihydrobenzofuran - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
